molecular formula C16H17N3O3 B032764 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol CAS No. 112559-81-6

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Cat. No.: B032764
CAS No.: 112559-81-6
M. Wt: 299.32 g/mol
InChI Key: BNHYDULILNJFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-nitrophenyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16-7-5-14(6-8-16)18-11-9-17(10-12-18)13-1-3-15(4-2-13)19(21)22/h1-8,20H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHYDULILNJFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464167
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-81-6
Record name 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112559-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Nitrophenyl)piperazin-1-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, a pivotal chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a precursor in the synthesis of potent triazole antifungal agents like Itraconazole and Posaconazole, this compound also exhibits intrinsic biological activity as an inhibitor of endothelial cell proliferation.[1][2][3] This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, physicochemical data, and an exploration of its significance in medicinal chemistry.

Chemical Identity and Nomenclature

The unique structure of this compound, featuring a phenol, a piperazine, and a nitrophenyl group, dictates its chemical reactivity and utility as a versatile building block.

Caption: Chemical Structure of this compound.

  • IUPAC Name: 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol[4]

  • CAS Number: 112559-81-6[1][5][6]

  • Molecular Formula: C₁₆H₁₇N₃O₃[1][4][5]

  • Synonyms: 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine, N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine, Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-[1][7][8]

Physicochemical Properties

The compound typically presents as a yellow to brown solid, although it has also been described as a white crystalline solid.[1][5] Its properties are summarized below. All predicted values are based on computational models.

PropertyValueReference(s)
Molar Mass 299.32 g/mol [1][4][5]
Appearance Yellow to Brown Solid[1][5]
Melting Point >90°C (decomposes)[1][5][9]
Boiling Point 540.8 ± 50.0 °C (Predicted)[1][5][6]
Density 1.317 ± 0.06 g/cm³ (Predicted)[1][5]
Solubility Slightly soluble in DMSO (with heating); Soluble in ethanol, dimethylformamide[1][5][9]
pKa 12.18 ± 0.30 (Predicted)[1][5]
Storage Conditions Store sealed in a dry place at room temperature[1][5][10]

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution reaction. This process is robust, scalable, and well-documented in chemical literature and patents.[1][11]

Reaction Principle

The core of the synthesis involves the reaction between 4-(1-piperazinyl)phenol and an activated aryl halide, such as 4-chloronitrobenzene. The electron-withdrawing nitro group on the 4-chloronitrobenzene activates the aromatic ring, making the chlorine atom susceptible to substitution by the secondary amine of the piperazine ring. The reaction requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion.

Synthesis_Workflow cluster_conditions Reaction Conditions Reactant1 4-(1-Piperazinyl)phenol Solvent Solvent: N-Methylpyrrolidone (NMP) Product 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol Reactant1->Product Reactant2 4-Chloronitrobenzene Reactant2->Product Base Base: N,N-Diisopropylethylamine Temp Temperature: 120-125°C Monitoring Monitoring: HPLC

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

The following protocol is a representative example based on established methods.[1][3][11]

  • Vessel Preparation: Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (~1.4 eq), and N-methylpyrrolidone (NMP, ~3 mL per gram of starting phenol).

    • Expert Insight: An inert nitrogen atmosphere is crucial to prevent oxidation of the phenol moiety at elevated temperatures. NMP is selected as the solvent due to its high boiling point and its ability to dissolve the reactants and facilitate the substitution reaction.[11]

  • Base Addition: Add N,N-diisopropylethylamine (Huenig's base, ~1.5 eq) to the suspension.

    • Expert Insight: Huenig's base is a sterically hindered, non-nucleophilic base, making it ideal for scavenging the generated HCl without competing in the primary substitution reaction.[1]

  • Reaction Execution: Heat the reaction mixture to 120-125°C. Maintain this temperature, with stirring, until the solution becomes clear.

  • Monitoring: Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 5-7 hours).[1][3]

    • Trustworthiness: HPLC monitoring is a self-validating step, ensuring the reaction proceeds to completion, which is critical for maximizing yield and simplifying purification.

  • Product Isolation: Once the reaction is complete, cool the mixture to 75-80°C.

  • Precipitation: Slowly add isopropanol (~15 mL per gram of starting phenol) to the warm solution over approximately 30 minutes. The product will precipitate out of the solution.

    • Expert Insight: Isopropanol acts as an anti-solvent. The product is soluble in the hot NMP reaction mixture but has poor solubility in isopropanol, leading to its crystallization upon addition.

  • Filtration and Drying: Cool the slurry further, then filter the precipitated solid. Wash the filter cake with additional isopropanol and dry under vacuum to yield the final product.

Applications in Drug Development

The primary value of this compound lies in its function as a strategic intermediate for complex active pharmaceutical ingredients (APIs).

Role as a Key Intermediate for Antifungals

This compound is a cornerstone in the manufacturing pathways of Itraconazole and Posaconazole, both broad-spectrum triazole antifungal drugs.[1][2][12] The synthesis of these APIs involves the chemical modification of this compound. A critical subsequent step is the reduction of the nitro group to a primary amine, yielding 4-(4-(4-aminophenyl)piperazin-1-yl)phenol.[12][13] This amine then serves as a handle for further chemical elaboration to build the complex side chains characteristic of the final drug molecules.

***dot digraph "Drug_Development_Pathway" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124"];

Start [label="4-(4-(4-Nitrophenyl)-1-\npiperazinyl)phenol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Nitro Group Reduction\n(e.g., Catalytic Hydrogenation)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="4-(4-(4-Aminophenyl)-1-\npiperazinyl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Multi-step Elaboration\n& Side-chain Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; End [label="Triazole Antifungal Drugs\n(e.g., Posaconazole, Itraconazole)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate -> Step2 -> End; }

Sources

An In-depth Technical Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS: 112559-81-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a pivotal chemical intermediate in modern pharmaceutical development. We will move beyond a simple recitation of facts to explore the underlying chemical principles, strategic applications, and detailed protocols that are critical for researchers, scientists, and drug development professionals.

Core Identity and Strategic Importance

This compound, identified by CAS Number 112559-81-6, is a substituted arylpiperazine that serves as a high-value building block in organic synthesis.[1][2][3] Its structure, featuring a phenol, a piperazine linker, and a nitrophenyl moiety, makes it a versatile precursor for complex molecular architectures.

Its primary significance lies in its role as a key intermediate in the synthesis of potent triazole antifungal agents, most notably Itraconazole and Posaconazole.[4][5] These drugs are essential for treating severe systemic fungal infections, particularly in immunocompromised patients. The molecule's utility also extends to other domains, including its potential as an inhibitor of endothelial cell proliferation and its inherent fluorescent properties, which suggest applications in materials science as a dye or chemical indicator.[1][5]

Synonyms:

  • 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol[2][6]

  • 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine[6][7]

  • N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine[6]

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data below has been consolidated from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₇N₃O₃[1][2][6]
Molecular Weight 299.32 g/mol [1][2][8]
Appearance White to yellow or brown crystalline solid/powder[1][9]
Melting Point >90°C (decomposes)[1][4]
Boiling Point 540.8 ± 50.0 °C (Predicted)[1][10]
Solubility Soluble in organic solvents like ethanol and DMF; slightly soluble in DMSO (with heating)[1]
Storage Sealed in a dry environment at room temperature or under refrigeration[1][9]
pKa 12.18 ± 0.30 (Predicted)[1]

Synthesis Strategies: From Classic to Contemporary

The synthesis of this compound is a critical process, with established industrial methods and opportunities for modern catalytic improvements.

Established Method: Nucleophilic Aromatic Substitution (SNAr)

The most commonly cited synthesis relies on the principles of Nucleophilic Aromatic Substitution (SNAr). This pathway is robust and well-documented in patent literature.[4][11]

Causality and Mechanistic Insight: The reaction's success hinges on the electronic properties of the aryl halide. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the para position of 1-chloro-4-nitrobenzene is crucial. It activates the aromatic ring for nucleophilic attack by the secondary amine of the 1-(4-hydroxyphenyl)piperazine, stabilizing the transient negative charge (Meisenheimer complex) and facilitating the displacement of the chloride leaving group. The choice of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (Hünig's Base), is strategic; it efficiently scavenges the HCl generated during the reaction without competing as a nucleophile.[11] High-boiling polar aprotic solvents like N-Methylpyrrolidone (NMP) are ideal for this reaction, as they can dissolve the reactants and facilitate the reaction at the required high temperatures (120-125°C).[4][11]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 1-(4-Hydroxyphenyl)piperazine Mix Mix & Heat (120-125°C, 5-7h) R1->Mix R2 1-Chloro-4-nitrobenzene R2->Mix Base Hünig's Base Base->Mix Solvent NMP (Solvent) Solvent->Mix Monitor Monitor by HPLC Mix->Monitor Cool Cool to 75-80°C Monitor->Cool Precipitate Add Isopropanol Cool->Precipitate Filter Filter Product Precipitate->Filter Wash Wash (Isopropanol, Water) Filter->Wash Dry Dry under Vacuum Wash->Dry Product 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol Dry->Product

Caption: Workflow for SNAr Synthesis.
Modern Approach: Buchwald-Hartwig Amination

While SNAr is effective, the field of organic synthesis has evolved. The Buchwald-Hartwig amination represents a more versatile, modern alternative for forming C-N bonds.[12][13] This palladium-catalyzed cross-coupling reaction offers significant advantages, including milder reaction conditions and a broader substrate scope, often accommodating less activated aryl halides.[12][14][15]

Expert Insight: For this specific target molecule, a Buchwald-Hartwig approach would involve coupling 1-(4-hydroxyphenyl)piperazine with an aryl halide like 1-bromo-4-nitrobenzene. The key to success is the selection of an appropriate palladium catalyst precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos).[16] The ligand is not merely a spectator; it coordinates to the palladium center, influencing its reactivity and facilitating the key steps of oxidative addition and reductive elimination.[12] While potentially more expensive due to the catalyst and ligand, this method can provide higher yields and greater functional group tolerance, making it a powerful tool in a drug discovery setting.[14][16]

Analytical Validation and Quality Control

Ensuring the identity and purity of the synthesized product is non-negotiable. A multi-pronged analytical approach provides a self-validating system for quality control.

  • Chromatography (Purity): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment.[11] It is used both to monitor the reaction's progress and to determine the final purity of the isolated product, typically aiming for >97%.[9]

  • Mass Spectrometry (Identity): Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound, providing primary evidence of a successful synthesis. The expected [M+H]⁺ ion would be observed at m/z 299.32.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Structure): ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. ¹H NMR would show characteristic signals for the aromatic protons on both rings, the piperazine methylene protons, and the phenolic hydroxyl proton.

  • Infrared (IR) Spectroscopy (Functional Groups): Fourier-Transform Infrared (FTIR) spectroscopy can quickly confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H (if starting from piperazine), the aromatic C=C stretches, and the characteristic symmetric and asymmetric stretches of the nitro group.

G cluster_analysis Analytical Workflow Crude Crude Product HPLC HPLC (Purity >97%) Crude->HPLC MS Mass Spec (Confirm MW) Crude->MS NMR NMR (Confirm Structure) Crude->NMR FTIR FTIR (Confirm Func. Groups) Crude->FTIR Final Verified Product HPLC->Final MS->Final NMR->Final FTIR->Final G Start 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol Intermediate N-(4-Hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine Start->Intermediate Nitro Group Reduction (e.g., Pd/C, H₂ source) End Triazole Antifungal APIs (e.g., Posaconazole) Intermediate->End Further Elaboration/ Coupling Reactions

Caption: Pathway from intermediate to final API.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on self-validation and causality, ensuring reproducibility and safety.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

[4][11]

  • Vessel Preparation: Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 1-chloro-4-nitrobenzene (1.4 eq), and N,N-Diisopropylethylamine (1.5 eq) in N-Methylpyrrolidone (approx. 3 mL per gram of starting phenol).

    • Rationale: An inert atmosphere prevents side reactions. The excess aryl halide and base ensure the reaction goes to completion.

  • Reaction: Heat the suspension to 120-125°C. The mixture should become a clear solution. Maintain this temperature and stir for 5-7 hours.

    • Rationale: The high temperature provides the necessary activation energy for the SNAr reaction.

  • Monitoring (Self-Validation): Periodically draw small aliquots and analyze by HPLC to monitor the consumption of the starting material. The reaction is complete when the starting phenol is no longer detected.

  • Controlled Precipitation: Once complete, cool the reaction mixture to 75-80°C. Slowly add isopropanol (approx. 15 mL per mL of NMP used) over 30 minutes, maintaining the temperature.

    • Rationale: Cooling before adding the anti-solvent (isopropanol) prevents the product from "oiling out" and ensures the formation of a filterable crystalline solid.

  • Isolation: Cool the resulting suspension to 20-25°C and stir for an additional 30-60 minutes to complete crystallization. Filter the solid product.

  • Purification: Wash the filter cake sequentially with isopropanol followed by warm (35-40°C) water.

    • Rationale: The isopropanol wash removes residual NMP and unreacted starting materials. The water wash removes inorganic salts (e.g., Hünig's base hydrochloride).

  • Drying: Dry the product under vacuum at 50°C to a constant weight to yield the final product.

Protocol 2: Reduction to the Amino Intermediate

[11]

  • Vessel Preparation: In a suitable vessel, suspend the synthesized this compound (1.0 eq) in methoxyethanol (approx. 6.5 mL per gram). Add 5% Palladium on charcoal (50% water wet, Degussa type E1049) as the catalyst.

  • Inerting: Degas the suspension by applying vacuum and backfilling with nitrogen three times. Heat the mixture to 70-75°C.

    • Rationale: Removing oxygen is critical as it can poison the palladium catalyst.

  • Hydrogenation: Prepare a solution of sodium hypophosphite monohydrate (a hydrogen donor) in water. Add this solution slowly to the reaction mixture over 2-2.5 hours, maintaining the temperature at 70-75°C.

  • Workup: After the addition is complete, filter the hot reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with water.

  • Product Isolation (Self-Validation): Combine the filtrates and adjust the pH to ~7.1 with concentrated sodium hydroxide. This will precipitate the amine product. Cool to 20-25°C and stir for 30 minutes.

    • Rationale: The product is least soluble at its isoelectric point; adjusting the pH maximizes precipitation and yield.

  • Purification & Drying: Filter the product, wash with water and then methanol, and dry under vacuum at 50°C.

Safety and Handling

As with any chemical substance, proper handling is paramount.

  • Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). [9]* Precautions: Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. [1]* Storage: Store in a tightly sealed container in a dry, cool place away from oxidizing agents. [1]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of life-saving medicines. Its well-defined synthesis, driven by fundamental principles of organic chemistry, allows for its reliable production on a large scale. While classic SNAr methods are proven and effective, the potential for applying modern catalytic techniques like the Buchwald-Hartwig amination highlights the continuous innovation within chemical synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this versatile molecule in their drug discovery and development endeavors.

References

  • This compound - ChemBK. (2024-04-09).
  • This compound - PubChem. National Institutes of Health.
  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Google Patents. (EP1230231B1).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2020-12-11).
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. (2021-08-13).
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. (2018).
  • CAS#:112559-81-6 | this compound. Chemsrc. (2023-08-23).
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. Parshwanath APIs and Intermediates.
  • This compound (CAS No: 112559-81-6) API Intermediate Manufacturers. Apicule.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. (2011-06-21).
  • Buchwald–Hartwig amination. Wikipedia.
  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 112559-81-6 | this compound. Alachem Co., Ltd.
  • CAS 112559-81-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • para-Nitrophenylpiperazine. Wikipedia.
  • This compound. FDA Global Substance Registration System.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. (2022-09-19).

Sources

"4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the pharmaceutical industry. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it presents an established synthetic protocol, explains the underlying reaction mechanism, and explores its significant applications, most notably as a precursor to advanced triazole antifungal agents. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Core Properties

This compound is an organic compound characterized by a nitrophenyl group linked to a phenol moiety via a piperazine ring. This unique structure is foundational to its utility in organic synthesis.

Molecular Weight and Formula

The precise determination of molecular weight is critical for stoichiometric calculations in synthesis and for analytical characterization. The compound's molecular weight is well-established.

ParameterValueSource
Molar Mass 299.32 g/mol [1][2][3][4]
Molecular Weight 299.33[5]
Exact Mass 299.3245 Da[6][7]
Monoisotopic Mass 299.12699141 Da[4]

The monoisotopic mass is particularly relevant for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound.

Compound Identifiers

Proper identification is crucial for regulatory compliance and scientific communication.

IdentifierValue
IUPAC Name 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol
CAS Number 112559-81-6[1][2][5][6]
Molecular Formula C16H17N3O3[1][2][3][4][6][7]
InChI Key BNHYDULILNJFFY-UHFFFAOYSA-N[4][7]
SMILES C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)O[4]
Synonyms 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine, 4-[4-(4-Nitrophenyl)piperazino]phenol[6][8]
Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

PropertyValueNotes
Appearance White crystalline solid to Yellow or Brown Solid[1][5]Variation may depend on purity.
Melting Point >90°C (decomposes)[1][2]The compound decomposes upon melting.
Solubility Soluble in organic solvents such as ethanol and dimethylformamide (DMF)[1].
Density 1.317 ± 0.06 g/cm³Predicted value[1].
Storage 2-8°C, under inert atmosphere[5].Recommended for maintaining stability.

Molecular Structure and Visualization

The spatial arrangement of the atoms in this compound is key to its reactivity. The structure consists of a central piperazine ring acting as a linker between a phenol ring at the N1 position and a 4-nitrophenyl ring at the N4 position.

molecular_structure cluster_nitrophenyl 4-Nitrophenyl Group cluster_piperazine Piperazine Ring cluster_phenol Phenol Group N_nitro N O1_nitro O N_nitro->O1_nitro + O2_nitro O- N_nitro->O2_nitro C1_np C C2_np C C1_np->C2_np N4_pip N4 C1_np->N4_pip Bond C3_np C C2_np->C3_np C4_np C C3_np->C4_np C4_np->N_nitro C5_np C C4_np->C5_np C6_np C C5_np->C6_np C6_np->C1_np N1_pip N1 C1_pip CH2 N1_pip->C1_pip C3_pip CH2 N4_pip->C3_pip C2_pip CH2 C1_pip->C2_pip C2_pip->N4_pip C4_pip CH2 C3_pip->C4_pip C4_pip->N1_pip OH_phenol OH C1_ph C C1_ph->N1_pip Bond C2_ph C C1_ph->C2_ph C3_ph C C2_ph->C3_ph C4_ph C C3_ph->C4_ph C4_ph->OH_phenol C5_ph C C4_ph->C5_ph C6_ph C C5_ph->C6_ph C6_ph->C1_ph

Caption: Molecular structure of this compound.

Synthesis and Mechanism

The most common and industrially relevant synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction.

Reaction Principle

The synthesis involves the coupling of 4-(1-piperazinyl)phenol with an activated aryl halide, typically 4-chloronitrobenzene or 4-fluoronitrobenzene[2][9]. The electron-withdrawing nitro group on the chlorobenzene ring activates the halide for nucleophilic attack by the secondary amine of the piperazine ring. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (Huenig's base) or triethylamine, is required to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product[2][10].

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-(1-Piperazinyl)phenol

  • 4-Chloronitrobenzene[9]

  • N,N-Diisopropylethylamine (Huenig's base) or Triethylamine[2][10]

  • N-Methylpyrrolidone (NMP)[2]

  • Isopropanol (for workup)[10]

Procedure:

  • Charging the Reactor: Under an inert nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N-methylpyrrolidone (NMP) as the solvent[2].

  • Base Addition: Add N,N-diisopropylethylamine (1.5 eq) to the suspension[2].

  • Reaction: Heat the mixture to 120-125°C. The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-7 hours[2].

  • Cooling and Precipitation: Upon completion, cool the reaction solution to 75-80°C[2]. Alternatively, cool to room temperature and add a solvent like isopropanol to precipitate the product[10].

  • Isolation: Stir the resulting slurry for a period to ensure complete precipitation. Filter the solid product.

  • Washing and Drying: Wash the filter cake with a suitable solvent (e.g., water, methanol, or isopropanol) to remove residual NMP and unreacted starting materials[10]. Dry the solid under vacuum to obtain the final product.

synthesis_workflow start Start: Charge Reagents (4-(1-piperazinyl)phenol, 4-chloronitrobenzene, Base, NMP) react Heat to 120-125°C (5-7 hours) start->react monitor Monitor by HPLC react->monitor monitor->react Incomplete cool Cool to 75-80°C monitor->cool Complete precipitate Precipitate Product (Add Isopropanol if needed) cool->precipitate filter Filter Solid Product precipitate->filter wash Wash with Solvent filter->wash dry Dry Under Vacuum wash->dry end_node End: Purified Product dry->end_node

Caption: Workflow for the synthesis of the target compound.

Key Applications and Biological Significance

The primary value of this compound lies in its role as a versatile building block in medicinal chemistry.

  • Antifungal Drug Synthesis: It is a key intermediate in the synthesis of potent triazole antifungal agents, including itraconazole and posaconazole[2][5][10]. These drugs are critical for treating serious, deep-seated fungal infections, particularly in immunocompromised patients. The subsequent step in these syntheses typically involves the reduction of the nitro group to an amine, which is then further elaborated[10][11].

  • Biological Research: The compound has been identified as an inhibitor of endothelial cell proliferation, suggesting potential for investigation in anti-angiogenic research[2][5].

  • Materials Science: Due to its chemical structure, it possesses fluorescent properties, emitting orange-red fluorescence under UV excitation[1]. This has led to its use as an organic fluorescent dye and in the preparation of optical sensors and materials[1].

Safety and Handling

As with any chemical substance, proper safety precautions are essential. This compound is associated with potential irritation and toxicity[1].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere to ensure long-term stability[5].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Users must consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

  • This compound - ChemBK. [Link]
  • This compound - PubChem, NIH. [Link]
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol - Technical Disclosure Commons. [Link]
  • CAS#:112559-81-6 | this compound - Chemsrc. [Link]
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl)
  • (IUCr) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)

Sources

An In-depth Technical Guide to the Solubility of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a substituted N-arylpiperazine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural motif, incorporating a nitrophenyl group, a piperazine linker, and a phenol moiety, imparts a unique combination of physicochemical properties that govern its behavior in various chemical and biological systems. As a key intermediate in the synthesis of certain pharmaceuticals and a potential candidate for novel functional materials, a thorough understanding of its solubility characteristics in organic solvents is paramount for its effective application in research and development.[1][2]

This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive publicly available quantitative solubility data, this document presents an inferred solubility profile based on first principles of chemical structure, polarity, and established solubility trends of analogous compounds. Furthermore, this guide details standardized experimental protocols for the precise determination of both kinetic and thermodynamic solubility, equipping researchers with the necessary tools to validate and expand upon the foundational information provided herein.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The table below summarizes key properties of this compound, which collectively influence its dissolution behavior.

PropertyValueSource
Chemical Structure C₁₆H₁₇N₃O₃[3]
Molecular Weight 299.32 g/mol [3]
Appearance White to light yellow crystalline solid
Melting Point >90°C (decomposes)[4]
Predicted pKa 12.18 ± 0.30
Predicted LogP 3.06[5]
CAS Number 112559-81-6[1]

Inferred Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" is the cornerstone of predicting solubility. The molecular structure of this compound possesses both polar and non-polar characteristics. The phenol group and the nitrogen atoms in the piperazine ring can act as hydrogen bond donors and acceptors, contributing to its polarity. Conversely, the aromatic rings and the hydrocarbon backbone of the piperazine ring introduce non-polar character.

Based on these structural features and the reported qualitative solubility in ethanol and dimethylformamide, the following is an inferred qualitative and semi-quantitative solubility profile in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.

SolventPolarity IndexPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) 7.2HighA highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. The compound is reported to be slightly soluble with heating, suggesting good solubility at elevated temperatures.[4]
N,N-Dimethylformamide (DMF) 6.4HighA polar aprotic solvent with a high dielectric constant, similar to DMSO, making it an excellent solvent for polar compounds. The compound is reported to be soluble in DMF.
Ethanol 4.3ModerateA polar protic solvent capable of hydrogen bonding with the phenol and piperazine nitrogens. The compound is reported to be soluble in ethanol.
Methanol 5.1ModerateSimilar to ethanol, this polar protic solvent should effectively solvate the compound through hydrogen bonding.
Tetrahydrofuran (THF) 4.0Moderate to LowA moderately polar aprotic solvent. Its ether oxygen can act as a hydrogen bond acceptor, but its overall solvating power for this compound is expected to be less than that of more polar solvents.
Acetone 5.1Moderate to LowA polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor, likely resulting in some degree of solubility.
Ethyl Acetate 4.4LowA moderately polar solvent with limited hydrogen bonding capability. Its ester group can accept hydrogen bonds, but the overall non-polar character is significant.
Chloroform 4.1LowA non-polar solvent, though it can act as a weak hydrogen bond donor. It is unlikely to effectively solvate the polar functional groups of the compound.
Toluene 2.4Very LowA non-polar aromatic solvent. It is not expected to be a good solvent for this relatively polar compound.
Hexane 0.1Very LowA non-polar aliphatic solvent. It lacks the ability to form significant intermolecular interactions with the polar functional groups of the solute.

Factors Influencing Solubility

Several key factors, dictated by the molecule's structure, govern the solubility of this compound:

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the phenol ring and the two nitrogen atoms within the piperazine ring allows for hydrogen bonding with protic solvents like alcohols. The nitro group (-NO₂) is also a strong hydrogen bond acceptor. This is a primary driver for its solubility in polar protic and aprotic solvents.

  • Molecular Size and Shape: The relatively large and rigid structure of the molecule can hinder its ability to be effectively solvated, particularly by smaller solvent molecules.

  • Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation. A high lattice energy can lead to lower solubility. The relatively high melting point (with decomposition) suggests a stable crystal lattice.

  • pKa and pH: The predicted pKa of 12.18 suggests the phenolic hydroxyl group is weakly acidic. In basic solutions, this proton can be removed, forming a phenoxide ion. The resulting charged species would exhibit significantly higher aqueous solubility. Conversely, the piperazine nitrogens are basic and can be protonated in acidic conditions, which would also increase aqueous solubility. In organic solvents, the effect of pKa is less direct but influences the potential for acid-base interactions with the solvent.

  • LogP: The predicted octanol-water partition coefficient (LogP) of 3.06 indicates a preference for a more lipophilic (non-polar) environment over an aqueous one. This value suggests that while it has polar functional groups, the overall molecule has considerable non-polar character, which may limit its solubility in highly polar solvents like water but favor solubility in moderately polar organic solvents.

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, standardized experimental protocols should be employed. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[6]

Kinetic Solubility Assay

This high-throughput method is useful for early-stage screening and provides a rapid assessment of solubility under non-equilibrium conditions.[7][8]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution with the desired organic solvent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

  • Quantification (Optional): Alternatively, after incubation, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard for accurate solubility measurement.[4]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

G Thermodynamic Solubility Determination Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solid compound to solvent in a sealed vial start->add_excess agitate Agitate at constant temperature (e.g., 24-48 hours) add_excess->agitate settle Allow solid to settle or centrifuge the vial agitate->settle supernatant Collect supernatant settle->supernatant quantify Quantify concentration (e.g., HPLC-UV) supernatant->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be observed when handling this compound. The presence of a nitrophenyl group warrants particular attention.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to avoid inhalation.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative experimental data is limited, an inferred solubility profile has been presented based on the compound's physicochemical properties and established chemical principles. This guide serves as a valuable resource for researchers by not only offering a predictive understanding of its solubility but also by providing robust, step-by-step protocols for its experimental determination. Adherence to the outlined safety procedures is essential for the responsible handling of this compound in a laboratory setting. The information contained herein should facilitate the effective use of this compound in a variety of research and development applications.

References

  • ChemBK. (2024, April 9). This compound.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Chemsrc. CAS#:112559-81-6 | this compound.
  • Global Substance Registration System. This compound.
  • PubChem. This compound.
  • Pharmaffiliates. CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a pivotal chemical intermediate, most notably in the synthesis of potent triazole antifungal agents such as Itraconazole and Posaconazole.[1][2][3] Its molecular architecture, featuring a nitrophenyl group, a piperazine linker, and a hydroxyphenyl moiety, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the mechanistic rationale behind procedural choices, detailed experimental protocols, and critical parameters for process optimization. We will comparatively analyze the predominant Nucleophilic Aromatic Substitution (SNAr) route and a multi-step strategy involving a protected phenol, offering researchers and drug development professionals a comprehensive resource for the reliable and efficient synthesis of this key intermediate.

Introduction: The Strategic Importance of a Key Intermediate

Chemical Identity and Properties

This compound is a solid, typically a light yellow powder or crystalline material, whose identity is well-established in chemical literature.[4] Its structure is confirmed by standard analytical techniques such as NMR and IR spectroscopy.[1]

PropertyValueSource
CAS Number 112559-81-6[2][4][5][6]
Molecular Formula C₁₆H₁₇N₃O₃[2][5][7]
Molecular Weight 299.32 g/mol [2][5]
IUPAC Name 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol[5]
Physical Form Light yellow to yellow powder or crystals[4]
Role in Pharmaceutical Synthesis

The principal value of this compound lies in its role as a direct precursor to 4-(4-(4-aminophenyl)piperazin-1-yl)phenol.[8] The nitro group can be readily reduced to an amine, which is then elaborated to form the core of antifungal drugs like Posaconazole.[8][9] This makes the efficient and scalable synthesis of the nitro-intermediate a critical first step in the overall manufacturing process of these life-saving medicines.

Core Synthetic Strategies: A Comparative Analysis

Two primary strategies dominate the synthesis of this target molecule. The choice between them often depends on the starting material availability, scalability, and desired purity profile.

Primary Pathway: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely reported method. The reaction proceeds via the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.

Mechanistic Rationale: The SNAr mechanism is contingent on the presence of a strong electron-withdrawing group (EWG) on the aromatic ring, ortho or para to the leaving group.[10] In this synthesis, the nitro (-NO₂) group on the 4-chloronitrobenzene ring serves this purpose perfectly. It powerfully withdraws electron density from the ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by the secondary amine of the piperazine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, after which the chloride ion is eliminated to restore aromaticity.[10]

Key Reactants:

  • Nucleophile: 4-(1-Piperazinyl)phenol or its precursor, 1-(4-hydroxyphenyl)piperazine.[9]

  • Electrophile: An activated aryl halide, typically 4-chloronitrobenzene or 4-fluoronitrobenzene. Due to the C-F bond's high strength and the high electronegativity of fluorine, 4-fluoronitrobenzene is generally more reactive in SNAr reactions than its chloro-analogue.

SNAr_Pathway cluster_reactants Reactants cluster_process Reaction Conditions R1 4-(1-Piperazinyl)phenol P1 High-Boiling Polar Aprotic Solvent (e.g., NMP, DMF) Product 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol R1->Product S_NAr Coupling R2 4-Chloronitrobenzene R2->Product S_NAr Coupling P2 Non-Nucleophilic Base (e.g., DIPEA, TEA) P3 Heat (110-125 °C)

Fig 1. General workflow for the SNAr synthesis pathway.
Alternative Multi-Step 'Protecting Group' Strategy

An alternative route involves protecting the phenol group as a methyl ether, performing the N-arylation, and then deprotecting to reveal the final product. This strategy can be advantageous if the free hydroxyl group of the starting material causes solubility issues or side reactions.[1][11]

Mechanistic Rationale: The synthesis begins with a more readily available starting material like p-anisidine (4-methoxyaniline). The piperazine ring is first constructed, followed by the N-arylation reaction with 4-chloronitrobenzene. The methoxy group is chemically robust and does not interfere with this step. The final, critical step is an ether cleavage (demethylation). This is typically achieved under harsh conditions using a strong acid like hydrobromic acid (HBr), which protonates the ether oxygen, making it a good leaving group for subsequent nucleophilic attack by the bromide ion.[11]

Protecting_Group_Pathway Start p-Anisidine Step1 Ring Formation Start->Step1 Intermediate1 1-(4-Methoxyphenyl)piperazine Step1->Intermediate1 Step2 N-Arylation (S_NAr) Intermediate1->Step2 + 4-Chloronitrobenzene Intermediate2 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine Step2->Intermediate2 Step3 Demethylation (e.g., HBr) Intermediate2->Step3 Product 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol Step3->Product

Fig 2. Workflow for the multi-step synthesis via a methoxy-protected intermediate.
Note on Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] While it is a cornerstone of modern organic synthesis, especially for less-activated aryl halides, its application here is less common.[14][15] The high reactivity of 4-nitro-substituted aryl halides in SNAr means that the catalyst-free, thermally-driven SNAr reaction is often more economical and operationally simpler for industrial-scale production.

Detailed Experimental Protocols

The following protocols are synthesized from published procedures and represent self-validating systems for the synthesis of the target compound.

Protocol A: Direct SNAr from 4-(1-Piperazinyl)phenol

This protocol is adapted from procedures described for the direct coupling of the two key fragments.[2][8]

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.2-1.4 eq), and N-Methyl-2-pyrrolidone (NMP) (approx. 3-4 volumes relative to 4-(1-piperazinyl)phenol).

  • Base Addition: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA) (1.5 eq). The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the stirred mixture to 110-125°C.[2][8] The reaction is typically complete within 5-8 hours.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete.

  • Workup & Isolation:

    • Cool the reaction mixture to 75-80°C.[2]

    • Add a suitable anti-solvent, such as isopropanol or water, to precipitate the product.[8]

    • Stir the resulting slurry for 1-2 hours at a lower temperature (e.g., 10-15°C) to maximize precipitation.

    • Filter the solid product and wash the filter cake with the anti-solvent and then water to remove residual NMP and salts.

  • Drying: Dry the isolated solid under vacuum at 60-70°C to a constant weight.

ParameterExample 1[2]Example 2[8]
Nucleophile 4-(1-Piperazinyl)phenol4-(Piperazin-1-yl)phenol
Electrophile 4-Chloronitrobenzenep-Nitro-chlorobenzene
Base N,N-DiisopropylethylamineTriethylamine
Solvent N-Methylpyrrolidone (NMP)N-Methyl-pyrrolidone (NMP)
Temperature 120-125°C110-115°C
Reaction Time 5-7 hours6 hours
Protocol B: Synthesis via Demethylation of a Methoxy Intermediate

This protocol is based on the multi-step synthesis route.[1][11]

Part 1: N-Arylation

  • Follow the general procedure in Protocol A, substituting 1-(4-methoxyphenyl)piperazine for 4-(1-piperazinyl)phenol to synthesize 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Part 2: Demethylation

  • Reactor Setup: In a reactor suitable for corrosive reagents, place the 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (1.0 eq) obtained from the previous step.

  • Reagent Addition: Under a nitrogen atmosphere, slowly add an excess of 48% aqueous hydrobromic acid (HBr). Acetic anhydride may be added to facilitate the reaction.[11]

  • Reaction: Heat the mixture to reflux (approx. 120-140°C) and maintain for 12 hours or until TLC/HPLC analysis confirms the disappearance of the starting material.[11]

  • Workup & Isolation:

    • Cool the reaction mixture and distill off the excess HBr under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash thoroughly with cold water to remove any remaining acid, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

Process Optimization and Critical Parameter Control

  • Solvent Selection: Polar aprotic solvents like NMP and DMF are ideal for SNAr. They effectively solvate the cationic components of the reaction but poorly solvate the amine nucleophile, thus increasing its effective nucleophilicity and accelerating the reaction rate.

  • Base Selection: The choice of a hindered, non-nucleophilic base like DIPEA or TEA is critical.[2][8] Using a nucleophilic base (e.g., NaOH) could lead to competitive side reactions, such as the hydrolysis of 4-chloronitrobenzene to 4-nitrophenol.

  • Temperature Control: While higher temperatures increase the reaction rate, they can also lead to the formation of impurities. The optimal temperature range of 110-125°C represents a balance between achieving a practical reaction time and maintaining a clean reaction profile.

  • Control of Byproducts: In the direct SNAr coupling, a potential side-product is the bis-arylated species, 1,4-bis(4-nitrophenyl)piperazine, if piperazine itself is used or formed in situ.[16] Using a pre-formed mono-substituted piperazine and controlling stoichiometry minimizes this impurity.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that is fundamental to the production of several important antifungal pharmaceuticals. The direct SNAr coupling of 4-(1-piperazinyl)phenol and 4-chloronitrobenzene stands out as the most efficient and industrially favored pathway due to its operational simplicity and high yields. The multi-step approach involving a methoxy-protected phenol offers a viable alternative, particularly when starting material considerations or side-reaction profiles are a concern. For researchers and process chemists, a thorough understanding of the underlying SNAr mechanism is key to troubleshooting and optimizing this crucial synthetic transformation, which paves the way for the subsequent reduction of the nitro group and final elaboration into complex drug molecules.

References

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation.
  • This compound | 112559-81-6. ChemicalBook.
  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. (2022-09-19).
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. Google Patents.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. International Union of Crystallography.
  • 1,4-bis(4-nitrophenyl)piperazine synthesis. ChemicalBook.
  • The Role of 1-(4-Nitrophenyl)piperazine in Organic Synthesis. Leading Chemical Manufacturer Blog. (2025-10-14).
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. PASL.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
  • This compound. PubChem, National Institutes of Health.
  • CAS#:112559-81-6 | this compound. Chemsrc.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • This compound. Sigma-Aldrich.
  • Advanced Organic Module | Green Chemistry. University of Scranton.
  • Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-. CymitQuimica.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. (2017-12).
  • This compound. ChemBK. (2024-04-09).

Sources

Unveiling the Bio-pharmacological Landscape of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: A Technical Primer for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Intermediate – Exploring the Intrinsic Biological Signature

To the seasoned researcher in medicinal chemistry, 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is immediately recognizable as a pivotal precursor in the multi-step synthesis of the broad-spectrum antifungal agents, itraconazole and posaconazole.[1][2][3] Its well-defined role in the construction of these complex triazole antifungals has, for many years, overshadowed its own potential biological activity. This technical guide ventures beyond its established identity as a synthetic intermediate to collate and critically evaluate the available evidence for its inherent pharmacological properties. While direct, in-depth studies on this specific molecule are not abundant in publicly accessible literature, a careful examination of related patents, structure-activity relationship (SAR) studies of analogous compounds, and recurring notations in chemical databases allows us to construct a compelling, albeit preliminary, profile of its bioactivity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, sparking further investigation into the therapeutic potential of this intriguing phenylpiperazine derivative.

Chemical Identity and Physicochemical Characteristics

A thorough understanding of a compound's biological activity begins with a firm grasp of its chemical and physical properties.

PropertyValueSource
IUPAC Name 4-[4-(4-nitrophenyl)piperazin-1-yl]phenolPubChem
CAS Number 112559-81-6Sigma-Aldrich
Molecular Formula C₁₆H₁₇N₃O₃PubChem
Molecular Weight 299.33 g/mol Sigma-Aldrich
Appearance Light yellow to yellow powder or crystalsSigma-Aldrich
Melting Point >90°C (decomposition)ChemicalBook
Solubility Soluble in Dimethyl Sulfoxide (DMSO)ChemicalBook

Core Biological Activity: Inhibition of Endothelial Cell Proliferation and Anti-Angiogenic Potential

The most consistently cited, yet least formally detailed, biological activity of this compound is its role as an inhibitor of endothelial cell proliferation.[2][4] This assertion, while widespread across chemical supplier databases, lacks a direct reference to a peer-reviewed publication detailing the specifics of this activity. However, by examining the well-documented anti-angiogenic properties of its end-product, itraconazole, we can infer a plausible mechanistic basis for this claim.

Itraconazole itself has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[5][6][7] This activity is, in part, attributed to its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling, a key pathway in endothelial cell proliferation and migration.[6] Given that this compound constitutes a significant portion of the itraconazole scaffold, it is scientifically reasonable to hypothesize that this intermediate may contribute to or possess intrinsic anti-angiogenic properties.

The proposed, though unconfirmed, mechanism of action is the disruption of signaling pathways essential for endothelial cell growth and division.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->DownstreamSignaling Activates Proliferation Endothelial Cell Proliferation DownstreamSignaling->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Compound 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol Compound->VEGFR2 Inhibits (Hypothesized)

Caption: Hypothesized mechanism of anti-proliferative activity.

Experimental Protocol: Endothelial Cell Proliferation Assay (A Representative Method)

To empirically validate the inhibitory effect of this compound on endothelial cell proliferation, a standard MTT or BrdU assay can be employed.

Objective: To quantify the effect of the compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 supplemented with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in EGM-2. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Incubation: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-proliferative agent). Incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) can be determined by plotting the concentration of the compound against the percentage of cell viability.

G Start Start Seed_Cells Seed HUVECs in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of test compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat cells with compound dilutions Incubate_Overnight->Treat_Cells Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Endothelial Cell Proliferation Assay.

Potential as a Scaffold for Novel Drug Discovery

Beyond its own potential bioactivity, the true value of this compound for drug discovery professionals lies in its proven utility as a versatile scaffold. The phenylpiperazine moiety is a well-established pharmacophore found in a wide array of centrally acting agents and other therapeutic classes. The presence of a reactive phenol group and a modifiable nitro group provides two distinct chemical handles for the synthesis of diverse compound libraries.

  • Phenolic Hydroxyl Group: This group can be a site for etherification or esterification to modulate pharmacokinetic properties such as solubility and membrane permeability.

  • Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation to explore a wide range of chemical space.

The successful development of itraconazole and posaconazole serves as a testament to the power of this scaffold in generating potent and specific bioactive molecules.

Future Directions and Unanswered Questions

The biological activity of this compound remains an underexplored area of research. To fully elucidate its therapeutic potential, the following avenues of investigation are recommended:

  • Definitive Anti-Angiogenesis Studies: Comprehensive in vitro and in vivo studies are required to confirm and quantify its anti-angiogenic effects. This should include assays for endothelial cell migration, tube formation, and aortic ring sprouting.

  • Target Identification: Elucidating the specific molecular target(s) of the compound is crucial for understanding its mechanism of action. Kinase profiling and affinity chromatography-mass spectrometry could be valuable tools in this endeavor.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this scaffold, by modifying the phenolic and nitrophenyl moieties, could lead to the discovery of novel and more potent analogues with improved pharmacological profiles.

  • Evaluation of Other Potential Activities: Given the prevalence of the phenylpiperazine scaffold in CNS-active drugs, it would be prudent to screen this compound for activity against a panel of CNS targets.

Conclusion: A Scaffold of Latent Potential

References

  • Google Patents. Itraconazole analogues and methods of use thereof. WO2015116947A1.
  • Google Patents. Itraconazole analogs and use thereof. US9346791B2.
  • Google Patents. Chirally pure isomers of itraconazole for use as angiogenesis inhibitors. US20130102614A1.
  • Pharmaffiliates. 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. [Link]
  • PubChem. This compound. [Link]
  • New Drug Approvals. Saperconazole. [Link]
  • Google Patents.
  • Environmental Clearance. Minutes of the 371st meeting of the State Level Expert Appraisal Committee held on 28th February 2022 through Video Conference. [Link]
  • Environmental Clearance. impact assessment. [Link]
  • Environmental Clearance. M/S. MARUTI INDUSTRIES PLOT NO. 1032/4, GIDC INDUSTRIAL ESTATE-PANOLI, TA: ANKLESHWAR, DIST.
  • New Drug Approvals. Daily Archives: February 20, 2016. [Link]
  • New Drug Approvals. February | 2016 | New Drug Approvals | Page 2. [Link]
  • New Drug Approvals. 2016 – Page 88 – New Drug Approvals. [Link]
  • RSSing.com. New Drug Approvals. [Link]

Sources

A-Z Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Synthesis, Characterization, and Application in Itraconazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol, a critical intermediate in the convergent synthesis of the broad-spectrum antifungal agent, Itraconazole.[1][2] We will explore the strategic importance of this intermediate, detail robust and scalable synthetic protocols, discuss critical process parameters, and outline comprehensive analytical methods for quality control. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Role of a Key Intermediate

Itraconazole is a triazole antifungal agent widely prescribed for a variety of fungal infections.[3] Its complex molecular structure necessitates a multi-step synthesis. Modern, efficient manufacturing processes for Itraconazole often employ a convergent synthesis strategy, which involves preparing key fragments of the molecule separately before combining them in the final steps.[4] This approach improves overall yield and simplifies purification.

Within this framework, this compound serves as a cornerstone intermediate. It constitutes the core structure onto which the triazolone side chain and the dichlorophenyl dioxolane side chain are ultimately attached. The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the entire Itraconazole synthesis.[4]

Physicochemical Properties and Characterization

Understanding the physical and chemical properties of this compound is fundamental for its handling, reaction monitoring, and purification.

PropertyValueSource
CAS Number 112559-81-6[5]
Molecular Formula C₁₆H₁₇N₃O₃[5]
Molecular Weight 299.32 g/mol [5][6]
Appearance White to yellow crystalline solid[6]
Solubility Soluble in DMSO, Methanol[7]
IUPAC Name 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol[6]

Synthesis of the Intermediate: A Mechanistic Approach

The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process couples 4-(1-piperazinyl)phenol with 4-chloronitrobenzene.[2][8]

Reaction Scheme

The overall transformation is depicted below. The reaction hinges on the nucleophilic secondary amine of the piperazine ring attacking the electron-deficient aromatic ring of 4-chloronitrobenzene, which is activated by the strongly electron-withdrawing nitro group.

Caption: Synthesis of the target intermediate via SNAr reaction.

Causality Behind Experimental Choices
  • Choice of Substrates: 4-(1-Piperazinyl)phenol provides the core piperazinyl-phenol structure. 4-Chloronitrobenzene is the ideal electrophile; the nitro group in the para position strongly activates the ring towards nucleophilic attack, making the chlorine a good leaving group.

  • Solvent System: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is preferred.[2][9] These solvents can effectively dissolve the reactants and facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

  • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or triethylamine, is crucial.[2][9] Its role is to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product. Using an inorganic base like potassium carbonate is also feasible.

  • Temperature Control: The reaction is typically heated to 110-125°C to ensure a complete reaction within a practical timeframe (e.g., 5-7 hours).[2][9] Reaction progress must be diligently monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to prevent the formation of impurities from side reactions or decomposition.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory or plant conditions.

  • Vessel Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N-Methyl-2-pyrrolidone (NMP) (approx. 3 volumes relative to 4-(1-piperazinyl)phenol).

  • Inerting: Begin stirring and purge the vessel with nitrogen to establish an inert atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (1.5 eq) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to 120-125°C.[2] Maintain this temperature and monitor the reaction's progress by taking aliquots for HPLC analysis every hour until the starting material is consumed (typically 5-7 hours).[2]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 75-80°C.[2]

  • Isolation: Add a suitable anti-solvent like isopropanol or water to precipitate the product.[9] Cool the resulting slurry further to 10-15°C and stir for at least one hour to maximize crystallization.

  • Filtration and Washing: Filter the precipitated solid. Wash the filter cake with the anti-solvent (e.g., isopropanol, methanol, or water) to remove residual NMP and unreacted starting materials.[9]

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Conversion to Itraconazole Core Structure

The synthesized this compound is a precursor to the hydroxyl-containing core of Itraconazole. The subsequent steps involve the reduction of the nitro group to an amine, formation of a triazolone ring, and alkylation. However, the immediate next step after its formation is typically the reduction of the nitro group.

Caption: Conversion pathway from the nitro-intermediate to the Itraconazole core.

The reduction of the nitro group is a critical transformation. A common method is catalytic hydrogenation using hydrogen gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) in a solvent such as DMF.[9][10] This method is highly efficient and clean, yielding the corresponding amino compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, which is then carried forward in the synthesis.[9]

Quality Control and Analytical Validation

Rigorous analytical control is essential to ensure the intermediate meets the required specifications for use in API synthesis.

Analytical MethodPurposeTypical Specification
HPLC Purity assessment and quantification of impuritiesPurity ≥ 98%
¹H NMR / ¹³C NMR Structural confirmation and identificationSpectrum conforms to reference standard
Mass Spectrometry Molecular weight confirmation[M+H]⁺ matches theoretical value
IR Spectroscopy Functional group identification (e.g., -OH, -NO₂, Ar-H)Spectrum conforms to reference standard
Loss on Drying (LOD) Measurement of residual solvent/moisture content≤ 0.5%

Conclusion

This compound is more than just a chemical compound; it is an enabling intermediate in the efficient, large-scale production of Itraconazole. The synthetic route via nucleophilic aromatic substitution is robust, scalable, and well-understood. Mastery of this synthesis, including the rationale behind reagent selection and strict control of reaction parameters, is key to producing a high-purity intermediate. This, in turn, lays the foundation for the successful and cost-effective manufacturing of the final Itraconazole active pharmaceutical ingredient.

References

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation. (n.d.).
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. (n.d.). Pharmaffiliates.
  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. (n.d.). PrepChem.com.
  • This compound | 112559-81-6. (n.d.). ChemicalBook.
  • Ahn, C. I., Myoung, Y. C., Choi, H. Y., & Kim, S. J. (1999). A highly efficient synthesis of itraconazole intermediates and their analogues. Journal of the Korean Chemical Society, 43(6), 676-681.
  • Development of the Efficient Synthetic Route for Itraconazole Antifungal Agent. (n.d.). Applied Chemistry for Engineering.
  • What is the mechanism of Itraconazole? (2024, July 17). Patsnap Synapse.
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. (n.d.). Google Patents.
  • ITRACONAZOLE BRIEF MANUFACTURING PROCESS. (n.d.). ipass.telangana.gov.in.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022, September 19). Technical Disclosure Commons.
  • This compound suppliers & manufacturers in China. (n.d.). Guidechem.
  • This compound (CAS No: 112559-81-6) API Intermediate Manufacturers. (n.d.). apicule.
  • Itraconazole Nitrophenyl Impurity. (n.d.). Allmpus.

Sources

A Technical Guide to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: A Core Precursor in Posaconazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a critical intermediate in the synthesis of the broad-spectrum triazole antifungal agent, posaconazole. We will explore its synthesis, purification, characterization, and subsequent transformation into the active pharmaceutical ingredient. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of Posaconazole and Its Precursors

Posaconazole is a potent, second-generation triazole antifungal agent with a broad spectrum of activity against many opportunistic and pathogenic fungi.[1][2] Its therapeutic success is largely due to its mechanism of action: the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[2][3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] By disrupting ergosterol production, posaconazole compromises the integrity of the fungal cell membrane, leading to cell growth arrest and death.[2][3]

The synthesis of a complex molecule like posaconazole is a multi-step endeavor. The efficiency, yield, and purity of the final Active Pharmaceutical Ingredient (API) are heavily dependent on the quality of key intermediates. This compound stands out as one such pivotal precursor.[4][5][6][7][8][9][10] Its robust synthesis and high-purity isolation are foundational to the successful industrial-scale production of posaconazole. This guide elucidates the critical aspects of handling this key intermediate.

Synthesis of this compound

The primary route to synthesizing this precursor is a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides high yields and purity.

Synthetic Strategy and Mechanism

The core of the synthesis involves the coupling of 4-(1-piperazinyl)phenol with a 4-halonitrobenzene, typically 4-chloronitrobenzene.[4][6]

  • Nucleophile: The secondary amine nitrogen of the piperazine ring in 4-(1-piperazinyl)phenol acts as the nucleophile.

  • Electrophile: The carbon atom bonded to the chlorine in 4-chloronitrobenzene is the electrophilic site. The strong electron-withdrawing effect of the para-nitro group is crucial, as it activates the aromatic ring towards nucleophilic attack.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (Hünig's base) or triethylamine, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[4][11][12]

  • Solvent: A high-boiling polar aprotic solvent like N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) is employed to ensure the solubility of reactants and facilitate the reaction at elevated temperatures.[4][11][12][13]

The causality for these choices is clear: the SNAr mechanism requires an activated aromatic system, a good nucleophile, and conditions that favor the substitution reaction over side reactions. The elevated temperature provides the necessary activation energy, while the specific solvent and base combination ensures an efficient and clean conversion.

Synthesis_Mechanism cluster_conditions Reaction Conditions R1 4-(1-Piperazinyl)phenol P1 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol R1->P1 Nucleophilic Attack R2 4-Chloronitrobenzene R2->P1 Base Hünig's Base (or Triethylamine) P2 Base·HCl Salt Base->P2 Neutralization Solvent N-Methylpyrrolidone (NMP) Temp Heat (120-125°C)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for reproducibility and scalability.[4][6][11][12][13]

Step 1: Reaction Setup

  • Under a nitrogen atmosphere, charge a suitable reactor with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N,N-Diisopropylethylamine (Hünig's base, 1.5 eq).[4][6]

  • Add N-Methylpyrrolidone (NMP) as the solvent (approx. 3 mL per gram of 4-(1-piperazinyl)phenol).[4][11]

  • Begin agitation.

Step 2: Reaction Execution

  • Heat the suspension to 120-125°C. The mixture should form a clear solution.[4][6][11][12]

  • Maintain this temperature and continue stirring for 5-7 hours. The reaction progress must be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[4][6]

Step 3: Product Isolation and Purification

  • Once the reaction is complete, cool the solution to 75-80°C.[4][6]

  • Slowly add isopropanol (approx. 15 mL per gram of the initial 4-(1-piperazinyl)phenol) over 30 minutes, maintaining the temperature between 75-80°C. Towards the end of the addition, the product will begin to precipitate as yellow crystals.[4][6][11]

  • Cool the resulting suspension to 20-25°C and stir overnight.[4][6][11]

  • Further cool the suspension to -10 to -5°C and stir for an additional 30 minutes to maximize precipitation.[4][6][11]

  • Collect the product by filtration.

  • Wash the filter cake sequentially with isopropanol and warm water (35-40°C) to remove residual solvent, unreacted starting materials, and base salts.[4][6][11]

  • Dry the product under vacuum at 50°C to a constant weight.

Self-Validating System: The use of HPLC for reaction monitoring is a critical self-validating step. It ensures the reaction is driven to completion, maximizing yield and minimizing impurities from unreacted starting materials. The specific cooling and washing protocol is designed to selectively remove impurities based on their solubility, ensuring a high-purity final product. A typical yield for this process is around 96%, with a purity of approximately 93% as determined by HPLC.[4][6]

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Physical Properties
PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 112559-81-6[14][15][16]
Molecular Formula C₁₆H₁₇N₃O₃[4][14][15]
Molecular Weight 299.32 g/mol [4][15][17]
Appearance Yellow to Brown Solid / Yellow crystals[4][6][7]
Melting Point >90°C (decomposes)[4][7][18]
Solubility Soluble in organic solvents like DMSO and DMF[7][18]
Storage Sealed in a dry place at room temperature[7][17]
Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final product and for monitoring the reaction's progress. It allows for the quantification of the main compound relative to any impurities or starting materials.[4][6]

  • Spectroscopic Methods: While not detailed in all sources, standard structural confirmation would rely on:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure by identifying the types and connectivity of protons and carbons.

    • Infrared (IR) Spectroscopy: To identify functional groups such as the phenol (-OH), nitro (-NO₂), and aromatic C-H bonds.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

The Role in the Posaconazole Synthetic Pathway

This compound is not an end-product but a cornerstone from which the final structure of posaconazole is built. The subsequent steps primarily involve the modification of the nitrophenyl moiety.

Reduction of the Nitro Group

The immediate next step in the sequence is the reduction of the nitro group to a primary amine, yielding 4-(4-(4-aminophenyl)piperazin-1-yl)phenol .[13][19] This transformation is crucial as the resulting amino group is the reactive handle for coupling with the rest of the posaconazole molecule.

A common and efficient method for this reduction is catalytic hydrogenation.[13]

Protocol Outline:

  • The synthesized this compound is suspended in a suitable solvent such as dimethylformamide (DMF).[13]

  • A catalyst, typically Raney Nickel, is added to the mixture.[13]

  • The mixture is subjected to hydrogen pressure in an autoclave and heated to around 45-50°C for several hours.[13]

  • Upon completion, the catalyst is filtered off, and the product is precipitated by the addition of water.[13]

Overall Synthetic Workflow

The amine-containing intermediate is then coupled with the complex chiral side-chain of posaconazole. This convergent synthesis approach is a hallmark of modern pharmaceutical manufacturing, allowing for the independent, optimized synthesis of large fragments of the molecule before their final assembly.[20]

Caption: High-level workflow from precursor to final Posaconazole API.

Conclusion

This compound is more than just a chemical compound; it is a critical enabler in the production of posaconazole, a vital weapon against life-threatening fungal infections. The synthesis detailed herein represents a mature, high-yield, and scalable process, reflecting the best practices in pharmaceutical intermediate manufacturing. Understanding the causality behind each procedural step—from the choice of solvent and base to the specific temperatures for reaction and crystallization—is paramount for ensuring the consistent production of this high-purity precursor. Mastery of this chemistry is fundamental to the reliable supply of posaconazole to patients worldwide.

References

  • Posaconazole synthesis. (n.d.). ChemicalBook.
  • This compound | 112559-81-6. (n.d.). ChemicalBook.
  • Synthesis and Characterization of Deshydroxy Posaconazole. (n.d.). Longdom Publishing.
  • What is the mechanism of Posaconazole? (2024, July 17). Patsnap Synapse.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022, September 19). Technical Disclosure Commons.
  • CN106366076A - Posaconazole synthesis method. (n.d.). Google Patents.
  • Synthesis of posaconazole. (2025, August 7). ResearchGate.
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. (n.d.). Google Patents.
  • This compound. (2024, April 9). ChemBK.
  • Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-. (n.d.). CymitQuimica.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (n.d.). IUCr.
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. (n.d.). Parchem.
  • This compound. (n.d.). PubChem - NIH.
  • 112559-81-6|this compound. (n.d.). BLDpharm.
  • CAS#:112559-81-6 | this compound. (2025, August 23). Chemsrc.
  • This compound. (n.d.). ChemicalBook.
  • This compound , 97% , 112559-81-6. (n.d.). CookeChem.
  • This compound suppliers & manufacturers in China. (n.d.). LookChem.
  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. (n.d.). Dissertation.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). ResearchGate.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (n.d.). PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
  • US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine. (n.d.). Google Patents.
  • EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (n.d.). Google Patents.

Sources

The Lynchpin Molecule: A Technical Guide to the Role of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in Modern Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the continued development of novel and effective antifungal agents. Within the arsenal of synthetic chemistry, the azole class of antifungals remains a cornerstone of clinical therapy. This technical guide delves into the pivotal role of a key synthetic intermediate, 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol , in the construction of potent triazole antifungal drugs such as posaconazole and itraconazole. We will explore the strategic importance of this molecule, detail its synthesis, and elucidate its sequential transformation into the final active pharmaceutical ingredients (APIs). Furthermore, this guide will examine the underlying structure-activity relationships and the mechanistic basis for the potent antifungal activity of the resulting compounds, providing a comprehensive resource for researchers and professionals in the field of antifungal drug discovery and development.

Introduction: The Strategic Importance of the Phenylpiperazine Core

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its incorporation into the structure of azole antifungals, such as itraconazole and posaconazole, has been instrumental in achieving broad-spectrum activity and improved clinical efficacy.[3] The subject of this guide, this compound, serves as a critical linchpin in the synthesis of these complex molecules. Its structure strategically combines three key functionalities:

  • A phenol group , which provides a reactive handle for further elaboration and connection to the core azole pharmacophore.

  • A piperazine linker , which introduces conformational flexibility and influences the overall physicochemical properties of the final drug molecule.

  • A nitrophenyl moiety , which, after reduction to an aniline, becomes a crucial attachment point for the side chain that distinguishes these second-generation triazoles.

This unique combination of features makes this compound an ideal and highly sought-after intermediate in the multi-step synthesis of these life-saving antifungal agents.[4]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a well-established process, typically achieved through a nucleophilic aromatic substitution reaction. The general synthetic workflow is outlined below.

G A 4-(Piperazin-1-yl)phenol C Base (e.g., Triethylamine) Solvent (e.g., NMP) A->C B p-Nitrochlorobenzene B->C D This compound C->D Nucleophilic Aromatic Substitution

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a representative method for the synthesis of this compound.[5]

Materials:

  • 4-(Piperazin-1-yl)phenol

  • p-Nitrochlorobenzene

  • Triethylamine

  • N-Methyl-pyrrolidone (NMP)

  • Isopropanol

Procedure:

  • To a solution of 4-(Piperazin-1-yl)phenol (100 g) in N-Methyl-pyrrolidone (200 ml) at 25-30°C, add p-Nitrochlorobenzene (105.8 g) and Triethylamine (73.76 g).

  • Stir the mixture for 10 minutes at ambient temperature.

  • Heat the reaction mixture to 110-115°C and maintain stirring for 6 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC).

  • Upon completion, allow the mixture to cool to 25-30°C.

  • Add Isopropanol (200 ml) to the mixture and stir for 1 hour at 25-30°C.

  • Cool the mixture to 10-15°C and stir for an additional hour to facilitate precipitation.

  • Filter the precipitated solid and wash with cold isopropanol.

  • Dry the solid under vacuum to obtain this compound.

Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-(Piperazin-1-yl)phenol178.231.0
p-Nitrochlorobenzene157.561.2
Triethylamine101.191.3
Product 299.33 -

Transformation to the Core Amine Intermediate

The nitro group in this compound serves as a masked amino group. The next critical step in the synthetic pathway is the reduction of this nitro functionality to the corresponding aniline, yielding 4-(4-(4-aminophenyl)piperazin-1-yl)phenol. This transformation is typically achieved through catalytic hydrogenation.

G A This compound B Reducing Agent (e.g., H2/Raney Nickel) Solvent (e.g., DMF) A->B C 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol B->C Nitro Group Reduction

Caption: Reduction to the key aminophenyl intermediate.

Detailed Experimental Protocol

The following protocol outlines a common procedure for the reduction of the nitro group.[5]

Materials:

  • This compound

  • Raney Nickel

  • Dimethylformamide (DMF)

  • Hydrogen gas

  • Methanol

  • Water

Procedure:

  • In an autoclave vessel, suspend the this compound in Dimethylformamide (1200 ml).

  • Add a slurry of Raney Nickel (20 g) in DMF to the mixture at 25-30°C.

  • Pressurize the vessel with hydrogen gas to an appropriate pressure.

  • Heat the mixture to 45-50°C and stir for 3 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the mixture to 25-30°C and carefully vent the hydrogen gas.

  • Filter the mixture through a bed of celite to remove the Raney Nickel catalyst.

  • Add water to the filtrate at 25-30°C and stir for 1 hour to precipitate the product.

  • Filter the precipitated solid and wash sequentially with water and methanol.

  • Dry the solid to obtain 4-(4-(4-aminophenyl)piperazin-1-yl)phenol.

Elaboration to the Final Antifungal Agent: The Case of Posaconazole

The intermediate, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, is a versatile precursor for the synthesis of various triazole antifungals. The synthesis of posaconazole provides an excellent case study of its utility. The subsequent steps involve the construction of the complex side chain and its attachment to the aniline nitrogen, followed by coupling with the core triazole-containing tetrahydrofuran moiety. A simplified schematic of this multi-step elaboration is presented below.

G cluster_0 Side Chain Synthesis cluster_1 Core Synthesis A 4-(4-(4-Aminophenyl)piperazin-1-yl)phenol C Coupling and Cyclization A->C B Multi-step synthesis of (S)-2-benzyloxy propanal hydrazone B->C D Deprotection C->D E Key Side Chain Intermediate D->E G Final Coupling E->G F Chiral THF subunit synthesis F->G H Posaconazole G->H

Caption: Convergent synthesis of Posaconazole.

While a detailed, step-by-step protocol for the entire synthesis of posaconazole is beyond the scope of this guide due to its complexity and proprietary nature, the key transformations involving the aminophenyl intermediate are well-documented in the patent literature.[6][7] These typically involve:

  • Formation of a triazolone ring: The aminophenyl group is reacted with reagents to construct the triazolone moiety.

  • Alkylation: The triazolone is then alkylated to introduce the sec-butyl group.

  • Coupling: The resulting complex side chain is coupled with a suitably activated chiral tetrahydrofuran derivative, which contains the core 1,2,4-triazole pharmacophore.

Structure-Activity Relationship (SAR) and Mechanism of Action

The potent antifungal activity of triazoles like posaconazole and itraconazole stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[12]

The 4-(4-(4-phenyl)-1-piperazinyl)phenol core plays a significant role in the overall activity and pharmacokinetic profile of the final drug:

  • The Piperazine Moiety: This linker provides optimal spacing and orientation for the side chain to interact with the active site of the CYP51 enzyme. Its basic nitrogens can also contribute to improved solubility and bioavailability.[1]

  • The Phenyl Rings: The two phenyl rings are involved in hydrophobic interactions within the active site of the target enzyme.

  • The Side Chain: The complex side chain, attached via the aminophenyl group, is crucial for high-affinity binding to the enzyme and for conferring a broad spectrum of activity.

Studies on various piperazine-containing azole derivatives have shown that modifications to the side chain attached to the aminophenyl group can significantly impact the antifungal potency and spectrum.[3][13]

Conclusion

This compound is a cornerstone intermediate in the synthesis of advanced triazole antifungal agents. Its strategic design allows for a convergent and efficient assembly of the complex molecular architectures of drugs like posaconazole and itraconazole. An understanding of the synthesis and chemical transformations of this key molecule is essential for researchers and professionals working on the development of new and improved antifungal therapies. The continued exploration of derivatives based on this privileged scaffold holds promise for addressing the ongoing challenges of fungal drug resistance.

References

  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. (n.d.). National Center for Biotechnology Information.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2020). Bentham Science.
  • Posaconazole, SCH-56592, Noxafil. (n.d.). Drugs Synthesis.
  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). MDPI.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Publications.
  • Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. (2012). PLOS Pathogens.
  • Antifungal Ergosterol Synthesis Inhibitors. (2024). National Center for Biotechnology Information.
  • Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. (2018). Frontiers in Microbiology.
  • Process for preparing posaconazole and intermediates thereof. (2009). Google Patents.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). National Center for Biotechnology Information.
  • Improved Method of Making Itraconazole. (2008). Google Patents.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2020). ResearchGate.
  • Piperazine skeleton in the structural modification of natural products: a review. (2023). National Center for Biotechnology Information.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed.
  • Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. (2022). PubMed.
  • Synthesis and Characterization of Deshydroxy Posaconazole. (2017). Longdom Publishing.
  • Method of synthesizing Itraconazole. (2007). Google Patents.
  • ITRACONAZOLE BRIEF MANUFACTURING PROCESS. (n.d.). Telangana State Industrial Project Approval and Self-Certification System.
  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2016). National Center for Biotechnology Information.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.
  • Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. (2023). MDPI.

Sources

An In-Depth Technical Guide to Investigating "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" as a Novel Inhibitor of Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and vascular biology.

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. Endothelial cell proliferation is a cornerstone of angiogenesis, making it a prime target for therapeutic intervention. This technical guide outlines a comprehensive research framework for the evaluation of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol , a small molecule with structural motifs suggestive of potential anti-proliferative activity, as a novel inhibitor of endothelial cell proliferation. While this compound is commercially noted as an inhibitor, this document provides the detailed, field-proven methodologies required to rigorously validate this claim and elucidate its mechanism of action. We present a series of integrated in vitro assays, from initial cytotoxicity screening to detailed mechanistic studies targeting key signaling pathways, designed to provide a robust preclinical data package for this promising compound.

Introduction: The Rationale for Targeting Endothelial Cell Proliferation

Solid tumors are dependent on a dedicated blood supply for the delivery of oxygen and nutrients essential for their growth beyond a few millimeters. This process of new blood vessel formation, or angiogenesis, is a complex, multi-step process involving the proliferation and migration of endothelial cells, followed by their differentiation into tubular structures. The vascular endothelial growth factor (VEGF) signaling pathway is a master regulator of these events.[1] Overexpression of VEGF is a hallmark of many cancers and correlates with poor prognosis.

Inhibiting angiogenesis by targeting endothelial cell proliferation is a clinically validated strategy in oncology.[2] Small molecules that interfere with key signaling nodes controlling the endothelial cell cycle can effectively starve tumors of their blood supply, thereby inhibiting their growth and metastatic potential.

The compound This compound presents an interesting scaffold for investigation. The piperazine core is found in numerous bioactive compounds, including some with inhibitory effects on receptor tyrosine kinases like VEGFR.[3][4][5][6] The presence of a nitrophenyl group may also contribute to its biological activity.[7] This guide provides the scientific framework to systematically investigate its potential as an anti-angiogenic agent.

Investigational Workflow: A Multi-Faceted Approach

Our proposed investigation follows a logical progression from broad phenotypic screening to focused mechanistic studies. This workflow is designed to be self-validating, with each stage informing the next.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Angiogenesis Assays cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Data Synthesis & Reporting A Compound Preparation & QC C Cytotoxicity Screening (MTT Assay) A->C B HUVEC Culture B->C D Proliferation Assays (BrdU & Direct Cell Counting) C->D Determine sub-toxic concentrations E Cell Migration Assay (Transwell) D->E Confirm anti-proliferative effect F Tube Formation Assay D->F I Apoptosis Assay (Annexin V/PI Staining) D->I G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot Analysis of VEGF Signaling Pathway F->H J Comprehensive Data Analysis G->J H->J I->J K Final Report & Go/No-Go Decision J->K G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound 4-(4-(4-Nitrophenyl)- 1-piperazinyl)phenol Compound->VEGFR2 Inhibits (Hypothesized) RAS RAS PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation

Figure 2: Hypothesized mechanism of action targeting the VEGF signaling pathway.

A reduction in the phosphorylation of VEGFR2, Akt, and ERK1/2 in the Western blot analysis would strongly support this hypothesis. Furthermore, a G1 phase cell cycle arrest, as suggested in the hypothetical data, would be consistent with the inhibition of downstream mitogenic signaling required for the G1 to S phase transition.

Conclusion and Future Directions

This technical guide provides a rigorous, step-by-step framework for the comprehensive evaluation of this compound as a potential inhibitor of endothelial cell proliferation. The proposed workflow, from initial screening to detailed mechanistic studies, is designed to generate a robust data package suitable for go/no-go decisions in a drug discovery pipeline.

Positive outcomes from this investigational plan would warrant further studies, including in vivo angiogenesis assays (e.g., chick chorioallantoic membrane assay or mouse Matrigel plug assay) and preclinical tumor models to assess efficacy and safety. The methodologies described herein represent the current standard in the field and will ensure a thorough and scientifically sound assessment of this compound's therapeutic potential.

References

  • Allevi. (n.d.). Guide to Changing Cell Media (HUVECs) | Protocol. Allevi.
  • Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol.
  • Merck Millipore. (n.d.). Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol. Merck Millipore.
  • PubMed. (n.d.). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. National Center for Biotechnology Information.
  • Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Corning.
  • PubMed. (n.d.). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. National Center for Biotechnology Information.
  • ibidi. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. ibidi.
  • Merck Millipore. (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay. Merck Millipore.
  • Zen-Bio. (n.d.). Human Umbilical Vein Endothelial Cell Care Manual. Zen-Bio.
  • PubMed Central. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Endothelial cell proliferation measured via BrdU incorporation in human umbilical vein endothelial cells. ResearchGate.
  • ResearchGate. (n.d.). Cell cycle analysis of HUVECs. ResearchGate.
  • ResearchGate. (n.d.). Flow cytometric analysis of cell cycle progression in HUVEC cells.... ResearchGate.
  • PubMed. (n.d.). Anti-angiogenic and anti-tumor apoptotic activities of SJ-8002, a new piperazine derivative. National Center for Biotechnology Information.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Transwell migration assay for HUVEC cells. ResearchGate.
  • RegMedNet. (n.d.). Endothelial cell transmigration and invasion assay. RegMedNet.
  • PubMed Central. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. National Center for Biotechnology Information.
  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI.
  • PubMed Central. (n.d.). Assays of Transendothelial Migration in vitro. National Center for Biotechnology Information.
  • Spandidos Publications. (2021). CircUSP36 knockdown alleviates oxidized low‑density lipoprotein‑induced cell injury and inflammatory responses in human umbilical vein endothelial cells via the miR‑20a‑5p/ROCK2 axis. Spandidos Publications.
  • PubMed. (n.d.). Anti-angiogenic and anti-tumor apoptotic activities of SJ-8002, a new piperazine derivative. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Protein levels of VEGF and PDGF in HUVEC and pRPE cells by Western Blot.... ResearchGate.
  • ResearchGate. (n.d.). Cell cycle analysis of HUVECs treated with bacterial cellulose.... ResearchGate.
  • PubMed Central. (n.d.). Targeting Anti-Angiogenic VEGF165b–VEGFR1 Signaling Promotes Nitric Oxide Independent Therapeutic Angiogenesis in Preclinical Peripheral Artery Disease Models. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Analysis of VEGFR2 pathway in HUVEC cells (A) Western blot analysis and.... ResearchGate.
  • PubMed Central. (2022). Human Umbilical Vein Endothelial Cells Survive on the Ischemic TCA Cycle under Lethal Ischemic Conditions. National Center for Biotechnology Information.
  • Spandidos Publications. (2019). Sevoflurane promotes the proliferation of HUVECs by activating VEGF signaling. Spandidos Publications.
  • PubMed Central. (n.d.). Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway. National Center for Biotechnology Information.
  • National Academy of Sciences. (n.d.). The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest. PNAS.
  • MDPI. (n.d.). Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. MDPI.
  • PubMed. (2012). The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, with the molecular formula C₁₆H₁₇N₃O₃ and a molecular weight of 299.32 g/mol , is a pivotal chemical intermediate in contemporary pharmaceutical synthesis.[1][2][3] Its significance is most pronounced in the production of potent triazole antifungal agents, such as itraconazole and posaconazole, which are critical in the management of severe fungal infections.[4] The compound's structure, featuring a phenol, a piperazine ring, and a nitrophenyl group, gives rise to a unique set of physicochemical properties that are leveraged in drug design and development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers and drug development professionals a detailed understanding of its structural elucidation through modern analytical techniques.

Structural Elucidation Workflow

The confirmation of the chemical structure of this compound is achieved through the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The logical flow of this process is outlined in the diagram below.

Structural_Elucidation_Workflow Workflow for Spectroscopic Analysis cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained 1H_NMR ¹H NMR Spectroscopy H_Environment Proton Environment & Connectivity 1H_NMR->H_Environment 13C_NMR ¹³C NMR Spectroscopy C_Framework Carbon Skeleton 13C_NMR->C_Framework FT_IR FT-IR Spectroscopy Functional_Groups Presence of Functional Groups FT_IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight UV_Vis UV-Vis Spectroscopy Electronic_Transitions Conjugated Systems UV_Vis->Electronic_Transitions Structure_Confirmation Confirmed Structure of this compound H_Environment->Structure_Confirmation C_Framework->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation Electronic_Transitions->Structure_Confirmation

Caption: A flowchart illustrating the integration of various spectroscopic techniques for the complete structural elucidation of the target compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds and its deuterium signal at ~2.50 ppm, which serves as a convenient internal reference.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

    • Spectral Width: 0 to 12 ppm.

    • Temperature: 298 K.

Data Presentation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.00s1HAr-OH
~8.10d2HH-2', H-6'
~7.00d2HH-3', H-5'
~6.85d2HH-2, H-6
~6.70d2HH-3, H-5
~3.50t4HPiperazine N-CH₂ (adjacent to nitrophenyl)
~3.10t4HPiperazine N-CH₂ (adjacent to phenol)
In-depth Analysis

The ¹H NMR spectrum of this compound is highly informative. The downfield singlet at approximately 9.00 ppm is characteristic of a phenolic hydroxyl proton. The aromatic region displays four distinct doublets, consistent with two para-substituted benzene rings. The two doublets at ~8.10 ppm and ~7.00 ppm correspond to the protons on the nitrophenyl ring. The strong electron-withdrawing nature of the nitro group deshields the ortho protons (H-2', H-6'), shifting them significantly downfield. The protons on the phenolic ring appear as two doublets at ~6.85 ppm and ~6.70 ppm. The piperazine protons appear as two triplets around 3.50 ppm and 3.10 ppm, indicating restricted rotation and distinct chemical environments for the two sets of methylene groups.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz (for a 100 MHz ¹³C frequency) or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 512 to 1024 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 200 ppm.

Data Presentation
Chemical Shift (δ, ppm)Assignment
~155.0C-4'
~152.0C-1
~145.0C-4
~138.0C-1'
~126.0C-3', C-5'
~118.0C-2, C-6
~116.0C-3, C-5
~114.0C-2', C-6'
~50.0Piperazine N-CH₂ (adjacent to phenol)
~48.0Piperazine N-CH₂ (adjacent to nitrophenyl)
In-depth Analysis

The ¹³C NMR spectrum corroborates the structure proposed by ¹H NMR. The spectrum shows ten distinct carbon signals. The quaternary carbons attached to the oxygen (C-4) and the nitro group (C-4') are found at approximately 145.0 ppm and 155.0 ppm, respectively. The other aromatic carbons appear in the 114.0 to 138.0 ppm range. The two piperazine carbons are observed in the aliphatic region at around 50.0 ppm and 48.0 ppm, with their distinct chemical shifts confirming their different electronic environments.

Proton and Carbon Environment Analysis

The following diagram illustrates the distinct proton and carbon environments within the this compound molecule, aiding in the interpretation of the NMR spectra.

Caption: A visual representation of the different proton and carbon environments in the molecule.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument: A standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Data Presentation
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H stretchPhenol
~3050C-H stretchAromatic
~2950-2800C-H stretchAliphatic (Piperazine)
~1590, 1490C=C stretchAromatic
~1500, 1340N-O stretch (asymmetric and symmetric)Nitro group
~1240C-O stretchPhenol
~1180C-N stretchAryl amine
In-depth Analysis

The FT-IR spectrum provides clear evidence for the key functional groups. A broad absorption band around 3300 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong absorptions at approximately 1500 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The aliphatic C-H stretches of the piperazine ring are observed between 2950 and 2800 cm⁻¹. The C-O and C-N stretching vibrations further confirm the presence of the phenol and aryl amine functionalities.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol
  • Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for its soft ionization, which typically preserves the molecular ion.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Data Presentation
m/zProposed Fragment
299[M]⁺ (Molecular Ion)
282[M - OH]⁺
178[C₁₀H₁₂N₂O]⁺
121[C₆H₅N₂O₂]⁺
93[C₆H₅O]⁺
In-depth Analysis

The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 299, corresponding to the molecular weight of the compound.[1][2] Common fragmentation patterns would involve the cleavage of the piperazine ring and the loss of substituents. A peak at m/z = 178 could correspond to the loss of the nitrophenyl group. A fragment at m/z = 121 would be indicative of the nitrophenyl moiety. The base peak may vary depending on the ionization energy, but fragments resulting from the cleavage of the C-N bonds of the piperazine ring are expected to be prominent.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or methanol.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength Range: 200-800 nm.

    • Blank: Use the pure solvent as a blank.

Data Presentation
λmax (nm)Electronic TransitionChromophore
~230π → πPhenolic ring
~380n → π and π → π*Nitrophenyl group
In-depth Analysis

The UV-Vis spectrum is expected to show two main absorption bands. The band around 230 nm can be attributed to the π → π* transitions of the phenolic ring. A strong absorption band at a longer wavelength, around 380 nm, is characteristic of the nitrophenyl chromophore, which involves both n → π* and π → π* transitions. The extended conjugation in the molecule influences the position and intensity of these absorption maxima. The compound is also noted to be an organic fluorescent dye, emitting orange-red fluorescence under UV excitation.[3]

Conclusion

The comprehensive analysis of the spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information that, when integrated, allows for an unambiguous elucidation of its molecular structure. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing the necessary spectroscopic insights for the identification and characterization of this important pharmaceutical intermediate.

References

  • ChemBK. This compound. [Link]
  • Pharmaffiliates. 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. [Link]
  • SpectraBase. 4-Nitrophenol. [Link]
  • PubChem. This compound. [Link]
  • GSRS. This compound. [Link]
  • ChemBK. This compound - Introduction. [Link]
  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]
  • NIST WebBook. Phenol, 4-nitro-. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

Sources

Crystal Structure Analysis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol, a pivotal intermediate in the synthesis of potent triazole antifungal agents. We delve into the critical aspects of its synthesis, purification, and the methodologies for obtaining single crystals suitable for X-ray diffraction. The core of this guide is a detailed exploration of the single-crystal X-ray diffraction (SC-XRD) workflow, from data acquisition to structure refinement. Furthermore, we analyze the intricate supramolecular architecture of this compound and its salts, governed by a network of hydrogen bonds and other non-covalent interactions. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to characterize this and similar pharmaceutical intermediates, underscoring the indispensable role of solid-state analysis in modern drug development.

Introduction: The Significance of a Key Intermediate

This compound is an organic compound of significant interest in the pharmaceutical industry. It serves as a key building block in the synthesis of widely used triazole antifungal medications, including itraconazole and posaconazole, which are crucial for treating severe fungal infections.[1][2][3] The efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are profoundly influenced by its solid-state properties. Therefore, a thorough understanding of the three-dimensional atomic arrangement of its synthetic precursors is not merely an academic exercise but a critical component of quality control and rational drug design.

Crystal structure analysis provides the most definitive information about a molecule's conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate its packing in the solid state. This knowledge is paramount for identifying and controlling polymorphism, preventing manufacturing issues, and ensuring the reproducible quality of the final API. This guide offers an in-depth examination of the process, from obtaining the raw material to elucidating its detailed crystal structure.

Physicochemical Profile

A foundational understanding of the compound's properties is essential before proceeding with experimental work.

PropertyValueSource
Molecular Formula C₁₆H₁₇N₃O₃[4][5]
Molar Mass 299.32 g/mol [5]
Appearance Yellow to brown solid/powder or crystals[4][6]
Melting Point >90°C (decomposes)[1][4]
Solubility Slightly soluble in DMSO (with heating), soluble in other organic solvents like ethanol and dimethylformamide.[4]
CAS Number 112559-81-6[5][7]

Synthesis Pathway: Accessing the Target Molecule

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction.

Protocol: Synthesis via Nucleophilic Aromatic Substitution [1][3]

  • Reactant Preparation: In a reaction vessel under a nitrogen atmosphere, suspend 4-(1-piperazinyl)phenol and 4-chloronitrobenzene in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP).

  • Base Addition: Add a non-nucleophilic organic base, like N,N-diisopropylethylamine (Hünig's base), to the suspension. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the mixture to approximately 120-125°C. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds to completion within 5-7 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to 75-80°C. The product can then be precipitated, filtered, and washed to yield the crude this compound, which can be further purified by recrystallization.

The Art of Crystallization: Obtaining Diffraction-Quality Crystals

The success of single-crystal X-ray diffraction hinges entirely on the quality of the crystal. Crystallization is a purification technique based on the principle that most compounds are more soluble in a hot solvent than in a cold one.[8] As a saturated hot solution cools, the solute's solubility decreases, forcing the pure compound to arrange itself into a highly ordered crystal lattice, excluding impurities.[8]

Key Crystallization Methodologies

Several techniques can be employed to grow single crystals of organic compounds. The choice of method depends on the compound's solubility, stability, and the quantity of material available.[9][10]

  • Slow Evaporation: A near-saturated solution is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of large, well-ordered crystals.[9][10]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and subsequently in a refrigerator or freezer.[8][10] Insulating the container can encourage the formation of larger crystals.[11]

  • Vapor Diffusion: This is a highly successful method where the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[10] The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[10]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another.[9]

Experimental Protocol: Crystallization by Slow Evaporation
  • Solvent Selection: Choose a solvent in which this compound has moderate solubility. Based on its profile, solvents like ethanol, or a mixture such as DMSO/methanol, are good starting points.[4]

  • Dissolution: Gently warm a small amount of the chosen solvent and add the compound portion-wise until it fully dissolves, creating a nearly saturated solution.[11][12] If any insoluble impurities remain, the hot solution should be filtered.[8]

  • Setup: Transfer the clear solution to a clean vial. Cover the vial with a cap or paraffin film pierced with a few small holes. This allows for slow, controlled evaporation.[9]

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed.[10] Crystal growth may take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Select Solvent B Dissolve Compound (Saturated Solution) A->B C Slow Evaporation / Slow Cooling / Diffusion B->C D Incubate Undisturbed C->D E Isolate Crystals D->E F Wash & Dry E->F G G F->G Ready for XRD

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular World

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[13][14] By analyzing the pattern of X-rays diffracted by the crystal's electron clouds, we can determine unit cell dimensions, bond lengths, bond angles, and the overall molecular geometry.[13]

The SC-XRD Experimental Workflow
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size), free of cracks and defects, is selected under a microscope.[13] It is then mounted on a thin glass fiber or a cryoloop and affixed to a goniometer head.[14][15]

  • Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal vibrations of the atoms, resulting in a cleaner diffraction pattern.[15] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.[14]

  • Data Processing: The raw diffraction data is processed to correct for experimental factors. This step, known as data reduction, yields a list of unique reflections and their intensities.

  • Structure Solution & Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[13] The final output is typically a Crystallographic Information File (CIF).

G A Select & Mount Single Crystal B Mount on Diffractometer A->B C X-ray Irradiation & Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structural Model (CIF File) F->G

Caption: The single-crystal X-ray diffraction (SC-XRD) workflow.

Structural Analysis: Conformation and Supramolecular Assembly

  • Molecular Conformation: The piperazine ring is expected to adopt a stable chair conformation.[19] The two aromatic rings—the nitrophenyl group and the hydroxyphenyl group—are positioned at the N1 and N4 atoms of the piperazine core. The relative orientation of these rings is defined by dihedral angles, which are influenced by the steric and electronic demands of the substituents and the crystal packing forces.

  • Supramolecular Features: The crystal packing is not random; it is directed by a hierarchy of intermolecular interactions. In the case of this molecule and its salts, hydrogen bonding is the dominant force.

    • Key Hydrogen Bonds: Strong hydrogen bonds, such as the O-H···N interaction from the phenol group to a piperazine nitrogen of a neighboring molecule, are expected. In protonated (salt) forms, N⁺-H···O bonds are prevalent.[16][17]

    • Weak Interactions: Weaker C-H···O and C-H···π interactions also play a crucial role in stabilizing the crystal lattice.[16]

    • Network Formation: These hydrogen bonds link the molecules together, forming chains, sheets, or complex three-dimensional networks that define the overall crystal architecture.[17][18]

G cluster_mol1 Molecule A cluster_mol2 Molecule B A_OH Phenol (O-H) B_N Piperazine (N) A_OH->B_N O-H···N (Strong H-Bond) A_CH Aryl (C-H) B_O Nitro (O) A_CH->B_O C-H···O (Weak H-Bond) B_Pi Aryl Ring (π-system) A_CH->B_Pi C-H···π (Weak Interaction)

Caption: Key intermolecular interactions in the crystal lattice.

Relevance and Application in Drug Development

The primary importance of this compound lies in its role as a pharmaceutical intermediate.[20] A complete solid-state characterization is vital for several reasons:

  • Quality Control: Ensuring batch-to-batch consistency of the intermediate's crystal form is essential for predictable reactivity and purity in the subsequent steps toward the final API.

  • Polymorph Screening: Identifying and characterizing potential polymorphs (different crystal forms of the same molecule) is critical. Different polymorphs can have different stabilities, solubilities, and processing characteristics, which can impact the entire manufacturing chain.

  • Process Optimization: Knowledge of the crystal structure can inform decisions about solvent choice for synthesis and purification, leading to improved yield and purity.

Beyond its use in antifungals, the nitrophenylpiperazine scaffold is being explored for other biological activities, including as an inhibitor of endothelial cell proliferation and in the design of novel tyrosinase inhibitors.[1][2][21] A detailed structural understanding provides a solid foundation for structure-activity relationship (SAR) studies in these areas.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates organic synthesis, the meticulous art of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. This guide has outlined the critical steps and theoretical underpinnings necessary to approach this analysis with scientific rigor. The resulting structural information—from the individual molecule's conformation to the complex supramolecular assembly—provides invaluable insights that directly support the development of safe, effective, and high-quality pharmaceuticals. For the modern drug development professional, a command of these principles is not just beneficial, but essential.

References

  • SOP: CRYSTALLIZATION. Chem LibreTexts.
  • 9 Ways to Crystallize Organic Compounds. wikiHow.
  • This compound - Introduction. ChemBK.
  • Crystallization. Organic Chemistry at CU Boulder.
  • Crystallisation Techniques. University of Washington, Department of Chemistry.
  • Crystal Growing Tips. University of Florida, Center for Xray Crystallography.
  • This compound. PubChem, National Institutes of Health.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons.
  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. IUCr Journals.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. IUCr Journals.
  • Single Crystal X-ray Diffraction. University of York, Chemistry Teaching Labs.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Refractive Index.
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. Google Patents.
  • Single-Crystal X-Ray Diffraction. ASM International.
  • 4-Nitrophenol–piperazine (2/1). ResearchGate.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health (NIH).
  • Single-crystal X-ray Diffraction. SERC, Carleton College.
  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho.
  • This compound (CAS No: 112559-81-6) API Intermediate Manufacturers. apicule.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central, National Institutes of Health (NIH).

Sources

safety and handling of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Introduction

This compound (CAS No. 112559-81-6) is a pivotal organic compound with significant applications in pharmaceutical development and scientific research. It is recognized as a key intermediate in the synthesis of potent triazole antifungal agents, most notably itraconazole.[1][2] Furthermore, its role as an inhibitor of endothelial cell proliferation underscores its value in cellular biology and oncology research.[2] However, the very chemical features that make this molecule a valuable synthetic building block also impart a distinct toxicological profile that demands rigorous safety and handling protocols.

This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the compound's hazards. By deconstructing the molecule into its constituent functional groups, we can better appreciate the causality behind the required safety procedures, enabling laboratories to establish self-validating protocols grounded in scientific first principles.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is the foundation of safe handling. These characteristics influence its behavior under laboratory conditions, from storage to dissolution.

PropertyValueSource(s)
CAS Number 112559-81-6[1][3][4][5]
Molecular Formula C₁₆H₁₇N₃O₃[1][3][6]
Molecular Weight 299.32 g/mol [1][4][6]
Appearance White to yellow or brown crystalline solid/powder.[6]
Melting Point >90°C (with decomposition)[1][5][6]
Boiling Point ~540.8°C (Predicted)[6]
Solubility Soluble in ethanol and dimethylformamide (DMF); Slightly soluble in heated Dimethyl sulfoxide (DMSO).[6]
Storage Conditions Sealed in a dry, cool, well-ventilated area. Room temperature or refrigeration (2-8°C) is recommended.[2][6][7]

Section 2: Hazard Analysis and Toxicological Profile

The toxicological profile of this compound is best understood by examining its three primary structural components: the p-nitrophenyl group, the piperazine linker, and the phenol head. Each contributes to the overall hazard profile.

G cluster_molecule This compound cluster_hazards Hazard Contribution Model Compound Nitrophenyl p-Nitrophenyl Group Systemic Toxicity Organ Damage Potential Harmful if Swallowed Piperazine Piperazine Linker Potential for Skin and Respiratory Sensitization Phenol Phenol Group Corrosive Effects Rapid Dermal Absorption Skin & Eye Irritation

Caption: Structural components and their associated hazards.

  • p-Nitrophenyl Moiety : Nitroaromatic compounds are a well-documented class of toxicants. The SDS for the related compound 4-nitrophenol classifies it as toxic if swallowed, harmful in contact with skin, and a substance that may cause damage to organs through prolonged or repeated exposure.[8] This functionality is the likely driver for the "Harmful if swallowed" (H302) classification.

  • Phenol Moiety : Phenol itself is corrosive, can be absorbed rapidly through intact skin, and may cause extensive tissue damage before pain is felt due to its local anesthetic properties.[9] This explains the compound's classification as a skin (H315) and serious eye (H319) irritant. The potential for rapid dermal absorption elevates the risk associated with skin contact beyond simple irritation.

  • Piperazine Linker : While the core hazard comes from the other two groups, piperazine and its derivatives are known to act as skin and respiratory irritants or sensitizers.[7]

Summary of GHS Hazard Classifications

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.

Data synthesized from supplier information.

Section 3: Risk Assessment and Exposure Control

A robust safety protocol is built on the principle of minimizing exposure. This is achieved through a multi-layered approach known as the Hierarchy of Controls.

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Synthesis) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: Hierarchy of controls for managing chemical exposure.

1. Engineering Controls:

  • Primary Containment: All handling of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[8][10]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of vapors from solvents used to dissolve the compound.[7]

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel.

  • Training: All users must be trained on the specific hazards of this compound, including the risks associated with phenol and nitroaromatic compounds, and the specific emergency procedures.

  • Access Control: Store the compound in a designated, clearly labeled, and locked location.[7][11]

3. Personal Protective Equipment (PPE): The final barrier between the researcher and the chemical. PPE must be selected based on the specific hazards.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1).Protects against dust particles and splashes.[11][12]
Hand Nitrile gloves (check manufacturer's data for breakthrough time).Provides a barrier against skin contact. Given the phenol moiety's high absorption potential, glove integrity is critical.[12]
Body Long-sleeved laboratory coat.Protects skin on the arms and torso from incidental contact.[11]
Respiratory Not required if handled within a fume hood. For emergencies or large spills, a NIOSH-approved respirator with particulate filters may be necessary.The fume hood provides primary respiratory protection.[10][11]

Section 4: Standard Operating Protocol for Handling

This protocol outlines a self-validating workflow for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Ensure an appropriate chemical spill kit and emergency eye wash/shower station are accessible.[7]

    • Prepare a decontaminated workspace inside the fume hood.

  • Weighing Solid Compound:

    • Place an analytical balance inside the fume hood or use a draft shield.

    • Tare a suitable weighing vessel.

    • Carefully transfer the required amount of this compound using a spatula. Avoid generating dust.

    • Once the desired mass is obtained, securely close the primary container.

  • Solution Preparation:

    • Place a labeled flask containing the appropriate solvent on a stir plate within the fume hood.

    • Carefully add the weighed compound to the solvent.

    • Rinse the weighing vessel with a small amount of solvent and add it to the flask to ensure a complete quantitative transfer.

    • Allow the solution to mix until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Wipe down the spatula, weighing vessel, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of contaminated wipes and gloves in the designated hazardous chemical waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Section 5: Emergency Procedures

Rapid and correct response is critical to mitigating harm from accidental exposure.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Start Exposure Event Skin1 Remove Contaminated Clothing Start->Skin1 Eye1 Remove Lenses Start->Eye1 Inhale1 Move to Fresh Air Start->Inhale1 Skin2 Flush with Copious Water (15+ min) Skin1->Skin2 Skin3 Apply PEG 300 (if available) Skin2->Skin3 Skin4 Seek Medical Attention Skin3->Skin4 Eye2 Flush with Water/ Saline (15-20 min) Eye1->Eye2 Eye3 Seek Urgent Medical Attention Eye2->Eye3 Inhale2 Seek Medical Attention if Symptoms Occur Inhale1->Inhale2

Caption: Emergency first aid response flowchart.

Spill Response:

  • Small Spill (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Gently sweep the material into a labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional safety personnel.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency response personnel to conduct the cleanup.

First Aid Measures:

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[7]

    • Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[7]

    • Causality-Driven Step: Because of the phenol moiety, systemic absorption is a major risk.[9] If available, after initial water flushing, swab the affected area repeatedly with Polyethylene Glycol 300 (PEG 300) for 30 minutes to inactivate absorbed phenol.[9][13]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[7][9]

    • Remove contact lenses if present and easy to do.[7][11]

    • Seek immediate and urgent medical attention.

  • Inhalation:

    • Move the affected person to fresh air.[7][11]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms like respiratory irritation develop.[7]

  • Ingestion:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth with water.

    • Seek immediate medical attention. Call a poison control center.

Section 6: Storage and Disposal

Storage:

  • Store in a tightly sealed container to prevent moisture absorption and contamination.[7]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7][12]

  • Store in a locked cabinet or location with controlled access.[7]

Disposal:

  • All waste containing this compound (excess solid, solutions, contaminated materials) must be treated as hazardous chemical waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[7][11]

References

  • This compound - ChemBK. [Link]
  • This compound - PubChem - NIH. [Link]
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol - PASL. [Link]
  • This compound - Sigma-Aldrich. [Link]
  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine - Fisher Scientific (UK). [Link]
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. [Link]
  • First aid guidance - Department of Biology, University of York. [Link]
  • Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98% - Cole-Parmer. [Link]
  • Phenol: incident management - GOV.UK. [Link]
  • FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS - Queen's University Belfast. [Link]

Sources

An In-depth Technical Guide to the Commercial Sourcing and Application of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the procurement and application of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS No: 112559-81-6). This compound is a critical chemical intermediate, most notably in the synthesis of potent triazole antifungal agents such as Itraconazole and Posaconazole.[1][2][3] Its strategic importance in pharmaceutical manufacturing necessitates a thorough understanding of its chemical properties, reliable sourcing channels, and appropriate handling protocols. This document provides an in-depth analysis of commercial suppliers, quality control considerations, and validated experimental methodologies to empower scientists in their research and development endeavors.

Chemical Profile & Key Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource(s)
CAS Number 112559-81-6[1][2][4][5]
Molecular Formula C₁₆H₁₇N₃O₃[4][5][6][7]
Molecular Weight 299.32 g/mol [2][4][7]
Appearance White to Yellow or Brown Solid/Crystalline Solid[3][8]
Melting Point >90°C (decomposition)[1][5]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide (DMF).[8]
IUPAC Name 4-[4-(4-nitrophenyl)piperazin-1-yl]phenol[2][4]
Synonyms 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)-piperazine, N-(4-hydroxyphenyl)-N'-(4-nitrophenyl)-piperazine[4][6][9]

Commercial Suppliers and Procurement Strategy

Sourcing high-quality this compound is a critical first step for any research or development program. The choice of supplier can directly impact experimental reproducibility and the scalability of a synthesis campaign.

Selecting a Qualified Vendor

As a Senior Application Scientist, my experience dictates that vendor selection should be based on more than just price. For drug development professionals, adherence to Good Manufacturing Practices (GMP) is non-negotiable for later-stage development. For researchers, purity and comprehensive documentation, such as a Certificate of Analysis (CoA), are essential. Key considerations include:

  • Purity Specification: Ensure the offered purity (typically >98%) meets your experimental requirements.

  • Analytical Data: The supplier should provide a batch-specific CoA with data from techniques like HPLC and NMR.

  • Scalability: Can the supplier provide quantities ranging from grams for research to kilograms for pilot-scale production?[6][10]

  • Regulatory Support: For pharmaceutical applications, inquire about the availability of documentation like a Drug Master File (DMF) or GMP certification.

Overview of Commercial Suppliers

The following table consolidates information on various commercial suppliers. This is not an exhaustive list but represents a cross-section of vendors found in public databases.

SupplierPurity/SpecificationAvailable QuantitiesRegion/Country
CymitQuimica 95%1g, 5g, 10g, 25g, 100gEurope
ChemicalBook Suppliers >98%Varies (kg scale available)Global (Multiple Listings)
BLDpharm Research Use OnlyVariesGlobal
Delmar Biopharma API Intermediate GradeBulkIndia
Parchem Specialty ChemicalsBulk, Drum, R&D/PilotUSA
Career Henan Chemical Co. 99%Kilogram ScaleChina
SRIRAMCHEM Pharmaceutical Reference StandardCustomIndia
Adamas Reagent, Ltd. VariesVariesGlobal
AK Scientific, Inc. VariesVariesUSA

Note: Availability, pricing, and specifications are subject to change and should be verified directly with the supplier.

Key Applications in Drug Discovery and Research

The utility of this compound is primarily centered on its role as a molecular scaffold in organic synthesis.

Pharmaceutical Intermediate

The principal application of this compound is as a key intermediate in the synthesis of triazole antifungal drugs.[1][3] It serves as a foundational building block for constructing the complex structures of molecules like Itraconazole and Posaconazole, which are vital for treating serious systemic fungal infections.[2][3][11] The presence of the nitrophenylpiperazinylphenol moiety allows for subsequent chemical modifications to build the final active pharmaceutical ingredient (API).

G A 4-(Piperazin-1-yl)phenol C This compound(Key Intermediate) A->C B p-Nitrochlorobenzene B->C D Reduction of Nitro Group C->D e.g., Hydrogenation E 4-(4-(4-aminophenyl)piperazin-1-yl)phenol D->E F Multi-step Synthesis & Coupling Reactions E->F G Posaconazole (Final API) F->G

Caption: Simplified synthesis pathway from precursors to Posaconazole.

Biological Activity Research

Beyond its role as an intermediate, the molecule has been identified as an inhibitor of endothelial cell proliferation, suggesting its potential as a starting point for developing novel angiogenesis inhibitors.[1][3] Additionally, its structure lends itself to applications as an organic fluorescent dye, which could be leveraged in the development of chemical sensors or biological probes.[8]

Technical Methodologies & Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. The following sections detail field-proven methods for the synthesis and quality control of this compound.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established literature procedures and provides a reliable method for producing the target compound.[1][11] The causality behind using a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is to facilitate the nucleophilic aromatic substitution reaction, which requires elevated temperatures to proceed at a reasonable rate.

Materials:

  • 4-(1-Piperazinyl)phenol

  • 4-Chloronitrobenzene

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • N-Methyl-2-pyrrolidone (NMP)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N,N-diisopropylethylamine (1.5 eq) in N-methylpyrrolidone (approx. 3 mL per gram of starting phenol).

  • Heating: Heat the mixture to 120-125°C. The solids should dissolve to form a clear solution.

  • Reaction Monitoring (Self-Validation): Maintain this temperature and monitor the reaction's progress by taking small aliquots periodically for HPLC analysis. The reaction is complete when the consumption of the starting material, 4-(1-piperazinyl)phenol, is maximized (typically 5-7 hours).

  • Work-up: Once the reaction is complete, cool the solution to 75-80°C.

  • Precipitation: Slowly add a suitable anti-solvent, such as isopropanol or water, to the cooled reaction mixture to precipitate the product.

  • Isolation: Cool the resulting slurry further to 10-15°C and stir for 1 hour to maximize crystal formation. Filter the solid product, wash it with the anti-solvent, and dry it under a vacuum.

Quality Control (QC) Workflow for Incoming Material

This workflow ensures that a procured batch of this compound meets the required specifications before being released for use in sensitive downstream applications. Each step is a critical checkpoint.

cluster_workflow Incoming Material QC Workflow A Receive Material & Quarantine B Documentation Review (CoA, SDS) A->B C Sample Collection (Representative Sample) B->C D Physical Characterization (Appearance, Color) C->D E Identity Confirmation (FTIR or NMR) C->E F Purity Analysis (HPLC) - Assay vs. Reference Standard - Impurity Profile C->F G Data Review & Comparison - Compare results to CoA - Check against internal specs D->G E->G F->G H Decision Point G->H I Release Material for R&D Use H->I Pass J Reject Batch & Contact Supplier H->J Fail

Caption: A self-validating QC workflow for incoming chemical intermediates.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical substance.

  • Hazard Identification: This compound is classified as harmful if swallowed and may cause skin and eye irritation.[12] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from strong oxidizing agents and strong bases.[13]

Conclusion

This compound is a high-value chemical intermediate with a well-defined role in the pharmaceutical industry, particularly in the synthesis of antifungal APIs. For researchers and developers, successful procurement hinges on a careful evaluation of supplier qualifications, with an emphasis on purity, documentation, and scalability. The technical protocols for synthesis and quality control outlined in this guide provide a robust framework for ensuring the integrity of the material used in research and development, ultimately contributing to the success and reproducibility of scientific outcomes.

References

  • ChemBK. This compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11381017, this compound. [Link]
  • apicule. This compound (CAS No: 112559-81-6)
  • Pharmaffiliates. CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. [Link]
  • LookChem. reliable quality this compound CAS NO.112559-81-6. [Link]
  • Chemical-Suppliers.com. 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol | CAS 112559-81-6. [Link]
  • Carl ROTH.
  • Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]

Sources

Methodological & Application

detailed synthesis protocol for "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Authored by: A Senior Application Scientist

Introduction: A Key Intermediate in Antifungal Drug Development

This compound, a yellow to brown crystalline solid, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its molecular structure is foundational for the synthesis of advanced triazole antifungal agents, most notably itraconazole and posaconazole, which are critical for treating severe fungal infections.[2][3][4] Beyond its role in medicinal chemistry, this compound is also recognized as an inhibitor of endothelial cell proliferation and finds applications as a fluorescent dye and chemical indicator, highlighting its versatility in various scientific domains.[1][2][3]

This guide provides a detailed, field-proven protocol for the synthesis of this compound. The primary focus is on the robust and scalable Nucleophilic Aromatic Substitution (SNAr) reaction, which is a common industrial method. We will delve into the mechanistic underpinnings of this reaction, explain the critical role of each reagent and condition, and provide a step-by-step workflow designed for reproducibility and high yield. Additionally, we will briefly discuss the Buchwald-Hartwig amination as a powerful modern alternative for forming the key carbon-nitrogen bond.

Part 1: Reaction Mechanism and Scientific Rationale

The synthesis of the target molecule is achieved by forming a C-N bond between the N1-position of a piperazine ring and an electron-deficient aromatic ring.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most common synthesis route is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored for its reliability and use of relatively inexpensive starting materials.

The Mechanism: The reaction proceeds via an addition-elimination mechanism.[5]

  • Nucleophilic Attack: The secondary amine nitrogen of 4-(1-piperazinyl)phenol acts as a potent nucleophile. It attacks the carbon atom bearing the chlorine on the 4-chloronitrobenzene ring. This attack is highly favored because the strong electron-withdrawing nitro (-NO₂) group on the para position of the benzene ring delocalizes the ring's electron density, making the target carbon atom highly electrophilic and susceptible to attack.

  • Formation of the Meisenheimer Complex: The initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination and Re-aromatization: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final product.

Role of Reagents:

  • Solvent (N-Methylpyrrolidone - NMP): A high-boiling, polar aprotic solvent like NMP is essential.[3][6] It effectively dissolves the reactants and stabilizes the charged Meisenheimer intermediate without participating in the reaction (i.e., it doesn't protonate the nucleophile). Its high boiling point allows the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy.

  • Base (N,N-Diisopropylethylamine - DIPEA): A non-nucleophilic organic base, also known as Hünig's base, is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3][6] By scavenging the acid, the base prevents the protonation and deactivation of the nucleophilic piperazine starting material, allowing the reaction to proceed to completion.

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation cluster_purification 4. Purification & Drying A Charge reactor with 4-(1-piperazinyl)phenol, 4-chloronitrobenzene, DIPEA, and NMP B Equip with stirrer, condenser, and N2 inlet A->B C Heat mixture to 120-125 °C B->C D Maintain temperature and stir for 5-7 hours C->D E Monitor reaction progress by HPLC until completion D->E F Cool reaction to 75-80 °C E->F G Slowly add Isopropanol (IPA) to precipitate product F->G H Cool suspension to -10 to -5 °C G->H I Filter the yellow solid product via vacuum filtration H->I J Wash filter cake with Isopropanol I->J K Wash filter cake with warm deionized water J->K L Dry product in vacuum oven at 50 °C to constant weight K->L M M L->M Final Product: High-Purity Crystalline Solid

Caption: Figure 2: Step-by-Step Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, charge the reaction vessel with 4-(1-piperazinyl)phenol (420 g), 4-chloronitrobenzene (520.6 g), N,N-diisopropylethylamine (457.5 g), and N-methylpyrrolidone (1260 mL). [3][6]2. Inert Atmosphere: Begin stirring the suspension and purge the vessel with nitrogen to establish an inert atmosphere.

  • Heating: Heat the mixture to 120-125 °C. The suspended solids should dissolve to form a clear solution as the temperature rises. [3][6]4. Reaction Monitoring: Maintain the internal temperature at 120-125 °C and monitor the reaction's progress by taking small aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-7 hours. [6]5. Cooling and Precipitation: Once the starting material is consumed, cool the reaction solution to 75-80 °C. While maintaining this temperature, slowly add isopropanol (~6.3 L) over approximately 30 minutes. The product will begin to precipitate as yellow crystals. [6]6. Crystallization: After the isopropanol addition is complete, allow the suspension to cool to room temperature (20-25 °C) and continue stirring overnight to ensure complete crystallization.

  • Final Cooling: Cool the suspension further to a temperature between -10 °C and -5 °C and hold for at least 30 minutes. [6]8. Filtration and Washing: Isolate the product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold isopropanol (~1.7 L) and then several portions of warm (35-40 °C) deionized water (5 x 840 mL). [6]9. Drying: Dry the product in a vacuum oven at 50 °C under a slight nitrogen stream until a constant weight is achieved.

Part 3: Characterization and Quality Control

The identity and purity of the synthesized this compound must be rigorously confirmed.

  • Appearance: Yellow to Brown Solid. [1]* Melting Point: >90 °C (decomposes). [1][3]* Purity (HPLC): ≥98% is typically achieved with this protocol.

  • Structural Confirmation:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on both the phenol and nitrophenyl rings, as well as the methylene protons of the piperazine ring.

    • Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 299.32 g/mol . [3][7]

Part 4: Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

  • 4-Chloronitrobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • N-Methylpyrrolidone (NMP): A reproductive toxicant and skin irritant. Must be handled in a fume hood with appropriate gloves.

  • N,N-Diisopropylethylamine (DIPEA): Corrosive and flammable. Causes severe skin burns and eye damage.

  • Product: The final compound may be an irritant and potentially toxic. [1]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile) when performing this synthesis. All operations must be conducted within a certified chemical fume hood.

References

  • ChemBK. (2024). This compound.
  • Pharmaffiliates. (n.d.). CAS No: 112559-81-6 | 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Google Patents. (n.d.). CN112478542A - Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry.
  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

Sources

N-arylation of 1-(4-hydroxyphenyl)piperazine with 1-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine via N-Arylation

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

The synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a reaction of significant interest within the pharmaceutical industry. This compound serves as a crucial building block, or key intermediate, in the multi-step synthesis of potent triazole antifungal medications, including the widely used drugs Itraconazole and Posaconazole.[1][2] The N-aryl piperazine motif is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds.[3][4] Therefore, developing a robust, scalable, and efficient synthesis for this intermediate is a critical objective for drug development and manufacturing professionals.

This document provides a detailed examination of the . We will explore the underlying chemical principles, present a validated, step-by-step laboratory protocol, and offer expert insights into process control and optimization.

Part 1: Mechanistic Insights and Reaction Strategy

The formation of the C-N bond between the piperazine nitrogen and the nitro-substituted benzene ring can be achieved through several synthetic strategies. The most direct and industrially relevant approach is a Nucleophilic Aromatic Substitution (SNAr) . An alternative, powerful method is the Palladium-Catalyzed Buchwald-Hartwig Amination .

The SNAr Pathway: A Catalyst-Free Approach

The SNAr mechanism is highly effective in this specific case due to the electronic properties of 1-chloro-4-nitrobenzene. The reaction proceeds via a two-step addition-elimination sequence.

  • Causality of Reactivity : The potent electron-withdrawing nature of the nitro (-NO₂) group, acting through both inductive and resonance effects, is paramount. This group strongly polarizes the aromatic ring, rendering the carbon atom attached to the chlorine atom (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile.

  • Formation of the Meisenheimer Complex : The reaction is initiated by the nucleophilic attack of the secondary amine of 1-(4-hydroxyphenyl)piperazine on the ipso-carbon. This step temporarily disrupts the aromaticity of the ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The stability of this complex is the cornerstone of the SNAr reaction's feasibility. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization.[5][6][7]

  • Restoration of Aromaticity : In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated product.[6]

SNAr_Mechanism Figure 1: Ssub{N}Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Addition) cluster_products Products R1 1-(4-hydroxyphenyl)piperazine Int Resonance-Stabilized Intermediate R1->Int + R2 R2 1-chloro-4-nitrobenzene P1 1-(4-hydroxyphenyl)-4- (4-nitrophenyl)piperazine Int->P1 - Cl⁻ (Elimination) P2 Cl⁻

Figure 1: SNAr Reaction Mechanism
The Buchwald-Hartwig Amination: A Catalytic Alternative

For aryl halides that are less activated, or for more sensitive substrates, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[8] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[8][9]

  • Mechanism Overview : The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[10] Key steps include:

    • Oxidative Addition : The aryl halide (1-chloro-4-nitrobenzene) adds to the Pd(0) center to form a Pd(II) complex.

    • Amine Coordination & Deprotonation : The piperazine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide.

    • Reductive Elimination : The final C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.[10]

While highly effective, this method requires an expensive metal catalyst and specific ligands, which can present challenges in terms of cost and product purification on an industrial scale. For the specific case of 1-chloro-4-nitrobenzene, its high intrinsic reactivity often makes the catalyst-free SNAr approach more economically attractive.[11][12]

Part 2: Detailed Experimental Protocol (SNAr Method)

This protocol is adapted from established and scalable procedures.[11][12] It is designed to be a self-validating system, incorporating in-process controls to ensure reaction completion.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.QuantityNotes
1-(4-Hydroxyphenyl)piperazineC₁₀H₁₄N₂O178.231.0420 gStarting nucleophile.[13]
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.561.4520.6 gElectrophile.
N,N-DiisopropylethylamineC₈H₁₉N129.241.5457.5 gNon-nucleophilic base (Hünig's Base).
N-Methylpyrrolidone (NMP)C₅H₉NO99.13-1260 mLPolar aprotic solvent.
Isopropanol (IPA)C₃H₈O60.10-~8 LAnti-solvent for precipitation.
Deionized WaterH₂O18.02-~4.2 LFor washing.

Equipment:

  • Multi-neck reaction vessel (appropriate size) equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet.

  • Heating mantle or oil bath.

  • Addition funnel.

  • Büchner funnel and vacuum flask for filtration.

  • Drying oven (vacuum capable).

  • Standard laboratory glassware.

  • HPLC or TLC system for reaction monitoring.

Experimental Workflow Diagram
Figure 2: Experimental Workflow
Step-by-Step Procedure

Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. NMP is a reproductive toxicant; handle with extreme care.

  • Reaction Setup : Under a nitrogen atmosphere, charge the reaction vessel with 1-(4-hydroxyphenyl)piperazine (420 g, 2.36 mol), 1-chloro-4-nitrobenzene (520.6 g, 3.30 mol), N,N-Diisopropylethylamine (457.5 g, 3.54 mol), and N-Methylpyrrolidone (1260 mL).[11][12] The base is crucial for scavenging the HCl generated during the reaction.

  • Heating and Monitoring : Begin stirring the suspension and heat the mixture to 120-125°C.[11][12] The suspension should become a clear solution as it heats.

  • Reaction Execution : Maintain the temperature at 120-125°C and monitor the reaction's progress by HPLC or TLC. The reaction is typically complete within 5-7 hours.[11][12] The disappearance of the 1-(4-hydroxyphenyl)piperazine starting material is the primary indicator of completion.

  • Product Precipitation : Once the reaction is complete, cool the solution to 75-80°C. Slowly add isopropanol (6.3 L) over approximately 30 minutes while maintaining the temperature in the 75-80°C range. The product will begin to precipitate as yellow crystals.[11][12]

  • Crystallization and Cooling : After the isopropanol addition is complete, cool the suspension to 20-25°C and stir overnight to allow for complete crystallization.[11][12]

  • Final Cooling : Before filtration, cool the suspension further to between -10°C and -5°C and hold for at least 30 minutes to maximize yield by minimizing the product's solubility.[11][12]

  • Isolation : Collect the product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the filter cake sequentially with isopropanol (1.7 L) followed by several portions of warm (35-40°C) water (5 x 840 mL).[11][12] The water wash is critical for removing residual NMP and salts.

  • Drying : Dry the product under vacuum at 50°C to a constant weight. The expected product is a yellow crystalline solid.[11]

Characterization and Next Steps

The final product, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis (literature M.p.: 188-192 °C).[2] Purity should be assessed by HPLC.

This intermediate is primed for the next synthetic step, which is typically the reduction of the nitro group to an amine, yielding 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[11][14] This subsequent transformation is often achieved through catalytic hydrogenation using a palladium-on-carbon catalyst.[14]

References

  • Title: Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)
  • Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)
  • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... Source: Ingenta Connect URL:[Link]
  • Title: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Source: Darshan Healthcare pvt ltd URL:[Link]
  • Title: Preparation method of 4-[4-[4-(4-hydroxyphenyl)
  • Title: Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: ACS Public
  • Title: Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]
  • Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE Source: CSCanada URL:[Link]
  • Title: Buchwald–Hartwig amin
  • Title: Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. Source: Filo URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: PMC - NIH URL:[Link]
  • Title: (PDF)
  • Title: Nucleophilic Aromatic Substitution Aryl Halides & Benzyne Source: chemconnections.org URL:[Link]
  • Title: Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)
  • Title: 4.3 Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive towards nucleophilic aromatic substitution than 1-chloro-3-nitrobenzene. Source: Chegg URL:[Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS: 112559-81-6). This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of potent triazole antifungal agents such as posaconazole and itraconazole.[1][2][3] The described protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely utilized transformation in organic synthesis. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines purification and characterization methods, and addresses critical safety considerations. It is intended for researchers and professionals in chemical synthesis and drug development.

Synthesis Strategy and Mechanistic Overview

The Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a nucleophile, 1-(4-hydroxyphenyl)piperazine, with an electron-deficient aromatic ring, 1-halo-4-nitrobenzene.

The key to this reaction's success lies in the electronic properties of the aryl halide. The aromatic ring must be "activated" by a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the halogen). In this case, the nitro group (-NO₂) serves as a powerful activator. It delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[4] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to, making 1-fluoro-4-nitrobenzene a preferred reactant over its chloro- or bromo-analogs.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The secondary amine of the piperazine ring in 1-(4-hydroxyphenyl)piperazine acts as the nucleophile. It attacks the carbon atom bearing the fluorine atom on the 1-fluoro-4-nitrobenzene ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the desired product.

A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine like N,N-diisopropylethylamine (Hünig's base), is required to neutralize the hydrofluoric acid (HF) formed as a byproduct, driving the reaction to completion.[1][4][5]

Visualization of Reaction Mechanism

Caption: General reaction scheme for the SNAr synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale yielding a multi-gram quantity of the final product.

Materials and Equipment
Reagents & Chemicals CAS No. MW ( g/mol ) Amount Molar Eq.
1-(4-Hydroxyphenyl)piperazine56621-48-8178.2310.0 g1.0
1-Fluoro-4-nitrobenzene350-46-9141.108.7 g1.1
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.2111.6 g1.5
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-499.1350 mL-
Isopropanol (IPA)67-63-0-~150 mL-
Deionized Water7732-18-5-~500 mL-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer or thermocouple

  • Nitrogen or Argon inlet

  • Buchner funnel and filter flask

  • Vacuum oven

Step-by-Step Synthesis Procedure
  • Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a slight positive pressure of inert gas.

  • Charging Reactants: To the flask, add 1-(4-hydroxyphenyl)piperazine (10.0 g, 56.1 mmol), anhydrous potassium carbonate (11.6 g, 84.2 mmol), and anhydrous N-Methyl-2-pyrrolidone (NMP, 50 mL).

  • Initiating Reaction: Begin stirring the suspension. Add 1-fluoro-4-nitrobenzene (8.7 g, 61.7 mmol) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 120-125 °C.[1][6] A clear, homogenous solution should form as the reactants are consumed.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-8 hours.

  • Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 75-80 °C.[1]

  • Product Isolation: Slowly add isopropanol (~50 mL) to the warm reaction mixture. The product will begin to precipitate as yellow crystals.[1][2]

  • Complete Crystallization: Cool the suspension to room temperature (20-25 °C) and continue stirring overnight to ensure complete precipitation. Further cool the mixture in an ice bath (-5 to 0 °C) for at least 1 hour before filtration.

  • Filtration and Washing: Collect the yellow crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold isopropanol (~100 mL) and then several times with warm deionized water (35-40 °C, ~5 x 80 mL) to remove residual salts and NMP.[1][6]

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A yield of ~90-96% is expected.[1]

Purification and Characterization

The product obtained from this procedure is typically of high purity (>95%). If further purification is required, recrystallization from a suitable solvent such as ethanol or isopropanol can be performed.

Expected Analytical Data
  • Appearance: Yellow crystalline solid.[1]

  • Molecular Formula: C₁₆H₁₇N₃O₃[7]

  • Molecular Weight: 299.32 g/mol [7]

  • Melting Point: >90 °C (with decomposition)[8]

  • Solubility: Soluble in DMF and DMSO; sparingly soluble in ethanol.[9]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.0 (s, 1H, -OH), 8.1 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 3.5 (t, 4H, -CH₂), 3.1 (t, 4H, -CH₂). Note: Exact chemical shifts may vary.

  • HPLC: Purity should be assessed by HPLC, with expected purity >95%.[1]

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11][12]

  • 1-Fluoro-4-nitrobenzene: This reagent is toxic if inhaled and harmful if swallowed or in contact with skin.[13] It may cause irritation to the eyes, skin, and respiratory tract.[10][14] Handle only in a well-ventilated chemical fume hood.[10][14]

  • N-Methyl-2-pyrrolidone (NMP): NMP is a reproductive toxin and can cause skin and eye irritation. Avoid inhalation and skin contact.

  • Potassium Carbonate: While less hazardous, it can cause irritation upon contact. Avoid generating dust.

Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations. Do not discharge into drains.[11]

Workflow Visualization

G A 1. Setup (3-Neck Flask, N₂) B 2. Charge Reactants (Piperazine, K₂CO₃, NMP) A->B C 3. Add Aryl Halide (1-Fluoro-4-nitrobenzene) B->C D 4. Heat to 120-125 °C C->D E 5. Monitor by TLC/HPLC (5-8 hours) D->E F 6. Cool to 75-80 °C E->F G 7. Precipitate with IPA F->G H 8. Cool & Stir Overnight G->H I 9. Filter & Wash (IPA, H₂O) H->I J 10. Dry Under Vacuum (50-60 °C) I->J K Characterization (NMR, HPLC, MP) J->K

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Ensure the temperature is maintained at 120-125 °C. Extend the reaction time and continue monitoring by TLC/HPLC.
Inactive reagents (e.g., wet solvent/base).Use anhydrous solvents and freshly dried potassium carbonate.
Low Yield Incomplete precipitation.Ensure the suspension is thoroughly cooled and stirred for an adequate time before filtration. Add the anti-solvent (isopropanol) slowly.
Product loss during washing.Use cold solvents for washing and avoid excessive washing volumes.
Product is Oily/Gummy Residual NMP solvent.Ensure thorough washing with water. The product should be a crystalline solid. If an oil persists, attempt to triturate with a non-polar solvent like ether or hexane.
Impure Product Side reactions or unreacted starting material.Re-evaluate reaction time and temperature. If necessary, purify the final product by recrystallization.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.
  • CDH Fine Chemical. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2024). This compound.
  • Thermo Fisher Scientific. (2025). 1-Fluoro-4-nitrobenzene - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET.
  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • MDPI. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles.
  • Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism. (n.d.).
  • National Institutes of Health. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Pharmaffiliates. (n.d.). CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • ChemicalBook. (n.d.). This compound Spectrum.
  • ChemBK. (2024). This compound.
  • Thieme. (2020). Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites.
  • BLDpharm. (n.d.). 112559-81-6|this compound.
  • National Institutes of Health. (n.d.). This compound.
  • ResearchGate. (n.d.). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide.
  • ChemicalBook. (n.d.). 112559-81-6(this compound) Product Description.
  • CymitQuimica. (n.d.). Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-.
  • Parchem. (n.d.). This compound (Cas 112559-81-6).
  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis.
  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • Google Patents. (n.d.). US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine.
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
  • BLDpharm. (n.d.). 154590-33-7|1-(2-Fluoro-4-nitrophenyl)piperazine.
  • CymitQuimica. (n.d.). Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-.
  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.

Sources

Application Note: High-Purity Recovery of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS: 112559-81-6), a critical intermediate in the synthesis of several triazole-based antifungal agents.[1][2] The crude product, often obtained with 90-95% purity from synthesis, contains unreacted starting materials and side-products that can impede downstream reactions and compromise the quality of the final active pharmaceutical ingredient.[3] This guide details an optimized recrystallization procedure using an ethanol-water solvent system, designed to consistently yield the target compound with high purity (>99%), suitable for advanced drug development applications. The protocol incorporates in-process purity validation via Thin-Layer Chromatography (TLC) and final purity confirmation by melting point analysis, ensuring a robust and reproducible methodology.

Introduction and Scientific Rationale

This compound is a key building block in medicinal chemistry, particularly for antifungal drugs like itraconazole and posaconazole.[2] Its synthesis typically involves the nucleophilic aromatic substitution between 4-(1-piperazinyl)phenol and 4-chloronitrobenzene.[3][4] This reaction can leave residual starting materials and generate side-products, necessitating a robust purification step.

Recrystallization is a powerful purification technique for crystalline solids based on the principle of differential solubility.[5] The efficacy of the process hinges on selecting an appropriate solvent or solvent system in which the desired compound exhibits high solubility at an elevated temperature and significantly lower solubility at cooler temperatures.[6] Impurities, ideally, should either remain soluble in the cold solvent (mother liquor) or be insoluble in the hot solvent. This protocol employs a binary solvent system of ethanol and water. Ethanol was selected for its ability to readily dissolve the target compound at its boiling point, while water acts as an "anti-solvent," drastically reducing the compound's solubility upon addition and subsequent cooling, thereby inducing the formation of pure crystals.[7]

Physicochemical Data & Safety

Compound Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for understanding the compound's behavior during the purification process.

PropertyValueSource(s)
CAS Number 112559-81-6[3][8]
Molecular Formula C₁₆H₁₇N₃O₃[3][8]
Molecular Weight 299.32 g/mol [3][8]
Appearance Yellow to Brown Solid/Crystalline Powder[2][3]
Melting Point >90°C (with decomposition)[3][7][9]
Solubility Soluble in ethanol, DMF; Slightly soluble in heated DMSO[3][7][9]
Health and Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[7]

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

  • General Handling: Use caution when heating flammable solvents. Employ a heating mantle with a stirrer or a steam bath; avoid open flames.

Optimized Recrystallization Protocol

This protocol is designed as a self-validating system. The embedded TLC and melting point analysis steps provide direct evidence of successful purification.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade, 95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with stirring function

  • Magnetic stir bars

  • Condenser (optional, to minimize solvent loss)

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Melting point apparatus

Step-by-Step Methodology

Step 1: Dissolution of the Crude Product

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil. Start with approximately 15-20 mL of ethanol per gram of crude material. Heat the mixture with stirring.

  • Causality Check: The goal is to create a saturated solution at high temperature. Using the absolute minimum amount of solvent is critical for maximizing yield.[6] If too much solvent is added, recovery will be poor.

Step 2: (Optional) Hot Gravity Filtration for Insoluble Impurities

  • If insoluble impurities are visible in the hot solution, a hot gravity filtration is necessary.

  • Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the heat source. Pre-heat a glass funnel.

  • Place a fluted filter paper in the pre-heated funnel and place it on the receiving flask.

  • Quickly pour the hot dissolved solution through the fluted filter paper.

  • Rationale: This step removes any impurities that are insoluble in the hot solvent. Pre-heating all equipment prevents premature crystallization of the product on the funnel or in the filter paper.

Step 3: In-Process Purity Check (TLC)

  • Before inducing crystallization, perform a TLC analysis.

  • Mobile Phase: A common starting point for arylpiperazines is a mixture of Ethyl Acetate and Hexane (e.g., 7:3 v/v). This may require optimization.

  • Spot a TLC plate with: (a) the crude starting material, and (b) the hot, filtered solution.

  • Develop the plate and visualize under a UV lamp. The filtered solution should show the main product spot, while the crude lane will show the product plus additional impurity spots. This provides a baseline for comparison.

Step 4: Induction of Crystallization

  • Remove the flask from the heat source.

  • Slowly add deionized water dropwise to the hot ethanol solution while stirring until the solution becomes faintly turbid (cloudy).

  • Mechanism Insight: Water acts as an anti-solvent, reducing the solubility of the organic product and initiating nucleation. The appearance of turbidity indicates the solution is now supersaturated.

  • Add a few drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

  • Cover the flask and allow it to cool slowly and undisturbed to room temperature. For optimal crystal growth, insulate the flask to slow the cooling rate further.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Expert Tip: Slow, undisturbed cooling is paramount. Rapid cooling (e.g., crashing the solution in an ice bath immediately) leads to the formation of small, impure crystals by trapping impurities within the crystal lattice.[10]

Step 5: Isolation and Washing of Crystals

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals in the funnel with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization medium) to rinse away the impurity-laden mother liquor.

  • Follow with a wash of ice-cold deionized water to remove any residual ethanol and soluble salts.

  • Continue to pull a vacuum for 10-15 minutes to partially dry the crystals.

Step 6: Drying the Purified Product

  • Transfer the filter cake to a watch glass or drying dish.

  • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50°C). Note the compound's decomposition above 90°C.[3]

Step 7: Final Purity and Yield Assessment

  • Yield Calculation: Weigh the final dried product and calculate the percentage yield.

  • TLC Analysis: Perform a final TLC, spotting the crude material, the mother liquor, and the final recrystallized product. The product lane should show a single, distinct spot, and impurity spots from the crude lane should be absent or significantly diminished, while being concentrated in the mother liquor lane.

  • Melting Point Analysis: Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity. Crude material will typically melt over a broad range at a lower temperature.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying cluster_validate Validation A Crude Product (e.g., 5g) B Dissolve in Minimal Hot Ethanol A->B Heat & Stir C Hot Gravity Filtration (Optional) B->C Insoluble impurities? D Induce Crystallization (Add H₂O, Slow Cool) B->D No C->D Yes E Cool in Ice Bath (Maximize Precipitation) D->E F Vacuum Filtration E->F G Wash Crystals (Cold Solvent) F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I J TLC Analysis I->J K Melting Point Analysis I->K

Sources

Application Notes and Protocols for the HPLC Purity Analysis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute.[1][2] This document outlines the scientific rationale behind the method development, a step-by-step protocol for analysis, and a thorough validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] It is intended for researchers, quality control analysts, and drug development professionals who require a robust, reliable, and validated method to quantify the purity of this analyte and its related substances.

Introduction: The Scientific Imperative for a Validated Purity Method

This compound (MW: 299.32 g/mol , Formula: C₁₆H₁₇N₃O₃) is a crucial building block in medicinal chemistry.[1][3] Its molecular structure, featuring a nitrophenyl group, a piperazine ring, and a phenol moiety, presents specific analytical challenges. The presence of chromophores, particularly the nitrophenyl group, makes UV detection a suitable analytical endpoint. The primary goal of this application note is to establish a stability-indicating HPLC method. A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential impurities and degradation products. This is paramount for ensuring the safety and efficacy of the final drug product.

The development of this method is grounded in a deep understanding of the analyte's physicochemical properties and potential impurity profile. The synthesis of this compound typically involves the reaction of 4-(1-piperazinyl)phenol with 4-chloronitrobenzene.[1] Therefore, unreacted starting materials are potential process-related impurities that the analytical method must be able to separate and quantify.

Method Rationale and Chromatographic Principles

The selected analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its versatility and wide applicability in the pharmaceutical industry for the analysis of moderately polar to non-polar compounds.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The non-polar nature of the C18 chains provides excellent retention for the analyte, which has significant non-polar character due to its aromatic rings. This choice allows for effective separation from more polar impurities.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed.

    • Aqueous Component: A phosphate buffer is selected to control the pH of the mobile phase. Maintaining a consistent pH is crucial for reproducible retention times, especially for a compound with a phenolic hydroxyl group and basic nitrogen atoms in the piperazine ring, which can ionize depending on the pH.

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low UV cutoff, low viscosity, and excellent solvating power for the analyte and its potential impurities.

    • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is necessary to ensure the elution of any potential late-eluting, more non-polar impurities, while still providing good resolution of early-eluting polar impurities from the main analyte peak.

  • Detection: UV detection is selected based on the presence of the nitrophenyl chromophore in the analyte's structure. Based on data for structurally similar compounds like 4-nitrophenol, a detection wavelength in the range of 320-400 nm is expected to provide good sensitivity. For this method, a wavelength of 380 nm is proposed, with the recommendation to use a Photodiode Array (PDA) detector during method development to confirm the optimal wavelength and to assess peak purity.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade, Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterCondition
Instrument HPLC system with a gradient pump, autosampler, column oven, and Photodiode Array (PDA) detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 380 nm (with PDA monitoring from 200-600 nm)
Injection Volume 10 µL
Run Time 40 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution in six replicates to check for system suitability.

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1]

Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2) and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the analyte peak is spectrally pure in the presence of its degradants.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Sample Drug Substance Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress StressedSample Stressed Sample Solution Stress->StressedSample HPLC Inject into HPLC System StressedSample->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Resolution Assess Peak Resolution (Resolution > 2) Chromatogram->Resolution Purity Evaluate Peak Purity (PDA Detector) Chromatogram->Purity Conclusion Method is Specific and Stability-Indicating Resolution->Conclusion Purity->Conclusion G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting MobilePhase Prepare Mobile Phases (A and B) Equilibrate Equilibrate System MobilePhase->Equilibrate Standard Prepare Standard Solution SST System Suitability Test (6 injections of Standard) Standard->SST Sample Prepare Sample Solution Analysis Inject Blank, Standard, and Sample Solutions Sample->Analysis Equilibrate->SST SST->Analysis Integration Integrate Chromatograms Analysis->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Report Generate Final Report Calculation->Report

Sources

Application Note: A Comprehensive Guide to the ¹H NMR Characterization of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and in-depth spectral analysis for the structural characterization of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS 112559-81-6) using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The molecule, a key intermediate in pharmaceutical synthesis, possesses distinct structural motifs—a phenol ring, a nitrophenyl ring, and a piperazine linker—that give rise to a characteristic and interpretable ¹H NMR spectrum.[4][5] This guide is designed for researchers, chemists, and quality control specialists in drug development, offering a robust methodology for unambiguous structural verification. We delve into the causality behind experimental choices, from solvent selection to spectral interpretation, ensuring a scientifically sound and reproducible approach.

Introduction and Scientific Principles

This compound is an asymmetrically substituted piperazine derivative. Its structure presents a unique opportunity to explore fundamental NMR principles. The electronic environment of the protons is modulated by the interplay of the strongly electron-donating hydroxyl (-OH) group on one aromatic ring and the powerfully electron-withdrawing nitro (-NO₂) group on the other. This electronic push-pull system, transmitted through the piperazine core, results in a well-dispersed ¹H NMR spectrum, allowing for clear assignment of all proton signals.

Key Principles for Spectral Interpretation:

  • Chemical Shift (δ): The position of a proton resonance is dictated by its local electronic environment. Electron-withdrawing groups (like -NO₂) decrease the electron density around nearby protons, "deshielding" them and shifting their resonance to a higher frequency (downfield). Conversely, electron-donating groups (like -OH and the amine nitrogens) increase electron density, "shielding" protons and shifting their resonance upfield.

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The magnitude of the coupling constant (J, measured in Hz) provides information about the connectivity and spatial relationship of the coupled protons. For aromatic systems, ortho-coupling typically results in J values of 7–9 Hz.[6]

  • Integration: The area under each resonance peak is directly proportional to the number of protons it represents. This is crucial for confirming the proton count in each distinct chemical environment.

Experimental Workflow and Rationale

The successful acquisition of a high-quality ¹H NMR spectrum relies on a systematic and well-justified workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Add ~0.7 mL DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Vortex to dissolve prep3->prep4 prep5 Transfer to 5 mm NMR tube prep4->prep5 acq1 Insert sample into NMR (e.g., 500 MHz Spectrometer) prep5->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Set acquisition parameters (See Protocol 2.2) acq2->acq3 acq4 Acquire FID data acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals proc3->proc4 proc5 Assign peaks to molecular structure proc4->proc5

Diagram 1: Standard workflow for ¹H NMR analysis.

Materials and Instrumentation
  • Sample: this compound (Purity >95%)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer

  • Instrumentation: 500 MHz NMR Spectrometer

Rationale for Solvent Selection: DMSO-d₆ is the solvent of choice for this compound for several key reasons. Firstly, its high polarity ensures complete dissolution of the sample.[4] Secondly, and most importantly, it forms a hydrogen bond with the phenolic -OH proton, slowing down its chemical exchange rate. This allows the -OH proton to be observed as a distinct, and often sharp, singlet in the spectrum, which is crucial for complete structural assignment.[7][8] In contrast, solvents like CDCl₃ can lead to broader -OH signals or complete exchange with residual water, obscuring the peak.[9]

Protocol: Sample Preparation and Data Acquisition
  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ using a pipette. c. Add a small drop of TMS to serve as the internal reference (δ = 0.00 ppm). d. Securely cap the vial and vortex for 30-60 seconds until the solid is fully dissolved. e. Transfer the clear solution into a 5 mm NMR tube.

  • Instrument Setup & Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity. d. Set the following acquisition parameters (values are typical for a 500 MHz instrument and may be adjusted):

    • Pulse Program: zg30 (standard 30-degree pulse)
    • Number of Scans (NS): 16 (increase for dilute samples)
    • Relaxation Delay (D1): 5.0 seconds (ensures full relaxation of aromatic protons for accurate integration)
    • Acquisition Time (AQ): ~3-4 seconds
    • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm) e. Initiate data acquisition.
  • Data Processing: a. Apply an exponential multiplication function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency-domain spectrum. c. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. d. Apply a baseline correction algorithm. e. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. f. Integrate all signals and pick peaks, noting their chemical shift (δ), multiplicity, and coupling constants (J).

  • (Optional) D₂O Exchange: To definitively confirm the phenolic -OH peak, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish due to proton-deuterium exchange.[9]

Results: Spectral Interpretation and Data

The ¹H NMR spectrum is characterized by distinct signals corresponding to the three major components of the molecule.

Diagram 2: Structure of this compound with proton labeling.

Table 1: Summary of ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment & Rationale
Hₐ ~9.05Singlet1H-Phenolic -OH: Appears as a singlet. Its chemical shift is sensitive to concentration and temperature but is characteristically downfield in DMSO-d₆ due to hydrogen bonding.[10] Confirmed by D₂O exchange.
Hₑ ~8.05Doublet2H~9.2Ar-H (ortho to -NO₂): Strongly deshielded by the potent inductive and resonance electron-withdrawing effects of the nitro group, resulting in a significant downfield shift.
~7.01Doublet2H~9.2Ar-H (meta to -NO₂): Less affected by the nitro group than Hₑ. Coupled only to Hₑ, appearing as a doublet.
H꜀ ~6.85Doublet2H~9.0Ar-H (meta to -OH): Shielded by the electron-donating piperazine nitrogen. Appears as a doublet due to coupling with HᏧ.
HᏧ ~6.68Doublet2H~9.0Ar-H (ortho to -OH): Shielded by the strong electron-donating resonance effect of the hydroxyl group. Coupled only to H꜀.
Hₕ ~3.45Multiplet (t-like)4H~5.0Piperazine -CH₂- (adjacent to Nitrophenyl): Deshielded relative to H₉ due to proximity to the electron-poor nitrophenyl ring.
H₉ ~3.10Multiplet (t-like)4H~5.0Piperazine -CH₂- (adjacent to Phenol): Shielded relative to Hₕ due to proximity to the electron-rich hydroxyphenyl ring.

Discussion of Assignments:

  • Aromatic Regions: The spectrum clearly shows two distinct AA'BB' spin systems for the aromatic protons. The protons on the nitrophenyl ring (Hₑ, Hբ) are significantly downfield compared to those on the phenol ring (H꜀, HᏧ), which is a direct consequence of the opposing electronic natures of the -NO₂ and -OH substituents.

  • Piperazine Region: The piperazine protons (Hₕ, H₉) appear as two distinct multiplets, each integrating to 4H. This non-equivalence arises because the two nitrogen atoms of the piperazine ring are attached to electronically different aromatic systems. The protons (Hₕ) adjacent to the nitrogen connected to the electron-withdrawing nitrophenyl group are more deshielded and appear further downfield than the protons (H₉) adjacent to the nitrogen connected to the electron-donating hydroxyphenyl group. The signals often appear as broad triplets due to the chair conformation of the piperazine ring and coupling to adjacent methylene protons.[11][12][13]

Conclusion

This application note establishes a definitive and reproducible protocol for the ¹H NMR characterization of this compound. By employing DMSO-d₆ as the solvent and adhering to the specified acquisition parameters, a high-quality, well-resolved spectrum can be consistently obtained. The detailed analysis and assignment table, grounded in fundamental principles of NMR spectroscopy, provide a reliable reference for the structural verification of this important chemical entity, ensuring confidence in its identity and purity for researchers in synthetic chemistry and drug development.

References

  • Di Petrillo, A., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem.
  • Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry.
  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic.
  • Knieps, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • Li, S., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry.
  • Clark, J. (n.d.). The H-1 NMR spectrum of phenol. Doc Brown's Chemistry.
  • Al-Rawashdeh, N. A. F., et al. (2010). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. ResearchGate.
  • Knieps, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
  • ChemBK. (2024). This compound.
  • Bagno, A., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate.
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • Al-Showiman, S. S. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate.
  • University of Puget Sound. (n.d.). NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
  • SpectraBase. (n.d.). 1-(4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine.
  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

Application Note: Structural Elucidation of a Key Pharmaceutical Intermediate, 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, by 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"[1][2][3][4], a compound of significant interest in medicinal chemistry and drug development. We present a detailed protocol for sample preparation and data acquisition, alongside an in-depth analysis of the predicted 13C NMR spectrum. This guide is designed for researchers, scientists, and drug development professionals to facilitate the unambiguous structural verification and purity assessment of this and structurally related compounds.

Introduction: The Importance of Structural Verification

"this compound" is a heterocyclic compound incorporating a phenol, a piperazine, and a nitrophenyl moiety[1][2][3][4]. The specific arrangement of these functional groups gives rise to its potential pharmacological activities, making it a valuable intermediate in the synthesis of novel therapeutic agents. Given the stringent requirements for structural integrity in pharmaceutical research, unequivocal characterization is paramount.

13C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal in the spectrum, offering a "fingerprint" of the molecule's structure. This application note outlines the principles and a practical protocol for the 13C NMR analysis of this important compound.

Principles of 13C NMR and Spectral Prediction

13C NMR spectroscopy detects the 13C isotope of carbon, which has a nuclear spin of ½. The chemical shift (δ), reported in parts per million (ppm), is the most important parameter in a 13C NMR spectrum and is highly sensitive to the electronic environment of the carbon atom[5]. Electronegative atoms (like oxygen and nitrogen) and aromatic rings deshield adjacent carbon nuclei, causing their signals to appear at a higher chemical shift (downfield).

For "this compound," we can predict the approximate chemical shifts for each of its 16 carbon atoms by considering the electronic effects of the substituents on the aromatic rings and the typical chemical shifts for a piperazine ring.

  • Phenolic Ring: The hydroxyl (-OH) group is an electron-donating group, which shields the ortho and para carbons and deshields the ipso carbon (the carbon directly attached to the -OH group)[6][7].

  • Nitrophenyl Ring: The nitro (-NO2) group is a strong electron-withdrawing group, which deshields all carbons on the ring, particularly the ipso and para carbons.

  • Piperazine Ring: The carbons in the piperazine ring are aliphatic and are influenced by the adjacent nitrogen atoms and the aromatic rings attached to them[8][9].

The molecular structure with the numbering scheme for 13C NMR assignment is shown below:

Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Predicted 13C NMR Chemical Shifts

Based on established chemical shift ranges for substituted phenols, nitrophenyl groups, and piperazine derivatives, a predicted 13C NMR spectrum is summarized in the table below[5][6][10][11]. These predictions are invaluable for the final assignment of the experimental spectrum.

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C1Ipso-carbon attached to -OH150-155Deshielded by the electronegative oxygen atom.
C2, C6Ortho to -OH, meta to piperazine116-120Shielded by the electron-donating -OH group.
C3, C5Meta to -OH, ortho to piperazine118-122Less affected by the -OH group, deshielded by the nitrogen of the piperazine.
C4Para to -OH, attached to piperazine142-146Deshielded by the nitrogen of the piperazine.
C7, C10Piperazine carbons adjacent to the phenolic ring~50Typical chemical shift for piperazine carbons adjacent to a substituted phenyl ring.
C8, C9Piperazine carbons adjacent to the nitrophenyl ring~48Slightly upfield compared to C7/C10 due to the electron-withdrawing nature of the nitrophenyl group.
C11Ipso-carbon attached to piperazine151-154Strongly deshielded by both the attached nitrogen and the nitro group's influence.
C12, C16Ortho to piperazine, meta to -NO2112-116Shielded relative to the other carbons on the nitrophenyl ring.
C13, C15Meta to piperazine, ortho to -NO2125-128Deshielded by the adjacent electron-withdrawing nitro group.
C14Para to piperazine, ipso to -NO2138-142Strongly deshielded by the nitro group.

Experimental Protocols

The following protocols are designed to yield a high-quality 13C NMR spectrum.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

  • Weighing the Sample: Accurately weigh 20-50 mg of "this compound"[12]. Due to the lower natural abundance and sensitivity of the 13C nucleus, a higher concentration is required compared to 1H NMR[13][14].

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for this type of compound. Use approximately 0.6-0.7 mL of the solvent[8][12].

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved.

  • Filtering and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[13].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift to 0.00 ppm[6][8].

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 20-50 mg of Sample dissolve 2. Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter standard 4. Add Internal Standard (TMS) filter->standard cap 5. Cap and Label standard->cap

Caption: Workflow for 13C NMR sample preparation.

NMR Data Acquisition

These parameters are recommended for a high-field NMR spectrometer (e.g., 400 MHz or higher)[15].

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is recommended to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE)[15][16].

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon signals, typically 0-200 ppm[8].

    • Pulse Angle: A flip angle of 30-45 degrees is a good compromise between signal intensity and relaxation time[15][17].

    • Acquisition Time (AQ): 1-2 seconds[15].

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for more accurate quantification, especially for quaternary carbons which have longer relaxation times[15][17].

    • Number of Scans (NS): Due to the low sensitivity of 13C, a significant number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Assignment: Identify all the peaks in the spectrum and compare their chemical shifts to the predicted values in the table above. The quaternary carbons (C1, C4, C11, and C14) are expected to have lower intensities.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The expected number of signals in the proton-decoupled 13C NMR spectrum for "this compound" is 10, due to the molecule's symmetry (C2 is equivalent to C6, C3 to C5, C7 to C10, C8 to C9, C12 to C16, and C13 to C15). The observation of 10 distinct signals in the expected chemical shift regions provides strong evidence for the correct structure. Further confirmation can be achieved using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH2, and CH3 groups, and 2D NMR experiments (HSQC, HMBC) to establish C-H correlations.

Conclusion

13C NMR spectroscopy is a powerful and definitive method for the structural elucidation of "this compound." By following the detailed protocols for sample preparation and data acquisition outlined in this application note, and by using the provided spectral predictions as a guide for interpretation, researchers can confidently verify the structure and purity of this valuable pharmaceutical intermediate. This ensures the integrity of subsequent research and development efforts.

References

  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. University of Chicago NMR Facility.
  • Kappe, C. O., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2436-2445. Published by the National Institutes of Health.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Exarchou, V., & Gekas, S. (2018). Acquiring 1 H and 13 C Spectra. In NMR in Pharmaceutical Science. Royal Society of Chemistry.
  • Kricheldorf, H. R. (2025, August 6). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition, 17(6), 383-389.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Scribd. (n.d.). NMR Spectroscopy Data Parameters.
  • John Wiley & Sons, Ltd. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(7), 1648.
  • Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog.
  • ResearchGate. (2025, August 6). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • American Chemical Society. (1964). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 86(6), 1127-1128.
  • National Institutes of Health. (2013). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 26(11), 1376-1393.
  • American Chemical Society. (1971). Solvent Effects on the C13 Chemical Shift of the Substituted Carbon Atom of Phenol. Journal of the American Chemical Society, 93(15), 3777-3778.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ResearchGate. (n.d.). Selected (1 H) NMR and (13 C) NMR and HMBC chemical shifts of 4a.
  • Global Substance Registration System. (n.d.). This compound.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • ChemBK. (2024, April 9). This compound.
  • Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1, 1-10.
  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • National Institutes of Health. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 15(11), e1800344.

Sources

mass spectrometry of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" for molecular weight confirmation

Author: BenchChem Technical Support Team. Date: January 2026

<Application Note: MS-08242026

Topic: High-Resolution Mass Spectrometry for Molecular Weight Confirmation of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The compound this compound is a key intermediate in the synthesis of various pharmacologically active molecules, including certain antifungal agents.[1] Its precise molecular structure and mass are critical determinants of its purity and suitability for downstream applications in drug discovery and development. Confirmation of the molecular weight is a fundamental step in chemical synthesis, ensuring the target molecule has been successfully produced before proceeding with more complex biological assays or structural elucidation.

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for this purpose, offering unparalleled accuracy and sensitivity.[2][3] This application note provides a detailed protocol for the molecular weight confirmation of this compound using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[4][5] The principles and methodologies described herein are designed to ensure robust, reliable, and precise characterization of this and similar small molecules.

Analyte Properties and Theoretical Mass

A foundational step in mass spectrometry is the calculation of the theoretical mass of the analyte. This value serves as the benchmark against which experimental data are compared.

  • Molecular Formula: C₁₆H₁₇N₃O₃[1][6][7][8]

  • Average Molecular Weight: 299.32 g/mol [1][6]

  • Monoisotopic Mass: 299.12699 Da[6][9]

The monoisotopic mass , calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is the value of primary interest in HRMS. Our objective is to experimentally measure a mass-to-charge ratio (m/z) that corresponds to this theoretical value with very low error.

Causality of Method Selection: ESI-Q-TOF

3.1. Ionization Technique: Electrospray Ionization (ESI)

The structure of this compound contains two key functional groups that dictate the choice of ionization method:

  • Piperazine Ring: The two nitrogen atoms within the piperazine ring are basic and readily accept a proton (H⁺) in an acidic solution. This makes the molecule highly amenable to ionization in positive ion mode ([M+H]⁺).

  • Phenolic Hydroxyl Group: The acidic proton of the phenol group (-OH) can be abstracted in a basic environment, making negative ion mode ([M-H]⁻) a possibility.

However, the basicity of the piperazine nitrogens is significantly stronger than the acidity of the phenol, leading to much more efficient and sensitive ionization in positive mode. Therefore, positive ion ESI is the method of choice.[10]

3.2. Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

A Q-TOF mass spectrometer is a hybrid instrument that combines the stability of a quadrupole with the high resolution and mass accuracy of a time-of-flight analyzer.[11][12][13] This combination is ideal for molecular weight confirmation for several reasons:

  • High Mass Accuracy: Q-TOF instruments can routinely achieve mass accuracies of less than 5 parts per million (ppm).[14] This level of precision is crucial for confidently confirming the elemental composition of an unknown or synthesized compound.[15]

  • High Resolution: The TOF analyzer effectively separates ions of very similar m/z, allowing for the clear distinction of the monoisotopic peak from other signals.[5]

  • Sensitivity: ESI-Q-TOF systems provide excellent sensitivity, enabling the analysis of low-concentration samples.[4]

Experimental Workflow and Protocol

The overall experimental process is designed to ensure data integrity and accuracy, from sample handling to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (1 µg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid) A->B D 4. Direct Infusion into ESI Source B->D C 3. Calibrate Mass Spectrometer (Using known reference standard) C->D E 5. Acquire Full Scan MS Data (Positive Ion Mode, m/z 100-500) D->E F 6. Process Raw Spectrum E->F G 7. Identify [M+H]⁺ and Adducts F->G H 8. Calculate Mass Error (ppm) G->H I 9. Confirm Molecular Weight H->I

Figure 1: Experimental workflow for molecular weight confirmation.

4.1. Materials and Reagents

  • Analyte: this compound, >98% purity

  • Solvents: LC-MS grade Methanol, Acetonitrile (ACN), and Water

  • Acid: Formic Acid (FA), LC-MS grade, >99% purity

  • Glassware/Plasticware: Use polypropylene vials and pipette tips to minimize sodium and potassium adduct formation.[16] If glassware is used, it should be meticulously cleaned.

4.2. Detailed Step-by-Step Protocol

Step 1: Stock Solution Preparation (1 mg/mL)

  • Accurately weigh ~1.0 mg of the analyte.

  • Dissolve in 1.0 mL of LC-MS grade Methanol in a 1.5 mL polypropylene vial.

  • Vortex thoroughly to ensure complete dissolution.

    • Rationale: Methanol is an excellent solvent for a wide range of organic compounds and is compatible with ESI-MS. A 1 mg/mL concentration is a standard starting point for creating dilute working solutions.

Step 2: Working Solution Preparation (1 µg/mL)

  • Perform a 1:1000 serial dilution of the stock solution.

  • Prepare the final dilution in a solvent mixture of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Rationale: A concentration of ~1 µg/mL is typically sufficient for direct infusion analysis without saturating the detector.[17][18] The ACN/Water mixture is a common mobile phase that promotes efficient electrospray. The addition of 0.1% Formic Acid acidifies the solution, ensuring the analyte is protonated ([M+H]⁺) prior to entering the ESI source, which significantly enhances ionization efficiency.[16]

Step 3: Instrument Calibration and Setup

  • Calibrate the Q-TOF mass spectrometer according to the manufacturer's guidelines using a certified calibration solution (e.g., sodium formate or a commercial tuning mix).

    • Rationale: Calibration is a non-negotiable step that ensures the instrument is measuring m/z values accurately across the desired mass range.[19]

  • Set up the instrument with the parameters outlined in Table 1.

Table 1: Recommended ESI-Q-TOF Acquisition Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive Promotes protonation of the basic piperazine nitrogens for optimal signal.
Mass Range 100 - 500 m/z Covers the expected m/z of the protonated molecule and common adducts.
Capillary Voltage 3.5 - 4.0 kV Optimal voltage to establish a stable electrospray plume.
Cone/Fragmentor Voltage 80 - 120 V A moderate voltage that aids in ion transmission without causing in-source fragmentation.
Nebulizing Gas (N₂) 2.0 - 3.0 Bar Assists in the formation of fine droplets for efficient desolvation.
Drying Gas (N₂) Flow 8 - 10 L/min Facilitates solvent evaporation from the charged droplets.

| Drying Gas Temperature | 300 - 350 °C | Provides thermal energy to complete the desolvation process. |

Step 4: Data Acquisition

  • Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Allow the signal to stabilize for 1-2 minutes.

  • Acquire data for 2-3 minutes to obtain an averaged, high-quality mass spectrum.

Data Analysis and Interpretation

5.1. Expected Ions and Adducts

In positive mode ESI-MS, it is common to observe not only the protonated molecule but also adducts with alkali metals, which are often present as trace contaminants in solvents or on glassware.[16][20][21] It is crucial to identify these potential adducts.

Table 2: Theoretical m/z of Expected Ions

Ion Species Formula Theoretical m/z
Protonated Molecule [M+H]⁺ [C₁₆H₁₈N₃O₃]⁺ 300.13427
Sodium Adduct [M+Na]⁺ [C₁₆H₁₇N₃O₃Na]⁺ 322.11621

| Potassium Adduct [M+K]⁺ | [C₁₆H₁₇N₃O₃K]⁺ | 338.09015 |

Note: Calculations are based on monoisotopic masses: H=1.007825, C=12.000000, N=14.003074, O=15.994915, Na=22.989770, K=38.963707.

5.2. Confirming Molecular Identity via Mass Accuracy

Upon acquiring the spectrum, the experimental m/z of the most intense peak corresponding to the protonated molecule should be determined. The accuracy of this measurement is then calculated as the mass error in parts per million (ppm).

The formula for calculating mass error is: Mass Error (ppm) = [ (Theoretical m/z - Experimental m/z) / (Theoretical m/z) ] * 10⁶ [22]

  • Example Calculation:

    • Theoretical m/z for [M+H]⁺ = 300.13427

    • Let's assume the Experimental m/z measured = 300.13385

    • Mass Error = [ (300.13427 - 300.13385) / 300.13427 ] * 1,000,000

    • Mass Error = (0.00042 / 300.13427) * 1,000,000 ≈ 1.4 ppm

5.3. Acceptance Criteria

For a high-resolution instrument, a mass error of < 5 ppm is considered excellent evidence for confirming the elemental composition and, by extension, the molecular weight of the synthesized compound.[14] The observation of the [M+H]⁺ ion at an m/z of 300.134 ± 0.0015 Da provides high confidence in the identity of this compound.

Conclusion

This application note details a robust and reliable protocol for the molecular weight confirmation of this compound using ESI-Q-TOF mass spectrometry. By leveraging the high mass accuracy and resolution of this technique, researchers can unambiguously verify the identity of their synthesized compound. The principles outlined—from methodical sample preparation and deliberate selection of ionization parameters to rigorous data analysis based on mass accuracy—constitute a validated system for the characterization of small molecules in a drug discovery and development setting.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Kaltashov, I. A., & Eprili, A. O. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 745-756.
  • Dargan, P. I., & Wood, D. M. (2013). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Medical Toxicology, 9(3), 298-312.
  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS).
  • Wikipedia. (n.d.). Time-of-flight mass spectrometry.
  • Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Application Note.
  • ChemBK. (n.d.). This compound.
  • Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Application Note.
  • Gu, M. (2010). The Concept of Spectral Accuracy for MS. Analytical Chemistry, 82(17), 7089-7096.
  • Premier General. (n.d.). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight?
  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865.
  • Chemsrc. (n.d.). CAS#:112559-81-6 | this compound.
  • Crawford, E. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry?
  • Spectroscopy Online. (2004). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS.
  • Aragen Bioscience. (n.d.). Molecular weight Determination.
  • Waters Corporation. (n.d.). Mass Accuracy & Resolution.
  • Singh, S., Sharma, P., & Kumar, N. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2, 427.
  • ResearchGate. (2016). From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS?
  • Fiehn Lab. (n.d.). Accurate Mass.
  • University of Warwick. (2021). Mass calculations: mass error and m/z from formula.
  • Singh, S., Sharma, P., Kumar, N., & Khajuria, R. K. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. SpringerPlus, 2(1), 427.
  • ResearchGate. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues.
  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3).
  • Ishihama, Y., et al. (2010). Elimination Technique for Alkali Metal Ion Adducts from an Electrospray Ionization Process Using an On-line Ion Suppressor. Journal of Computer Aided Chemistry, 11, 47-50.

Sources

Application Notes and Protocols: The Strategic Role of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in Posaconazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol as a critical starting material in the synthesis of the broad-spectrum antifungal agent, Posaconazole. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex active pharmaceutical ingredients (APIs). We will elucidate the synthetic pathway, provide step-by-step protocols for the preparation and subsequent transformation of this key intermediate, and discuss the chemical rationale behind the selection of reagents and reaction conditions.

Introduction: The Architectural Significance of the Piperazine-Phenol Moiety in Posaconazole

Posaconazole, a second-generation triazole antifungal agent, possesses a complex molecular architecture that is pivotal to its potent and broad-spectrum activity.[1] A key structural fragment of posaconazole is the N,N'-diarylpiperazine core, which serves as a rigid scaffold connecting the pharmacologically active triazole and difluorophenyl-tetrahydrofuran moieties to the solubilizing side chain. The synthesis of this central piperazine unit is a critical phase in the overall convergent synthesis of posaconazole.[2]

The subject of this guide, This compound (and its subsequent reduced amine form), represents a strategically important intermediate in the construction of this diarylpiperazine core. Its synthesis and purification are foundational to the successful and efficient production of the final API. This document will detail the robust and scalable protocols for its preparation and its conversion into a key precursor for the final coupling steps in posaconazole synthesis.

Synthetic Strategy Overview

The overall synthetic strategy involves a convergent approach where three key fragments of the posaconazole molecule are synthesized independently and then coupled together. The piperazine-containing fragment, derived from this compound, constitutes the central linking unit.

The synthetic workflow involving our key intermediate can be summarized as follows:

  • Synthesis of this compound: This step involves the N-arylation of 4-(1-piperazinyl)phenol with an activated nitro-aromatic compound.

  • Reduction of the Nitro Group: The nitro functionality is then reduced to a primary amine, yielding 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, which is a crucial intermediate for subsequent coupling reactions.

The following diagram illustrates this initial phase of the synthesis:

G cluster_0 PART 1: Synthesis of the Nitro Intermediate cluster_1 PART 2: Reduction to the Amine Intermediate A 4-(1-Piperazinyl)phenol C This compound A->C N-Arylation B 4-Chloronitrobenzene B->C D This compound E 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine D->E Nitro Group Reduction

Figure 1: Workflow for the synthesis of the key piperazine intermediate.

Experimental Protocols

These protocols are based on established and scalable synthetic methods.[3][4][5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of this compound

This procedure details the nucleophilic aromatic substitution reaction to form the diarylpiperazine core. The use of a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) facilitates the reaction, which requires elevated temperatures to proceed at a reasonable rate. N,N-diisopropylethylamine (DIPEA or Hünig's base) is a non-nucleophilic base that acts as a scavenger for the hydrochloric acid generated during the reaction.

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity
4-(1-Piperazinyl)phenol56621-48-8178.23420 g (2.36 mol)
4-Chloronitrobenzene100-00-5157.55520.6 g (3.30 mol)
N,N-Diisopropylethylamine7087-68-5129.24457.5 g (3.54 mol)
N-Methylpyrrolidone (NMP)872-50-499.131260 mL
Isopropanol67-63-060.10As required for work-up

Procedure:

  • Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (420 g), 4-chloronitrobenzene (520.6 g), N,N-diisopropylethylamine (457.5 g), and N-methylpyrrolidone (1260 mL).[3]

  • Heat the suspension to 120-125°C with stirring. The mixture should form a clear solution.[3]

  • Maintain this temperature and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-7 hours.[3]

  • Upon completion, cool the reaction solution to 75-80°C.[3]

  • Slowly add isopropanol to the reaction mixture to induce precipitation of the product.[5]

  • Cool the mixture to 10-15°C and stir for 1 hour to ensure complete precipitation.[5]

  • Isolate the solid product by filtration and wash the filter cake with isopropanol.

  • Dry the solid under vacuum to a constant weight to yield this compound.

Protocol 2: Reduction of this compound to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

The reduction of the aromatic nitro group to an amine is a critical transformation. We present two effective methods: catalytic hydrogenation using Raney Nickel and a catalytic transfer hydrogenation using Palladium on carbon.

This is a classic and highly effective method for nitro group reduction. It requires a hydrogen atmosphere and specialized equipment for hydrogenation under pressure. Raney Nickel is a highly active catalyst but is also pyrophoric and must be handled with care.[6]

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity
This compound112559-81-6299.32Per synthesis scale
Raney Nickel (slurry in water)7440-02-058.69~20 g per ~100-150g substrate
Dimethylformamide (DMF)68-12-273.091200 mL per ~100-150g substrate
Hydrogen Gas1333-74-02.02As required
Water7732-18-518.02As required for work-up
Methanol67-56-132.04As required for washing

Procedure:

  • Charge an autoclave vessel with the solid this compound and Dimethylformamide (DMF).[5]

  • Carefully add a slurry of Raney Nickel in DMF to the mixture at 25-30°C.[5]

  • Seal the autoclave and apply appropriate hydrogen pressure.

  • Heat the mixture to 45-50°C and stir for approximately 3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.[5]

  • Cool the mixture to 25-30°C and carefully vent the hydrogen.

  • Filter the mixture through a pad of Celite (or Hyflow) to remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad is pyrophoric and should not be allowed to dry. Quench it immediately with water.[5]

  • Add water to the filtrate at 25-30°C and stir for 1 hour to precipitate the product.[5]

  • Filter the precipitated solid, wash with water and then with methanol.[5]

  • Dry the product under vacuum to yield 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.

This method offers an alternative to using pressurized hydrogen gas, making it more accessible for standard laboratory setups. Sodium hypophosphite serves as the in-situ source of hydrogen.

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity
This compound112559-81-6299.32430 g (1.34 mol)
Palladium on Carbon (5%, 50% wet)7440-05-3106.4252 g
Methoxyethanol109-86-476.092.8 L
Sodium Hypophosphite Monohydrate10039-56-2105.99497 g
Water7732-18-518.02As required
Concentrated Hydrochloric Acid7647-01-036.46~400 mL
Concentrated Sodium Hydroxide Solution1310-73-240.00~760 mL
Methanol67-56-132.04As required for washing

Procedure:

  • Under a nitrogen atmosphere, suspend this compound (430 g) in methoxyethanol (2.8 L) at 20-25°C.[4]

  • Add the palladium on carbon catalyst (52 g).[4]

  • Degas the suspension by evacuating and backfilling with nitrogen (repeat 3 times).

  • Heat the mixture to 70-75°C.[4]

  • Prepare a solution of sodium hypophosphite monohydrate (497 g) in water (1.12 L).

  • Slowly add the sodium hypophosphite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 75-80°C. Hydrogen evolution will be observed.[4]

  • After the addition is complete, continue stirring at 70-75°C and monitor the reaction by TLC (hexane/ethyl acetate 1:2 v/v). The reaction is typically complete within 30-45 minutes after the addition.[4]

  • Cool the suspension to 25-30°C and dilute with water (2.4 L).[4]

  • Slowly add concentrated hydrochloric acid (~400 mL) to adjust the pH to ≤ 2. Stir for 15 minutes.[4]

  • Remove the catalyst by filtration and wash the filter cake with water (600 mL).

  • Combine the filtrates and heat to 35-40°C. Slowly add concentrated sodium hydroxide solution (~760 mL) to adjust the pH to 7.1 ± 1, which will precipitate the product.[4]

  • Cool the suspension to 20-25°C and stir for 30 minutes.

  • Collect the product by filtration under a nitrogen blanket. Wash the filter cake sequentially with water (2 x 1.6 L), a water/methanol mixture (1:1 v/v, 400 mL), and methanol (800 mL).[4]

  • Dry the product under vacuum at 50°C to a constant weight. This process yields 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine with high purity (typically >99.5% by HPLC).[4]

Data and Expected Outcomes

The successful synthesis of these intermediates is crucial for the overall yield and purity of the final posaconazole API.

IntermediateSynthesis MethodTypical YieldPurity (by HPLC)
This compoundN-Arylation>85%>98%
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazineRaney Ni ReductionHigh>98%
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazinePd/C Transfer Hydrogenation~88%>99.5%

Causality and Scientific Rationale

  • Choice of Base in N-Arylation: A non-nucleophilic organic base like DIPEA is preferred over inorganic bases (e.g., K₂CO₃) in some protocols to improve solubility in organic solvents and to avoid potential side reactions.

  • Catalyst Selection for Reduction:

    • Raney Nickel is a cost-effective and highly active catalyst for the reduction of nitroarenes. The reaction proceeds via direct hydrogenation with H₂ gas.[7]

    • Palladium on Carbon is a versatile catalyst that is highly effective in transfer hydrogenation reactions. The use of sodium hypophosphite as a hydrogen donor avoids the need for high-pressure hydrogenation equipment, enhancing safety and accessibility.[4]

  • pH Adjustment during Work-up: The work-up procedure for the transfer hydrogenation involves an acid-base treatment. Acidification helps to dissolve any remaining inorganic salts and ensures the product is in a consistent form, while the subsequent neutralization to a specific pH (7.1 ± 1) is optimized for maximum precipitation and purity of the free amine product.[4]

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of a key diarylpiperazine intermediate for posaconazole, starting from this compound. The choice between the two reduction methods will depend on the available equipment and safety infrastructure. Both methods, when executed with care, yield the desired 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine in high yield and purity, setting the stage for the successful completion of the total synthesis of posaconazole.

References

  • Google Patents. (n.d.). CN102643194B - Preparation method of posaconazole intermediate.
  • Google Patents. (n.d.). EP2789610A1 - Purification of Posaconazole Intermediates.
  • Google Patents. (n.d.). EP2571868A1 - Preparation of posaconazole intermediates.
  • Google Patents. (n.d.). WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Quick Company. (n.d.). Preparation Of Salts Of Posaconazole Intermediate.
  • Synthonix. (n.d.). Posaconazole, SCH-56592, Noxafil.
  • Google Patents. (n.d.). US9206146B2 - Purification of posaconazole and of posaconazole intermediates.
  • Longdom Publishing. (2016). Synthesis and Characterization of Deshydroxy Posaconazole.
  • ResearchGate. (2015). Synthesis of posaconazole.
  • The Lens. (n.d.). US 2013/0211086 A1 - Purification Of Posaconazole And Of Posaconazole Intermediates.
  • Google Patents. (n.d.). WO2011144656A1 - Preparation of posaconazole intermediates.
  • IP.com. (n.d.). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • ResearchGate. (n.d.). Synthesis of key intermediate 26.
  • ChemBK. (2024). This compound.
  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • Google Patents. (n.d.). WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
  • National Institutes of Health. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Google Patents. (n.d.). CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • ResearchGate. (2020). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
  • Organic Syntheses. (n.d.). Raney Nickel.
  • YouTube. (2021). Raney Nickel Reduction Mechanism.
  • Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • Longdom Publishing. (2016). Synthesis and Characterization of Deshydroxy Posaconazole.
  • Royal Society of Chemistry. (n.d.). Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions.

Sources

Application Note: Synthetic Strategies for the Coupling of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing derivatives of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS) and cancers.[1][2][3] Specifically, the this compound moiety is a crucial intermediate in the synthesis of advanced antifungal agents like itraconazole and posaconazole.[4][5] This guide details two robust coupling methodologies: a classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We provide in-depth mechanistic explanations, step-by-step protocols, and analytical validation techniques to ensure reproducible and high-purity synthesis.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a cornerstone in drug discovery, prized for its unique physicochemical properties that can enhance aqueous solubility, bioavailability, and target engagement.[3] When incorporated into an N-arylpiperazine structure, this scaffold serves as a versatile template for designing ligands that can interact with a wide range of biological targets.[2][6] The specific subclass of nitrophenylpiperazines has garnered significant attention for its broad biological activities, including potential applications as tyrosinase inhibitors and as key building blocks for complex pharmaceuticals.[7][8]

The successful and efficient coupling of substituted phenols to the nitrophenylpiperazine core is a critical step in the development of novel therapeutic agents. The choice of synthetic strategy depends on the substrate scope, functional group tolerance, and desired reaction efficiency. This guide will explore two primary methods for achieving this C-N bond formation.

Mechanistic Overview of Key Coupling Reactions

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing synthetic protocols. The two most relevant coupling strategies are discussed below.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl-nitrogen bonds when the aromatic ring is sufficiently electron-deficient. The reaction proceeds via a two-step addition-elimination mechanism.

  • Causality: The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) in 4-chloronitrobenzene, is essential. This group activates the aryl halide by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

  • Process:

    • Nucleophilic Attack: The secondary amine of the piperazine ring attacks the carbon atom bearing the leaving group (e.g., a halide).

    • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed.

    • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated product.

This method is often straightforward and cost-effective but is typically limited to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group.

Palladium-Catalyzed Buchwald-Hartwig Amination

Developed by Stephen Buchwald and John Hartwig, this cross-coupling reaction has revolutionized the synthesis of C-N bonds, offering unparalleled scope and functional group tolerance.[9] It is the method of choice for coupling unactivated or electron-rich aryl halides.[10]

  • Causality: The reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of an amine and an aryl halide.

  • Catalytic Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

    • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

    • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[11]

The choice of ligand (typically a bulky, electron-rich phosphine) is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[9][12]

Experimental Protocols and Methodologies

The following protocols provide detailed, self-validating procedures for the synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from established industrial syntheses and is ideal for the specific coupling of 4-(1-piperazinyl)phenol with 4-chloronitrobenzene.[4][5]

Materials & Reagents:

  • 4-(1-Piperazinyl)phenol (1.0 eq)

  • 4-Chloronitrobenzene (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (1.5 eq)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Deionized Water

  • Isopropanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-(1-piperazinyl)phenol, 4-chloronitrobenzene, and N,N-diisopropylethylamine.

  • Solvent Addition: Add anhydrous N-methylpyrrolidone (approx. 3 mL per gram of 4-(1-piperazinyl)phenol).

  • Heating: Heat the reaction mixture to 120-125 °C. The suspended solids should dissolve to form a clear solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 5-7 hours).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 75-80 °C.

  • Workup: Slowly add deionized water (equal volume to the NMP used) to the warm solution to precipitate the product. Further cool the mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by cold isopropanol to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a more versatile method for coupling various aryl halides or triflates with 4-(1-piperazinyl)phenol.

Materials & Reagents:

  • 4-(1-Piperazinyl)phenol (1.0 eq)

  • Aryl Halide (e.g., 4-bromonitrobenzene) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide, Pd₂(dba)₃, and XPhos.

  • Reagent Addition: Add 4-(1-piperazinyl)phenol and sodium tert-butoxide. Caution: NaOtBu is a strong base and is pyrophoric.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting materials (typically 4-24 hours).

  • Cooling and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.[1]

Data Presentation and Workflow Visualization

Comparative Summary of Coupling Conditions
ParameterProtocol 1: SNArProtocol 2: Buchwald-HartwigRationale / Notes
Coupling Partner Activated Aryl HalidesAryl Halides (Cl, Br, I), TriflatesSNAr requires electron-withdrawing groups; B-H is more versatile.
Catalyst None (Thermal)Pd₂(dba)₃ / XPhos (or similar)B-H is a catalyzed cross-coupling reaction.[12]
Base Organic Amine (DIPEA)Strong, non-nucleophilic (NaOtBu)The base in B-H deprotonates the amine at the catalyst center.
Solvent High-boiling polar (NMP)Aprotic, non-polar (Toluene)Solvent choice is critical for reagent solubility and reaction temperature.
Temperature 120-125 °C80-110 °CSNAr often requires higher temperatures than catalyzed reactions.[13]
Workup Precipitation/FiltrationAqueous Extraction/ChromatographyThe choice of workup depends on the reaction's homogeneity and byproducts.
Diagrams of Experimental and Analytical Workflows

G General Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Reactants Select Reactants (Aryl Halide, Piperazine) Setup Assemble Reaction (Inert Atmosphere) Reactants->Setup Reagents Select System (Catalyst, Ligand, Base) Reagents->Setup Monitor Monitor Progress (TLC, HPLC) Setup->Monitor Workup Quench & Workup (Extraction / Precipitation) Monitor->Workup Purify Purify Product (Chromatography / Recrystallization) Workup->Purify Product Characterized Final Product Purify->Product

Caption: High-level workflow for the synthesis of target compounds.

G Analytical Characterization Workflow cluster_purify Purity Assessment cluster_structure Structural Elucidation Crude Crude Product (Post-Workup) TLC TLC Analysis (Spot Count) Crude->TLC HPLC HPLC Analysis (% Purity) TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Confirmed Structure (>95% Purity) MS->Final

Caption: Standard workflow for product analysis and validation.

Analysis and Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for all three aromatic regions (the phenol ring and the nitrophenyl ring) as well as the aliphatic protons of the piperazine ring. The piperazine protons typically appear as two distinct multiplets in the 2.5-3.5 ppm range.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the total number of unique carbon atoms in the molecule, with characteristic shifts for the phenolic C-OH, the nitro-bearing carbon, and the aliphatic piperazine carbons.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular weight of the product (C₁₆H₁₇N₃O₃, MW: 299.32 g/mol ).[4][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A single sharp peak with a purity level of >95% is typically required for subsequent biological assays or drug development steps.[1]

References

  • Kucińska, P., et al. (2016). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 21(11), 1466. [Link]
  • Reilly, S. W., & Mach, R. H. (2017). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 19(21), 5844–5847. [Link]
  • Wikipedia. (2023).
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Tariq, M., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(7), 522-545. [Link]
  • Asadi, A., et al. (2024).
  • Chemistry LibreTexts. (2023).
  • Fracasso, C., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(3), 1845. [Link]
  • Asadi, A., et al. (2024).
  • Lillo, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(11), 1335. [Link]
  • Cilibrizzi, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 249. [Link]
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]
  • ResearchGate. (2024).
  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E, 78(Pt 8), 754–759. [Link]
  • ResearchGate. (2024).
  • ChemBK. (2024). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Wikipedia. (2023).
  • Georgieva, M., et al. (2015). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Journal of Chemical and Pharmaceutical Research, 7(4), 1121-1128. [Link]
  • ResearchGate. (n.d.).
  • Mastalir, M., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Chemsrc. (2024). CAS#:112559-81-6 | this compound. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Google Patents. (2003).
  • R Discovery. (2023).

Sources

Application Notes & Protocols: Monitoring the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for monitoring the synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol , a key intermediate in the preparation of various pharmaceuticals. The synthesis, achieved via a nucleophilic aromatic substitution reaction, is tracked using Thin-Layer Chromatography (TLC). This application note furnishes a comprehensive protocol covering the preparation of TLC plates, selection of an appropriate mobile phase, visualization techniques, and interpretation of results. The methodologies described herein are designed for researchers, scientists, and professionals in drug development to ensure robust and reliable reaction monitoring, leading to optimized reaction times and improved yield and purity of the final product.

Introduction: The Scientific Rationale

The synthesis of this compound is typically accomplished through the N-arylation of 4-(1-piperazinyl)phenol with 4-chloronitrobenzene. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group on the 4-chloronitrobenzene ring activates the halide for displacement by the secondary amine of the piperazine moiety[1][2].

Monitoring the progress of this reaction is critical for several reasons:

  • Determining Reaction Completion: It allows the researcher to identify the point at which the limiting reactant has been fully consumed, preventing unnecessarily long reaction times which can lead to byproduct formation.

  • Qualitative Assessment of Purity: The presence of starting materials or the formation of side products can be quickly assessed.

  • Optimization of Reaction Conditions: By taking time-course samples, the effect of variables such as temperature or catalyst loading on the reaction rate can be evaluated.

Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its speed, simplicity, and low cost[3]. It provides a clear visual representation of the reaction's progress by separating the starting materials, product, and any potential impurities based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).

The Chemistry: Reaction Scheme & Component Properties

The synthesis proceeds as follows:

Reaction: 4-(1-piperazinyl)phenol + 4-chloronitrobenzene → this compound

A base, such as N,N-diisopropylethylamine (Huenig's base) or triethylamine, is typically used to scavenge the HCl generated during the reaction.

To effectively design a TLC monitoring system, understanding the relative polarities of the key components is paramount.

CompoundStructureKey Functional GroupsExpected PolarityExpected Rf
4-chloronitrobenzene (Starting Material 1)O=N(=O)c1ccc(Cl)cc1Nitro, Chloro, AromaticLowHigh
4-(1-piperazinyl)phenol (Starting Material 2)Oc1ccc(N2CCNCC2)cc1Phenol, Secondary & Tertiary AminesHighLow
This compound (Product)O=N(=O)c1ccc(N2CCN(c3ccc(O)cc3)CC2)cc1Nitro, Phenol, Tertiary AminesIntermediateIntermediate

Causality of Polarity:

  • 4-(1-piperazinyl)phenol is the most polar starting material due to the hydrogen-bonding capability of the phenolic hydroxyl (-OH) group and the secondary amine (-NH) in the piperazine ring. These groups will interact strongly with the polar silica gel stationary phase, resulting in a low Retention Factor (Rf).

  • 4-chloronitrobenzene is the least polar of the three key components. While the nitro group adds some polarity, the absence of hydrogen-bond donating groups means it will interact weakly with the silica gel and travel furthest up the plate, resulting in a high Rf value.

  • The product has an intermediate polarity. The formation of the C-N bond eliminates the secondary amine, reducing its hydrogen-bonding capacity compared to 4-(1-piperazinyl)phenol. However, it retains the polar phenolic -OH group. Therefore, its Rf value is expected to be between those of the two starting materials.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates.

  • Solvents: Ethyl acetate (EtOAc) and n-Hexane (reagent grade).

  • TLC Developing Chamber: Glass tank with a lid.

  • Spotting Capillaries: Glass micro-capillaries.

  • Visualization Tools:

    • UV lamp (254 nm).

    • Heating device (heat gun or hot plate).

    • Dipping jars or spray bottle for staining reagents.

  • Staining Reagents:

    • Potassium permanganate (KMnO₄) stain.

    • p-Anisaldehyde stain.

Protocol 1: Preparation of the TLC System
  • Prepare the Mobile Phase: In a fume hood, prepare a 3:7 (v/v) mixture of Ethyl Acetate and Hexane. For example, add 30 mL of ethyl acetate to 70 mL of hexane in a beaker and swirl to mix. This ratio is a good starting point; optimization may be required[4].

  • Equilibrate the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.

Protocol 2: Spotting the TLC Plate

A three-lane spotting technique is recommended for effective reaction monitoring[5].

  • Prepare the Plate: Using a pencil (never a pen), gently draw a baseline (origin) about 1 cm from the bottom of a TLC plate. Mark three small, equidistant points on this line for spotting. Label them 'SM', 'Co', and 'Rxn'.

  • Prepare Samples for Spotting:

    • Starting Material (SM) Lane: Dissolve a small amount of the limiting reactant (e.g., 4-(1-piperazinyl)phenol) in a suitable solvent like methanol or ethyl acetate.

    • Reaction (Rxn) Lane: Using a capillary, withdraw a tiny aliquot of the reaction mixture. Dilute this aliquot in a small vial with a few drops of a solvent like ethyl acetate to prevent overloading the plate.

  • Spot the Plate:

    • Lane 1 (SM): Using a clean capillary, touch the tip to the prepared starting material solution and then gently and briefly touch it to the 'SM' mark on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.

    • Lane 3 (Rxn): Use a clean capillary to spot the diluted reaction mixture on the 'Rxn' mark.

    • Lane 2 (Co-spot): Spot the starting material solution on the 'Co' mark. Then, without changing capillaries, spot the reaction mixture directly on top of the starting material spot. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane, especially if Rf values are close[5].

Protocol 3: Developing and Visualizing the Plate
  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Elution: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). All three key components (starting materials and product) are aromatic and should be UV-active, appearing as dark spots against the fluorescent green background[6]. Gently circle the visible spots with a pencil.

    • Potassium Permanganate (KMnO₄) Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Briefly dip the plate in the stain or spray it evenly. Oxidizable functional groups, such as the phenol and amines, will react to produce yellow-brown spots on a purple background. The product and 4-(1-piperazinyl)phenol should stain intensely.

    • p-Anisaldehyde Stain: This is a good general-purpose stain. Briefly dip the plate and then gently warm it with a heat gun. Different functional groups will often produce distinct colors, which can aid in identification[7].

Data Analysis and Interpretation

The progress of the reaction is determined by observing the changes in the spotted lanes over time.

TLC_Monitoring

  • Initial State (T=0): The 'Rxn' lane will show spots corresponding to both starting materials. The 4-(1-piperazinyl)phenol spot will be at a low Rf, and the 4-chloronitrobenzene spot will be at a high Rf.

  • Reaction in Progress: A new spot will appear in the 'Rxn' lane at an Rf value intermediate between the two starting materials. This is the product spot. As the reaction proceeds, the intensity of the starting material spots will decrease, while the intensity of the product spot will increase.

  • Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting reactant (typically 4-(1-piperazinyl)phenol) is no longer visible in the 'Rxn' lane.

Calculation of the Retention Factor (Rf)

The Rf value is a quantitative measure of a compound's mobility and is calculated using the following formula[8][9]:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Both distances are measured from the baseline (origin). Rf values are unitless and are critical for documentation and comparison.

Rf_Calculation

Troubleshooting and Self-Validation

A robust protocol includes methods for self-validation and troubleshooting common issues.

IssuePossible CauseSolution
All spots remain on the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of ethyl acetate in the mobile phase (e.g., change from 3:7 to 5:5 EtOAc:Hexane).
All spots are at the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase (e.g., change from 3:7 to 2:8 EtOAc:Hexane).
Spots are streaked or "tailing" Sample is too concentrated; compound is acidic/basic.Dilute the sample before spotting. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds like amines) to the mobile phase.
Poor separation between spots The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, replace hexane with dichloromethane or ethyl acetate with acetone to alter the separation characteristics.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. By employing the systematic protocols detailed in this guide, researchers can accurately track the consumption of reactants and the formation of the product. This ensures that the reaction is stopped at the optimal time, maximizing yield and purity while minimizing energy consumption and the potential for side-reaction proliferation. The principles and techniques outlined are broadly applicable to a wide range of organic transformations, making TLC a cornerstone of process monitoring in synthetic chemistry.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • University of California, Los Angeles. (n.d.). TLC Visualization Methods.
  • Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates.
  • Chemistry LibreTexts. (2022, April 18). Uses of TLC.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. University of Washington.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
  • WSU Department of Chemistry. (n.d.). Monitoring Reactions by TLC.
  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, February 2). Nucleophilic Aromatic Substitution.
  • Flinn Scientific. (2020, August 24). TLC Thin Layer Chromatography Lab Analysis AP Chem [Video]. YouTube.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4783.
  • WordPress.com. (2006, September 27). TLC Staining solutions. Org Prep Daily.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.

Sources

Application Notes and Protocols for the Scaled-Up Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a key intermediate in the manufacturing of several pharmaceutical agents. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the formation of aryl-nitrogen bonds. This guide delves into the rationale behind the selection of reagents and process parameters, offering a detailed, step-by-step protocol for laboratory and pilot-plant scale production. Furthermore, it addresses critical aspects of process safety, in-process controls, and environmental considerations to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: Strategic Importance and Synthesis Overview

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly triazole antifungal agents like itraconazole and posaconazole.[1][2] The escalating demand for these therapeutics necessitates a reliable and economically viable process for the large-scale production of this intermediate.

The primary synthetic route, and the focus of this guide, is the nucleophilic aromatic substitution (SNAr) reaction between 1-(4-hydroxyphenyl)piperazine and an activated aryl halide, typically a 4-halonitrobenzene. This reaction is favored for its high efficiency and scalability. The electron-withdrawing nitro group on the aryl halide is crucial as it activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen.[3][4]

This document will provide a detailed protocol for the synthesis, moving from a laboratory scale to a pilot-plant scale, with a focus on the practical considerations and scientific principles that underpin a successful scale-up campaign.

Reaction Mechanism and Rationale for Reagent Selection

The core of this synthesis is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism Reactants 1-(4-hydroxyphenyl)piperazine + 4-Halonitrobenzene Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Elimination of Halide

Caption: The SNAr mechanism for the synthesis of the target compound.

Choice of Aryl Halide: A Cost-Reactivity Analysis

The selection of the 4-halonitrobenzene derivative is a critical decision in process development, balancing reactivity with economic viability. The reactivity of the halide in SNAr reactions follows the order: F > Cl > Br > I.[3]

Aryl HalideRelative ReactivityTypical CostKey Considerations for Scale-Up
1-Fluoro-4-nitrobenzeneHighestHighestRapid reaction rates can lead to better reactor throughput. However, the high cost can be prohibitive for large-scale manufacturing. Safety precautions for handling this toxic and irritant compound are crucial.[1]
1-Chloro-4-nitrobenzeneModerateModerateOffers a good balance between reactivity and cost, making it a common choice for industrial synthesis. Reaction times are longer than with the fluoro derivative, but manageable.[1][5]
1-Bromo-4-nitrobenzeneLowerHigher than ChloroGenerally not the preferred choice due to lower reactivity and higher cost compared to 1-chloro-4-nitrobenzene.

For the purpose of this guide, 1-chloro-4-nitrobenzene is selected as the optimal starting material for a scaled-up process due to its favorable cost-effectiveness.

Solvent Selection: Ensuring Reaction Efficiency and Processability

The choice of solvent is paramount for a successful SNAr reaction, as it needs to solubilize the reactants and facilitate the reaction at an elevated temperature. High-boiling, polar aprotic solvents are generally preferred.

SolventBoiling Point (°C)Key Properties and Scale-Up Considerations
N-Methyl-2-pyrrolidone (NMP)202Excellent solvating power for the reactants. Its high boiling point allows for a wide operating temperature range. However, concerns about its reprotoxicity necessitate strict handling procedures and considerations for solvent recovery and waste management.[1][5]
Dimethylformamide (DMF)153Good solvent for this reaction, but its lower boiling point limits the maximum reaction temperature. Similar to NMP, it has toxicity concerns.
Dimethyl Sulfoxide (DMSO)189A strong polar aprotic solvent that can effectively promote SNAr reactions. Its high boiling point is advantageous, but it can be challenging to remove during workup.

N-Methyl-2-pyrrolidone (NMP) is recommended for this process due to its proven efficacy in achieving high yields and its ability to maintain a clear reaction solution at the desired temperature.[1] Stringent engineering controls and personal protective equipment (PPE) are mandatory when handling NMP.

Base Selection: The Role of the Acid Scavenger

The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the nucleophilic piperazine and to drive the reaction to completion. A non-nucleophilic organic base is ideal to avoid side reactions.

BasepKa of Conjugate AcidKey Properties and Scale-Up Considerations
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)~10.75A sterically hindered, non-nucleophilic base that is highly effective in scavenging the acid byproduct without interfering with the primary reaction. It is a liquid, making it easy to handle and charge into the reactor.[1]
Triethylamine (TEA)~10.75Another common organic base that can be used. It is generally less expensive than DIPEA but can sometimes participate in side reactions.[5]
Potassium Carbonate (K₂CO₃)~10.33 (pKa of HCO₃⁻)An inorganic base that is inexpensive and easy to handle. However, its limited solubility in organic solvents can lead to a heterogeneous reaction mixture, potentially affecting reaction kinetics and consistency at scale.

N,N-Diisopropylethylamine (DIPEA) is the recommended base for this protocol due to its non-nucleophilic nature and high efficiency as an acid scavenger in this SNAr reaction.[1]

Detailed Synthesis Protocols

Laboratory Scale Synthesis (Up to 100 g)

This protocol is designed to be performed in a standard laboratory fume hood with appropriate personal protective equipment.

Materials and Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen inlet

  • Addition funnel

  • 1-(4-hydroxyphenyl)piperazine

  • 1-Chloro-4-nitrobenzene

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Isopropanol

  • Deionized water

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the 1 L three-necked round-bottom flask with the mechanical stirrer, condenser, and nitrogen inlet.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with 1-(4-hydroxyphenyl)piperazine (e.g., 42.0 g, 0.236 mol), 1-chloro-4-nitrobenzene (e.g., 52.1 g, 0.330 mol), and N-Methyl-2-pyrrolidone (NMP) (e.g., 126 mL).

  • Initiating the Reaction: Begin stirring the suspension and add N,N-Diisopropylethylamine (DIPEA) (e.g., 45.8 g, 0.354 mol).

  • Heating: Heat the reaction mixture to 120-125 °C. The suspension should become a clear solution.

  • Reaction Monitoring: Maintain the temperature at 120-125 °C and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 5-7 hours).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 75-80 °C.

  • Product Isolation: Slowly add isopropanol (e.g., 630 mL) to the warm solution. The product will begin to precipitate as yellow crystals.

  • Crystallization: Cool the suspension to 20-25 °C and stir for at least 12 hours (overnight) to ensure complete crystallization.

  • Further Cooling: Cool the suspension to -10 to -5 °C and hold for at least 30 minutes.

  • Filtration and Washing: Filter the product using a Buchner funnel. Wash the filter cake sequentially with cold isopropanol (e.g., 170 mL) and then with warm deionized water (35-40 °C, e.g., 5 x 84 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Expected Yield: ~96% Expected Purity (by HPLC): >93%[1]

Pilot Plant Scale-Up Protocol (1-5 kg)

Scaling up the synthesis requires careful consideration of heat transfer, mixing, and material handling. This protocol is intended for a pilot plant setting with appropriate engineering controls.

Diagram 2: Pilot Plant Scale-Up Workflow

Pilot_Plant_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_final Final Product A Raw Material Weighing and Staging B Reactor Inerting (Nitrogen Purge) A->B C Charge NMP and Reactants to Reactor B->C D Controlled Heating to 120-125 °C C->D E HPLC In-Process Control (IPC) D->E Monitor Conversion F Cooling to 75-80 °C E->F Reaction Complete G Controlled Addition of Isopropanol F->G H Crystallization and Cooling G->H I Filtration and Washing H->I J Drying I->J K Final Product Analysis (QC) J->K L Packaging and Labeling K->L

Caption: A streamlined workflow for the pilot plant scale synthesis.

Equipment:

  • Glass-lined or stainless steel reactor (e.g., 50 L) equipped with a suitable agitator, heating/cooling jacket, temperature probe, condenser, and nitrogen supply.

  • Charging ports for solids and liquids.

  • Filter-dryer or centrifuge and vacuum oven.

  • Process control system for monitoring and controlling temperature and additions.

Reagent Quantities (Example for 1 kg of 1-(4-hydroxyphenyl)piperazine):

  • 1-(4-hydroxyphenyl)piperazine: 1.00 kg (5.61 mol)

  • 1-Chloro-4-nitrobenzene: 1.24 kg (7.86 mol)

  • N,N-Diisopropylethylamine (DIPEA): 1.09 kg (8.42 mol)

  • N-Methyl-2-pyrrolidone (NMP): 3.0 L

  • Isopropanol: 15.0 L

  • Deionized water: for washing

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge NMP, 1-(4-hydroxyphenyl)piperazine, and 1-chloro-4-nitrobenzene to the reactor. Begin agitation.

  • Base Addition: Add DIPEA to the reactor.

  • Heating: Heat the reactor contents to 120-125 °C using the heating jacket. Monitor the internal temperature closely.

  • Reaction and Monitoring: Maintain the temperature and monitor the reaction via HPLC. The use of Process Analytical Technology (PAT), such as in-line infrared spectroscopy, can provide real-time monitoring of reactant consumption and product formation, enhancing process control.[2][6][7][8][9]

  • Cooling: Once the reaction is complete, cool the reactor to 75-80 °C.

  • Antisolvent Addition: Slowly add isopropanol to the reactor at a controlled rate to initiate precipitation. The addition rate should be controlled to influence crystal size and morphology for better filterability.

  • Crystallization Protocol: Implement a controlled cooling profile (e.g., cool to 20 °C over 4-6 hours, then hold for 8-12 hours) to promote the growth of uniform crystals and minimize impurity inclusion.[10][11][12][13][14]

  • Final Cooling: Cool the slurry to -10 to -5 °C and hold for 1-2 hours.

  • Isolation: Transfer the slurry to a filter-dryer or centrifuge.

  • Washing: Wash the product cake with pre-chilled isopropanol, followed by warm deionized water. The number and volume of washes should be optimized to effectively remove residual NMP, unreacted starting materials, and salts.

  • Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is within the specified limits.

Process Safety and Environmental Considerations

Scaling up chemical processes introduces significant safety and environmental challenges that must be proactively managed.

Hazard Analysis and Mitigation
  • Thermal Runaway: The SNAr reaction is exothermic. A failure in the cooling system could lead to a thermal runaway, especially given the presence of a nitro group which can decompose at high temperatures. A thorough thermal hazard evaluation using techniques like reaction calorimetry is essential to understand the thermal profile of the reaction and to design an adequate cooling capacity.[15][16][17][18][19]

  • Reagent Handling:

    • 1-Chloro-4-nitrobenzene: Toxic and an irritant. Handle in a well-ventilated area with appropriate PPE, including gloves and eye protection.

    • NMP: A reproductive toxin. Use in a closed system where possible. Engineering controls such as local exhaust ventilation are critical.

    • DIPEA: Corrosive and flammable. Handle with care, avoiding contact with skin and eyes.

  • Pressure Build-up: Although this reaction is not typically associated with significant gas evolution, the reactor should be equipped with a pressure relief system as a standard safety measure.

A comprehensive Process Safety Management (PSM) program should be in place, covering all aspects from process hazard analysis to emergency response planning.[1][5][20][21][22]

Waste Management and Environmental Impact
  • Solvent Waste: The mother liquor will contain NMP, isopropanol, residual reactants, and byproducts. This waste stream must be collected and disposed of in accordance with local regulations. Solvent recovery through distillation should be considered to improve the process's economic and environmental footprint.[23][24][25][26]

  • Aqueous Waste: The water washes will contain salts and small amounts of organic compounds. This stream should be sent to a wastewater treatment facility.[23]

  • Solid Waste: Any contaminated filter aids or PPE should be disposed of as hazardous waste.

Implementing green chemistry principles, such as optimizing atom economy and minimizing waste, should be a continuous goal throughout the process development lifecycle.[27][28][29]

Conclusion

The scaled-up synthesis of this compound via nucleophilic aromatic substitution is a well-established and robust industrial process. Success at a larger scale hinges on a thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a proactive approach to process safety and environmental management. By following the detailed protocols and considering the critical insights provided in this guide, researchers and drug development professionals can confidently and safely scale up the production of this vital pharmaceutical intermediate.

References

  • Process analytical technology - Wikipedia. (n.d.).
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Pharmaguideline. (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
  • Pharmaffiliates. (n.d.). 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Pharma IQ. (n.d.). Pharma IQ Glossary: Process Analytical Technology (PAT).
  • AbbVie Contract Manufacturing. (n.d.). Waste Management in Pharma Manufacturing.
  • Ingenero. (2025). Chemical Process Safety Management: Challenges & Solutions.
  • SixSigma.us. (2024). What is Process Safety Management? The Only Guide You Need.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • The Pharma Innovation Journal. (2017). An overview of waste management in pharmaceutical industry.
  • Veriforce. (2023). Process Safety Management in Manufacturing: A Primer.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Triumvirate Environmental. (2024). Pharma Waste Management: Steps for Compliance & Sustainability.
  • The Essential Chemical Industry. (n.d.). Chemical reactors.
  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development.
  • Zero Instrument. (n.d.). Common Types of Mixing in Reactors.
  • ResearchGate. (n.d.). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling.
  • ACS Publications. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • CORE. (n.d.). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art.
  • MIT DSpace. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization.
  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • National Center for Biotechnology Information. (n.d.). Systems level roadmap for solvent recovery and reuse in industries.
  • PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Royal Society of Chemistry. (2025). Solvent selection for industrial processes.
  • ResearchGate. (n.d.). Modeling Thermal Behavior and Safety of Large Format All-Solid-State Lithium Metal Batteries under Thermal Ramp and Short Circuit Conditions.
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • ResearchGate. (n.d.). General picture of nucleophilic substitution in halonitroarenes.
  • NETZSCH Analyzing & Testing. (n.d.). Thermal Process Safety.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • PubMed. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • MDPI. (n.d.). Special Issue : Thermal Safety of Chemical Processes.
  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
  • Semantic Scholar. (n.d.). Design of a solvent recovery system in a pharmaceutical manufacturing plant.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain.
  • MDPI. (n.d.). Towards Sustainable Industrial Processes: A Preselection Method for Screening Green Solvents in the 1,3-Butadiene Extractive Distillation Process.
  • National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • ResearchGate. (2021). In Situ Product Recovery of Bio-Based Industrial Platform Chemicals: A Guideline to Solvent Selection.
  • National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • ResearchGate. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • Avanti Publishers. (2016). Thermal, Kinetic and Safety Aspects of a Thermally In-Stable Reaction Mixture: Mastering the Thermal Runaway Situations.
  • OSTI.GOV. (n.d.). Thermally-Related Safety Issues Associated with Thermal Batteries.

Sources

The Multifaceted Role of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol , a versatile chemical entity in the landscape of medicinal chemistry. Primarily recognized as a pivotal intermediate in the synthesis of blockbuster antifungal agents, its utility extends into potential direct pharmacological activities, including the inhibition of endothelial cell proliferation and serving as a foundational scaffold for the development of novel enzyme inhibitors. This document furnishes researchers, scientists, and drug development professionals with a comprehensive overview of its established and prospective applications, complete with detailed, field-proven experimental protocols and the scientific rationale underpinning these methodologies.

Introduction: A Molecule of Dual Significance

This compound, with the chemical formula C₁₆H₁₇N₃O₃, is a crystalline solid soluble in organic solvents like ethanol and dimethylformamide.[1][2] Its molecular structure, featuring a nitrophenyl group, a piperazine linker, and a phenol moiety, bestows upon it a unique chemical reactivity and pharmacological potential. While its most prominent role has been in the industrial synthesis of complex active pharmaceutical ingredients (APIs), emerging evidence and structural similarities to other bioactive molecules suggest a broader applicability in drug discovery. This guide will delve into these distinct areas of application, providing both the established knowledge and a forward-looking perspective on its potential.

Established Application: A Cornerstone in Antifungal Drug Synthesis

The most well-documented and commercially significant application of this compound is as a key intermediate in the manufacturing of triazole antifungal medications, most notably itraconazole and posaconazole.[3][4] These drugs are critical in treating severe, systemic fungal infections.

The Synthetic Pathway: A Critical Building Block

In the synthesis of these complex antifungal agents, this compound serves as a crucial scaffold. The process typically involves the initial synthesis of this intermediate, followed by further chemical modifications. The phenol group provides a reactive handle for subsequent etherification, while the nitro group is often reduced to an amine to enable further derivatization, ultimately leading to the final triazole-containing drug molecule.

The general synthetic workflow is outlined below:

G cluster_synthesis Synthesis of the Intermediate cluster_derivatization Derivatization to Final API 4-(1-piperazinyl)phenol 4-(1-piperazinyl)phenol Intermediate This compound 4-(1-piperazinyl)phenol->Intermediate Nucleophilic Aromatic Substitution 4-chloronitrobenzene 4-chloronitrobenzene 4-chloronitrobenzene->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction Amine_Intermediate 4-(4-(4-aminophenyl)piperazin-1-yl)phenol Reduction->Amine_Intermediate Coupling Coupling with Triazole Moiety Amine_Intermediate->Coupling Final_API Itraconazole / Posaconazole Coupling->Final_API

Caption: General synthetic pathway utilizing the intermediate.

Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis based on nucleophilic aromatic substitution.

Materials:

  • 4-(1-piperazinyl)phenol

  • 4-chloronitrobenzene

  • N,N-diisopropylethylamine (DIPEA or Hünig's base)

  • N-methylpyrrolidone (NMP)

  • Nitrogen gas supply

  • Heating mantle with temperature control

  • Reaction flask and condenser

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Reaction Setup: In a clean, dry reaction flask under a nitrogen atmosphere, suspend 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N,N-diisopropylethylamine (1.5 eq) in N-methylpyrrolidone.[4]

  • Heating: Heat the reaction mixture to 120-125°C. The solid components should dissolve to form a clear solution.[4]

  • Reaction Monitoring: Maintain this temperature and monitor the progress of the reaction by taking small aliquots periodically and analyzing them by HPLC. The reaction is typically complete within 5-7 hours.[4]

  • Work-up: Once the reaction is complete, cool the solution to 75-80°C.

  • Purification: The product can be precipitated by the addition of a suitable anti-solvent and further purified by recrystallization to yield the desired this compound.

Causality and Self-Validation: The use of a high-boiling polar aprotic solvent like NMP facilitates the reaction at elevated temperatures. DIPEA acts as a non-nucleophilic base to scavenge the HCl formed during the reaction. HPLC monitoring is a critical self-validating step, ensuring the reaction proceeds to completion and allowing for optimization of the reaction time, thus preventing the formation of impurities from prolonged heating.

Prospective Application I: Inhibition of Endothelial Cell Proliferation

Rationale and Potential Mechanism

The nitrophenylpiperazine scaffold is present in various compounds with anticancer activities. The mechanism by which this compound might inhibit endothelial cell proliferation is yet to be elucidated. It could potentially interfere with key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) receptor signaling cascade.

G VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds to Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK, PI3K/Akt) VEGFR->Signaling_Cascade Activates Proliferation Endothelial Cell Proliferation Signaling_Cascade->Proliferation Promotes Test_Compound 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol Test_Compound->Inhibition Inhibition->Signaling_Cascade Potential Inhibition Point

Caption: Hypothetical inhibition of a pro-angiogenic pathway.

Protocol: In Vitro Endothelial Cell Proliferation Assay (MTT Assay)

This protocol provides a robust method to screen for the anti-proliferative effects of this compound on human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM supplemented with FBS. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in EGM. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anti-proliferative agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Causality and Self-Validation: The MTT assay is a colorimetric assay that measures metabolic activity, which is a proxy for cell viability and proliferation. The inclusion of both positive and vehicle controls is essential for validating the assay's performance and ensuring that any observed effects are due to the compound and not the solvent. A dose-response curve is a critical self-validating output, demonstrating a specific and quantifiable effect of the compound.

Prospective Application II: Scaffold for Tyrosinase Inhibitor Development

Recent research has identified nitrophenylpiperazine derivatives as a novel class of tyrosinase inhibitors.[5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders. Although this compound itself has not been reported as a potent tyrosinase inhibitor, its core structure is highly relevant to this emerging class of compounds.

Structure-Activity Relationship (SAR) Insights

Studies on nitrophenylpiperazine derivatives have shown that modifications to the piperazine ring can lead to significant tyrosinase inhibitory activity. For instance, the introduction of an indole moiety at the N-1 position of the piperazine ring has been shown to produce a compound with an IC₅₀ value of 72.55 μM.[5] This suggests that this compound is an excellent starting point for a medicinal chemistry campaign to develop more potent tyrosinase inhibitors. The phenol group can be derivatized to explore interactions with the enzyme's active site, while the nitrophenylpiperazine core can be maintained as a key pharmacophoric element.

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This is a standard and accessible assay to screen compounds for tyrosinase inhibitory activity using mushroom tyrosinase, which is a common model enzyme.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (pH 6.8)

  • This compound (and its derivatives) dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) every minute for 20-30 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the control (without inhibitor).

    • % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Causality and Self-Validation: This assay directly measures the enzymatic activity of tyrosinase by monitoring the formation of its product, dopachrome. The use of L-DOPA as a substrate is standard for assessing the diphenolase activity of the enzyme. Kojic acid, a well-known tyrosinase inhibitor, serves as a positive control to validate the assay's sensitivity and accuracy. The generation of a dose-response curve allows for the robust quantification of the inhibitory potency.

Summary and Future Directions

This compound stands as a molecule of significant value in medicinal chemistry. Its established role as a key synthetic intermediate for antifungal drugs is undisputed. Furthermore, its potential as an anti-angiogenic agent and its relevance as a scaffold for designing novel tyrosinase inhibitors highlight its untapped potential. The protocols detailed in this guide provide a framework for researchers to both utilize this compound in established synthetic routes and to explore its promising, yet less defined, pharmacological activities. Future research should focus on validating the anti-proliferative effects of this compound and exploring the synthesis of a library of derivatives to optimize its activity against tyrosinase and other potential biological targets.

References

  • Pharmaffiliates. (n.d.). CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • ChemBK. (2024, April 9). This compound.
  • BMC Chemistry. (2024, April 5). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • PubChem. (n.d.). This compound.
  • MDPI. (2022, September 6). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.

Sources

Application Note: A Strategic Guide to the Synthesis and Biological Screening of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel derivatives based on the "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" scaffold. This core structure is a compelling starting point for drug discovery, merging three pharmacologically significant moieties: a phenol, a piperazine ring, and a nitrophenyl group. The versatile basic structure of piperazine, in particular, allows for facile modification to explore a wide range of diseases.[1][2][3] This document outlines the scientific rationale for derivative design, detailed protocols for synthesis and characterization, and a tiered biological screening cascade targeting anticancer and antimicrobial activities. By integrating medicinal chemistry principles with robust bioassay protocols, this guide serves as a complete resource for researchers aiming to identify and advance novel therapeutic lead compounds.

Introduction: The Scientific Rationale for Exploration

The compound this compound is a key intermediate in the synthesis of established antifungal medications like itraconazole, highlighting its inherent biological relevance.[4] A deeper analysis of its structure reveals a privileged architecture for medicinal chemistry:

  • Piperazine Core: This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug design, recognized for its presence in a vast number of therapeutic agents.[5] Its two nitrogen atoms provide sites for chemical modification, improve pharmacokinetic properties like water solubility and bioavailability, and can engage in crucial hydrogen bond interactions within biological targets.[1][2][3][6] The piperazine scaffold is a common feature in drugs with anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities.[5][6]

  • Nitrophenyl Group: The electron-withdrawing nitro group can be a key pharmacophore. Nitrophenyl-containing compounds have been investigated as tyrosinase inhibitors and often exhibit antimicrobial or cytotoxic properties.[7] Furthermore, the nitro group is a synthetic handle; its reduction to an amine provides a critical vector for further diversification of the molecule.[8][9]

  • Phenolic Moiety: The phenol group is a versatile hydrogen bond donor and acceptor. It can be crucial for target binding and can be easily modified to create ethers or esters, thereby modulating the compound's polarity, metabolic stability, and pharmacokinetic profile.[10]

The convergence of these three motifs suggests a high probability of identifying derivatives with potent biological activity, particularly in oncology and infectious diseases. This guide provides the strategic and tactical steps to explore this chemical space systematically.

Part I: Derivative Design & Synthetic Strategy

The primary goal of creating a derivative library is to systematically probe the structure-activity relationship (SAR), i.e., to understand how specific chemical changes affect biological potency and selectivity.

Rationale for Derivatization (SAR Exploration):

Our strategy focuses on three key modification points on the core scaffold:

  • Modification at the Phenolic -OH (R¹): Converting the hydroxyl group to ethers or esters can enhance membrane permeability and oral bioavailability. This also tests the importance of the hydrogen bond-donating capability of the phenol.

  • Modification at the Nitrophenyl -NO₂ (R²): The nitro group can be reduced to a primary amine (-NH₂), which is a gateway to a vast array of functionalities.[8][11][12] This amine can be converted into amides, sulfonamides, or ureas, introducing new substituents that can explore different binding pockets and interactions.

  • Substitution on the Aromatic Rings: While not the primary focus of this initial guide, future exploration could involve adding substituents to either the phenol or nitrophenyl rings to fine-tune electronic and steric properties.

Illustrative Synthetic Workflow

The following diagram outlines the strategic pathways for generating a focused library of derivatives from the parent compound.

G cluster_0 Core Scaffold cluster_1 R¹ Modification (Phenol) cluster_2 R² Modification (Nitro Group) A This compound B Phenolic Ethers/Esters (Alkyl Halides / Acyl Chlorides) A->B Alkylation/ Acylation C Reduction to Amine (e.g., SnCl₂/HCl or H₂/Pd-C) A->C Nitro Reduction D Amides (Acyl Chlorides) C->D Amidation E Sulfonamides (Sulfonyl Chlorides) C->E Sulfonamidation

Caption: Strategic pathways for derivatization of the core scaffold.

Protocol 1: Synthesis of a Phenolic Ether Derivative (Example: Methoxy)

This protocol describes the O-alkylation of the phenolic hydroxyl group.

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 1.2 equivalents of an alkylating agent (e.g., methyl iodide for a methoxy group) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to obtain the desired ether.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Reduction of the Nitro Group to a Primary Amine

This protocol is a key step for creating a diverse set of R² derivatives.[8]

  • Materials: Aromatic nitro compound (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq), Ethanol (EtOH) or Ethyl Acetate (EtOAc).[8]

  • Procedure: In a round-bottom flask, dissolve the starting nitro compound in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate portion-wise. The reaction is often exothermic.

  • Reaction: Reflux the mixture (heat to boiling) and stir vigorously. Monitor the reaction by TLC until completion (typically 2-4 hours).

  • Neutralization: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is ~8-9.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.[8] This product can often be used in the next step without further purification, but column chromatography can be performed if necessary.

  • Characterization: Confirm the conversion to the amine via MS (observing the mass change from -NO₂ to -NH₂) and NMR.

Part II: Biological Screening Cascade

A tiered or cascaded approach to screening is efficient, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for the most promising "hits."

Screening Cascade Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Secondary Assays cluster_2 Tier 3: Lead Candidate A Compound Library (Parent + Derivatives) B Anticancer Screening (MTT Assay vs. Cancer Cell Lines) A->B C Antimicrobial Screening (MIC Assay vs. Bacteria/Fungi) A->C D Dose-Response Analysis (Calculate IC₅₀ / MIC) B->D Identify 'Hits' C->D Identify 'Hits' E Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Inhibition) D->E F Validated Lead Compound E->F

Caption: A tiered workflow for biological screening of the derivative library.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-line test for anticancer activity.[13][14]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to create a range of final testing concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[16] Include a "vehicle control" (medium with DMSO) and a "no treatment" control.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[17]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[16] Plot viability versus log concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[18][19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[18]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The typical volume per well is 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][21][22] This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Part III: Data Analysis and Interpretation

Systematic data collection and analysis are crucial for building a meaningful SAR. All quantitative data should be summarized in a clear, comparative format.

Table 1: Illustrative Screening Data for Hypothetical Derivatives
Compound IDR¹ ModificationR² ModificationAnticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
Parent -OH-NO₂25.464
DER-01 -OCH₃-NO₂15.264
DER-02 -OCOCH₃-NO₂30.1>128
DER-03 -OH-NH₂5.816
DER-04 -OH-NHCOCH₃12.532
DER-05 -OH-NHSO₂CH₃8.316

Interpreting the SAR (Based on Illustrative Data):

  • Impact of R¹: Converting the phenol to a methyl ether (DER-01 ) moderately improved anticancer activity, suggesting the H-bond donor is not essential and that increased lipophilicity may be favorable. Acetylation (DER-02 ) was detrimental, possibly due to steric hindrance or rapid hydrolysis.

  • Impact of R²: The most significant leap in potency for both anticancer and antimicrobial activity came from reducing the nitro group to an amine (DER-03 ). This suggests the amine is a critical pharmacophore, perhaps engaging in key ionic or hydrogen bond interactions that the nitro group cannot.

  • Amine Modifications: Acylating the amine (DER-04 ) reduced potency compared to the free amine, but was still better than the parent nitro compound. The sulfonamide (DER-05 ) retained high potency, indicating that this position can tolerate specific substitutions while maintaining activity.

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. PMID: 38685782; DOI: 10.2174/0115734064304396240415110015.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science.
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Portfolio.
  • Al-Ghorbani, M., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. DARU Journal of Pharmaceutical Sciences.
  • Saeed, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Al-Suede, F. S. R., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology.
  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Zhang, X., et al. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances.
  • LibreTexts. (2023). Synthesis of Phenols. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central.
  • Zhang, Y., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness.
  • Fochi, M., et al. (2016). Recent Advances in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
  • AMR Insights. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. AMR Insights.
  • Thieme. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central.
  • Google Patents. (2004). Process for preparing phenol derivative. Google Patents.
  • Journal of Emerging Technologies and Innovative Research. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR.
  • National Center for Biotechnology Information. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central.
  • ResearchGate. (2024). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate.
  • PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed.
  • ChemBK. (2024). This compound. ChemBK.
  • Cognizure. (2024). Exploring pharmacological significance of piperazine scaffold. Cognizure.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate.
  • apicule. (n.d.). This compound (CAS No: 112559-81-6) API Intermediate Manufacturers. apicule.
  • Chemsrc. (2025). CAS#:112559-81-6 | this compound. Chemsrc.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. This key intermediate is crucial in the development of triazole antifungal agents like Itraconazole and Posaconazole.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Understanding the Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most common and industrially relevant method for synthesizing this molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 4-(1-piperazinyl)phenol with an activated aryl halide, typically 1-chloro-4-nitrobenzene.

The reaction's viability hinges on the potent electron-withdrawing nature of the nitro (-NO₂) group. This group, positioned para to the leaving group (e.g., Chlorine), strongly polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy for the substitution.[4]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Reactants 4-(1-piperazinyl)phenol + 1-Chloro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product This compound + HCl Meisenheimer->Product Elimination of Leaving Group (Cl⁻)

Caption: General workflow for the SNAr synthesis pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently below 70%. What are the primary factors I should investigate?

Low yield is a frequent challenge and typically points to suboptimal reaction conditions or reagent issues. Let's break down the critical parameters.

  • A1.1: Inadequate Thermal Driving Force: This reaction requires significant thermal energy. A temperature range of 110-125°C is consistently reported for achieving a reasonable reaction rate.[1][2]

    • Causality: Insufficient heat leads to an incomplete reaction, leaving significant amounts of starting material even after prolonged reaction times.

    • Troubleshooting:

      • Ensure your reaction vessel is uniformly heated. Use an oil bath or heating mantle with a thermocouple controller.

      • Confirm the internal reaction temperature, not just the setpoint of the heating device.

      • Monitor the reaction's progress via HPLC or TLC. The reaction should typically reach completion within 5-7 hours at the target temperature.[1]

  • A1.2: Incorrect Base Selection or Stoichiometry: The choice and amount of base are critical.

    • Causality: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the highly nucleophilic secondary amine of the piperazine starting material, effectively quenching the reaction. A base is required to neutralize this acid in situ.

    • Troubleshooting:

      • Use a Non-Nucleophilic, Bulky Base: N,N-diisopropylethylamine (DIPEA or Huenig's base) and triethylamine (TEA) are excellent choices.[1][2] They are sufficiently basic to scavenge the proton but are too sterically hindered to compete as nucleophiles.

      • Ensure Proper Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure full neutralization of the generated acid and to account for any potential impurities.

  • A1.3: Solvent Purity and Type: The solvent is not merely a medium but an active participant in the reaction's success.

    • Causality: High-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) are required.[1][2] They can dissolve the reactants and intermediates and have high boiling points to accommodate the required reaction temperatures. Water is detrimental as it can compete as a nucleophile, leading to the formation of 4-nitrophenol as a byproduct.

    • Troubleshooting: Use anhydrous grade solvents to minimize water content. Ensure your starting materials are also dry.

Q2: I'm observing a persistent, colored impurity in my final product. How can I identify and prevent it?

The most likely colored impurity is 4-nitrophenol, which is yellow.

  • Causality: This byproduct forms if water is present in the reaction mixture, acting as a nucleophile and reacting with 1-chloro-4-nitrobenzene. It can also arise from the degradation of starting materials or product at excessive temperatures (>130°C) or during prolonged reaction times.

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous grade solvents and ensure your 4-(1-piperazinyl)phenol starting material is dry.

    • Temperature Control: Do not exceed 125°C. Monitor the reaction and stop it once the starting material is consumed to avoid thermal degradation.

    • Purification: If 4-nitrophenol does form, it can often be removed during work-up. A basic wash (e.g., with a dilute sodium bicarbonate solution) during an extractive work-up can deprotonate the acidic phenol to its water-soluble phenoxide salt, separating it from your desired, less acidic product.

Q3: My product isolation is problematic; it either oils out or is difficult to filter. What is the best work-up procedure?

A robust work-up protocol is essential for both high yield and purity. The product is a solid that should precipitate from the reaction mixture upon cooling and addition of an anti-solvent.[5]

  • Recommended Protocol:

    • Upon reaction completion (confirmed by HPLC/TLC), cool the reaction mixture to 75-80°C .[1] This prevents uncontrolled crashing out of the product and potential inclusion of impurities.

    • Slowly add an anti-solvent such as isopropanol or water .[2] This reduces the solubility of the desired product.

    • Continue cooling the mixture to 10-15°C and stir for at least 1 hour to maximize precipitation.[2]

    • Filter the precipitated solid.

    • Wash the filter cake thoroughly with methanol and/or water to remove residual high-boiling solvent (NMP/DMF) and other soluble impurities.[2]

Q4: Can I improve my reaction rate by using 1-fluoro-4-nitrobenzene instead of the chloro- version?

Yes, this is a chemically sound strategy to increase the reaction rate.

  • Causality: In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring.[4] The reactivity of the leaving group is counterintuitive compared to SN1/SN2 reactions. The trend is: F > Cl > Br > I . The highly electronegative fluorine atom makes the attached carbon more electrophilic and accelerates the rate of attack.

  • Considerations: 1-fluoro-4-nitrobenzene is more expensive but can lead to shorter reaction times or allow for lower reaction temperatures, which can be beneficial for sensitive substrates.

Section 3: Alternative Synthetic Strategy: Buchwald-Hartwig Amination

For researchers seeking milder conditions or broader substrate scope, the Buchwald-Hartwig amination offers a powerful, modern alternative for forming the critical C-N bond.[6][7] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis.[8]

The reaction involves a Pd(0) catalyst that undergoes oxidative addition with the aryl halide. Subsequent steps involving the amine and a base lead to reductive elimination, forming the desired product and regenerating the catalyst.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OxAdd->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)(NR'R'')L₂ AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparison of Synthetic Methods
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Conditions High Temperature (110-125°C)[1][2]Milder Temperature (often RT to 100°C)
Catalyst None requiredPalladium catalyst and a phosphine ligand required[6]
Base Stoichiometric, non-nucleophilic amine base (e.g., DIPEA)[1]Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
Pros Industrially established, no expensive metal catalystBroader substrate scope, milder conditions, high functional group tolerance
Cons Requires harsh conditions, limited to activated aryl halidesCost and toxicity of palladium, air-sensitive reagents, ligand optimization may be needed

Section 4: Reference Protocols

Protocol 1: Optimized SNAr Synthesis

This protocol is a synthesis of best practices reported in the literature.[1][2]

  • Setup: To a clean, dry, nitrogen-purged reactor, add 4-(1-piperazinyl)phenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), and N,N-diisopropylethylamine (1.3 eq).

  • Solvent Addition: Add anhydrous N-methylpyrrolidone (NMP, approx. 3 mL per gram of starting phenol).

  • Reaction: Heat the stirred mixture to an internal temperature of 120-125°C.

  • Monitoring: Monitor the reaction progress by HPLC every 1-2 hours until the consumption of 4-(1-piperazinyl)phenol is >99%.

  • Work-up:

    • Cool the reaction mixture to 75-80°C.

    • Slowly add isopropanol (2 volumes relative to NMP) over 30 minutes.

    • Cool the slurry to 10-15°C and stir for at least 1 hour.

  • Isolation: Filter the solid product, wash the cake with cold methanol (2 x 1 volume), followed by water (2 x 1 volume).

  • Drying: Dry the yellow solid under vacuum at 50-60°C to a constant weight. Expected yield: 85-95%.

References

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (n.d.). IUCr.
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. (n.d.). Google Patents.
  • 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. (n.d.). Pharmaffiliates.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Advanced Organic Module | English | Green Chemistry. (n.d.). University of Scranton.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • This compound. (2024). ChemBK.
  • This compound. (n.d.). PubChem - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

Sources

common byproducts in the synthesis of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this compound. This important intermediate is a precursor for several drugs, including the antifungal agent posaconazole[1][2].

The synthesis, while straightforward in principle, is often complicated by the formation of specific byproducts that can impact yield, purity, and downstream processing. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, minimize, and eliminate these common impurities.

Part 1: The Primary Synthetic Route & Its Inherent Challenges

The most common and scalable method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of 1-(4-hydroxyphenyl)piperazine with an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene, in the presence of a base.[1][3][4]

The electron-withdrawing nitro group makes the aryl ring highly susceptible to nucleophilic attack by the secondary amine of the piperazine ring. While effective, this pathway has inherent challenges that can lead to predictable byproducts.

Synthetic_Pathway SM1 1-(4-Hydroxyphenyl)piperazine Product 4-(4-(4-Nitrophenyl)-1- piperazinyl)phenol SM1->Product N-attack SM2 1-Chloro-4-nitrobenzene SM2->Product Base Base (e.g., DIPEA) Base->Product HCl Scavenger Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction (Di-substitution) SM1 1-(4-Hydroxyphenyl)piperazine Product Desired Product (Monosubstituted) SM1->Product 1 eq. SM2 1-Chloro-4-nitrobenzene SM2->Product 1 eq. Piperazine Piperazine (Starting Material Impurity or Alternative Route) Byproduct 1,4-bis(4-nitrophenyl)piperazine (Disubstituted Byproduct) Piperazine->Byproduct 1 eq. ExcessSM2 1-Chloro-4-nitrobenzene (Excess) ExcessSM2->Byproduct >2 eq. Note This side reaction is common if using unsubstituted piperazine as the starting material. Byproduct->Note

Caption: Competing reaction pathways leading to byproducts.

FAQ 2: How can I minimize the formation of the di-substituted byproduct?

Answer: Minimizing di-substitution requires precise control over reaction stoichiometry and conditions. The key is to ensure the nucleophile (piperazine derivative) is not overwhelmed by the electrophile (activated aryl halide).

  • Use Pre-Substituted Piperazine: The most effective method is to start with 1-(4-hydroxyphenyl)piperazine as described in established procedures. [1][3][4]This ensures that one nitrogen is already blocked, preventing di-substitution.

  • Controlled Addition: If using unsubstituted piperazine in a multi-step synthesis, add the 1-chloro-4-nitrobenzene solution dropwise to the piperazine solution at a controlled temperature. This maintains a high molar ratio of piperazine to aryl halide in the reaction vessel at all times, statistically favoring mono-substitution.

  • Temperature Management: High temperatures (e.g., >125°C) can increase the rate of the second substitution. Maintain the reaction temperature as recommended, typically between 120-125°C, and monitor progress by HPLC to avoid prolonged heating after the primary reaction is complete. [1][3]* Molar Ratio: Use a slight excess of the piperazine derivative relative to the aryl halide. A common ratio is approximately 1.4 equivalents of the aryl halide to 1 equivalent of the piperazine derivative, with a strong base like N,N-Diisopropylethylamine (DIPEA) to scavenge the resulting acid. [1][3]

FAQ 3: I'm having trouble removing unreacted starting materials. What are the best purification strategies?

Answer: A combination of extraction and chromatography or recrystallization is often necessary.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The unreacted basic starting material, 1-(4-hydroxyphenyl)piperazine, will move to the acidic aqueous layer.

    • The desired product is weakly basic and may partially partition into the aqueous layer, so multiple extractions of the aqueous layer with fresh organic solvent may be required to recover it. The di-nitro byproduct will remain in the organic layer.

    • Wash the organic layer with brine and dry with anhydrous sodium sulfate.

  • Column Chromatography: This is effective for removing both starting materials and the less polar di-nitro byproduct.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient system of hexane/ethyl acetate or dichloromethane/methanol is typically effective. Start with a low polarity to elute the non-polar 1,4-bis(4-nitrophenyl)piperazine byproduct first, then gradually increase polarity to elute your desired product.

  • Recrystallization: The product is often precipitated from the reaction mixture by adding an anti-solvent like isopropanol. [1][3]Further purification can be achieved by recrystallizing the crude solid from a suitable solvent system, such as isopropanol/water or DMSO/isopropanol.

FAQ 4: My reaction is stalled or incomplete. What should I check?

Answer: If the reaction is not proceeding to completion, several factors could be at play. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Reaction Stalled? Check_Reagents Reagent Quality Are starting materials pure? Is the base dry and active? Is the solvent anhydrous (e.g., NMP, DMF)? Start->Check_Reagents Check_Temp Temperature Is the internal reaction temp at target (120-125°C)? Is the thermometer calibrated? Check_Reagents->Check_Temp Check_Mixing Mixing Is stirring adequate to keep solids suspended? Check_Temp->Check_Mixing Check_Atmosphere Atmosphere Was the reaction set up under an inert atmosphere (Nitrogen)? Check_Mixing->Check_Atmosphere Solution Solution Check_Atmosphere->Solution

Caption: Diagnostic workflow for incomplete reactions.

Detailed Checks:

  • Base Inactivity: The base (e.g., DIPEA, Triethylamine) is crucial for scavenging the HCl generated. If the base is old, wet, or degraded, the reaction mixture will become acidic, protonating the piperazine and stopping the reaction.

  • Solvent Quality: SNAr reactions are sensitive to solvent. Use high-purity, anhydrous aprotic polar solvents like N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) to ensure solubility and optimal reaction rates. [4]* Leaving Group: While 1-chloro-4-nitrobenzene is commonly used, 1-fluoro-4-nitrobenzene is significantly more reactive in SNAr reactions and may be used to drive the reaction to completion at lower temperatures or shorter times. The typical reactivity order for SNAr is F > Cl > Br > I. [5][6]

Part 3: Recommended Analytical Protocols

Protocol 1: In-Process TLC Monitoring

  • Objective: To monitor the consumption of starting materials and the formation of the product and major byproducts.

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (adjust as needed).

  • Visualization: UV lamp (254 nm).

  • Procedure:

    • Prepare three lanes on the TLC plate: one for the starting aryl halide, one for the piperazine derivative, and one for the reaction mixture.

    • Spot the plate and develop in the chamber.

    • Observe the spots under UV light. The product should have an Rf value intermediate between the starting materials. The non-polar di-nitro byproduct will have a higher Rf (closer to the solvent front) than the desired product.

Protocol 2: LC-MS Analysis for Purity Assessment

  • Objective: To confirm the identity of the product and byproducts by mass and to determine the purity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometer (ESI+ mode).

  • Expected Results:

    • Product: [M+H]⁺ at m/z 300.1

    • 1,4-bis(4-nitrophenyl)piperazine: [M+H]⁺ at m/z 329.1 (will elute later than the product).

    • 1-(4-Hydroxyphenyl)piperazine: [M+H]⁺ at m/z 179.1 (will elute earlier than the product).

References

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Pharmaffiliates. (n.d.). 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • ChemSrc. (n.d.). CAS#:112559-81-6 | this compound.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
  • Chen, P., et al. (2021). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics.
  • Google Patents. (n.d.). Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5647-5654.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.

Sources

troubleshooting guide for the synthesis of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Welcome to the technical support guide for the synthesis of This compound , a key intermediate in the development of pharmaceutical agents, notably as a precursor to triazole-based antifungal medications.[1] This document is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common challenges encountered during its synthesis via Nucleophilic Aromatic Substitution (SNAr).

The primary synthetic route involves the reaction of 4-(1-piperazinyl)phenol with an activated aryl halide, typically 4-chloronitrobenzene, in a high-boiling polar aprotic solvent. While straightforward in principle, this reaction requires careful control of parameters to ensure high yield and purity. This guide addresses potential issues in a question-and-answer format, explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, or the reaction has stalled. What are the common causes?

Answer: Low or no conversion is a frequent issue that can typically be traced back to reactants, reaction conditions, or the catalyst system (if applicable, though this SNAr is often uncatalyzed).

Core Causality: The SNAr reaction relies on the potent activation of the aromatic ring by the nitro group and the nucleophilicity of the piperazine nitrogen.[2] Any factor that diminishes these aspects will impede the reaction.

Troubleshooting Steps:

  • Reagent Quality and Purity:

    • Moisture: Ensure all reactants and the solvent are anhydrous. Water can interfere with the base and potentially hydrolyze the aryl halide at high temperatures.

    • Nucleophile Purity: The starting material, 4-(1-piperazinyl)phenol, should be of high purity. Impurities could compete in side reactions.

    • Base Integrity: The base, typically a hindered amine like N,N-Diisopropylethylamine (DIPEA or Hünig's base), must be pure and free of primary or secondary amine contaminants that could act as competing nucleophiles.[3][4]

  • Reaction Temperature:

    • This reaction has a significant activation energy barrier. Temperatures are commonly in the range of 110-125°C.[1][5] Insufficient heating will result in a sluggish or stalled reaction. Ensure your reaction thermometer is calibrated and that the internal temperature of the mixture reaches the target.

  • Solvent Choice:

    • High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are essential.[6][7] They effectively dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, accelerating the rate.[8] Using a lower-boiling solvent like THF or Acetonitrile will prevent the reaction from reaching the required temperature.

  • Role of the Base:

    • The reaction generates one equivalent of HCl. A base is required to scavenge this acid. If the acid is not neutralized, it will protonate the highly basic piperazine nitrogen of the starting material, rendering it non-nucleophilic and halting the reaction.

    • Ensure at least one, and preferably a slight excess (e.g., 1.1-1.5 equivalents), of the base is used relative to the limiting reagent.[5]

Q2: I'm observing a significant impurity in my crude product. What is it, and how can it be avoided?

Answer: The most probable significant side product arises from the competitive nucleophilicity of the phenoxide anion, leading to O-arylation instead of the desired N-arylation.

Core Causality: The starting material, 4-(1-piperazinyl)phenol, has two nucleophilic sites: the secondary amine of the piperazine ring and the phenolic hydroxyl group. While the amine is generally more nucleophilic, the hindered organic base (DIPEA) is strong enough to deprotonate the phenol (pKa ≈ 10), creating a highly nucleophilic phenoxide. This phenoxide can compete with the piperazine nitrogen to attack the 4-chloronitrobenzene.

Strategies to Promote Selective N-Arylation:

  • Choice of Base: Using a sterically hindered, non-nucleophilic base like DIPEA is critical.[3][9] Its bulkiness helps to scavenge protons effectively without acting as a competing nucleophile itself.

  • Temperature Control: While high heat is necessary, excessive temperatures (>130°C) or prolonged reaction times can lead to thermal degradation and the formation of colored impurities. Stick to the recommended temperature range and monitor the reaction to stop it upon completion.

  • Protecting Group Strategy (Advanced): For ultimate selectivity, though it adds steps, one could protect the phenolic hydroxyl group as an acetate or silyl ether. However, established procedures show high yields without protection, indicating that N-arylation is kinetically favored under optimized conditions.[10][11]

  • Stoichiometry: Using a slight excess (1.1-1.4 equivalents) of the 4-chloronitrobenzene can help drive the reaction to completion but may also increase side product formation if not carefully controlled.[5] Starting with a 1:1 stoichiometry is often a good baseline.

Q3: My product is oily and difficult to crystallize. What is the recommended workup and purification procedure?

Answer: Difficulty in crystallization is often due to the presence of residual high-boiling solvent (NMP/DMF) or impurities that act as crystallization inhibitors. A carefully executed workup is key to obtaining a pure, crystalline solid.

Optimized Workup and Purification Protocol:

  • Cooling and Precipitation: After the reaction is complete (as determined by HPLC or TLC), cool the reaction mixture to 75-80°C. At this temperature, slowly add a less polar anti-solvent, such as isopropanol.[5] Adding it while the solution is still warm prevents the mixture from becoming overly viscous and helps initiate the precipitation of the product as fine crystals rather than an oil.

  • Controlled Cooling: After the anti-solvent addition, allow the suspension to cool slowly to room temperature and stir overnight. This extended period allows for complete crystallization. For maximal recovery, further cool the mixture to between -10°C and -5°C before filtration.[5]

  • Washing Sequence: The choice and order of washing solvents are critical for removing specific impurities.

    • Isopropanol Wash: Wash the filtered solid first with cold isopropanol to remove organic impurities and any unreacted starting materials.

    • Warm Water Wash: Subsequently, wash thoroughly with warm water (35-40°C).[5] This step is crucial for removing residual NMP/DMF and inorganic salts (e.g., DIPEA hydrochloride), which are highly water-soluble.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight. A slight nitrogen bleed can accelerate the removal of residual solvents.

Q4: How can I effectively monitor the reaction progress to determine the endpoint?

Answer: The most reliable method for monitoring this reaction is High-Performance Liquid Chromatography (HPLC).[5] Thin-Layer Chromatography (TLC) can also be used as a faster, more qualitative method.

Monitoring Protocols:

  • HPLC Method:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is common.

    • Detection: UV detection at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm or 290 nm).[12]

    • Procedure: Periodically withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture, dilute it with a suitable solvent (like acetonitrile), and inject it into the HPLC. The reaction is complete when the peak corresponding to the limiting starting material (typically 4-(1-piperazinyl)phenol) is consumed.

  • TLC Method:

    • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

    • Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is a 1:2 mixture of Hexane/Ethyl Acetate.[13] Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

    • Visualization: UV light (254 nm). The product, containing two aromatic rings and a nitro group, should be highly UV-active.

    • Procedure: Spot the starting materials, a co-spot (both starting materials), and the reaction mixture on the TLC plate. The disappearance of the limiting starting material spot and the appearance of a new, distinct product spot indicate the reaction is progressing.

Methodology & Data

Standard Synthesis Protocol

This protocol is adapted from established literature procedures.[5]

Reagent Table:

Reagent M.W. ( g/mol ) Amount (g) Moles (mol) Equivalents
4-(1-piperazinyl)phenol 178.23 420 2.36 1.0
4-Chloronitrobenzene 157.56 520.6 3.30 1.4
DIPEA (Hünig's Base) 129.24 457.5 3.54 1.5

| N-Methylpyrrolidone (NMP) | 99.13 | ~1260 mL | - | Solvent |

Step-by-Step Procedure:

  • Charge a suitable reaction vessel with 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), DIPEA (1.5 eq), and NMP.

  • Establish an inert atmosphere by purging the vessel with nitrogen.

  • Begin agitation and heat the mixture to 120-125°C. The suspension should become a clear solution.

  • Maintain this temperature and monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete within 5-7 hours.

  • Once complete, cool the solution to 75-80°C.

  • Slowly add isopropanol (approx. 5 volumes relative to the NMP) over 30 minutes, maintaining the temperature at 75-80°C. The product will begin to precipitate as yellow crystals.

  • Cool the suspension to 20-25°C and stir overnight.

  • Further cool the suspension to -10°C to -5°C and hold for at least 30 minutes.

  • Collect the product by filtration.

  • Wash the filter cake sequentially with cold isopropanol and warm water (35-40°C).

  • Dry the product under vacuum at 50°C to a constant weight.

Visual Diagrams

Reaction Mechanism & Troubleshooting

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism. The workflow for troubleshooting common issues is outlined below.

SNAr_Mechanism cluster_mech S-N-Ar Reaction Mechanism start Reactants: 4-(1-piperazinyl)phenol (Nucleophile) + 4-Chloronitrobenzene (Electrophile) intermediate Step 1: Nucleophilic Attack Forms resonance-stabilized Meisenheimer Complex start->intermediate Slow, Rate- Determining Step product Step 2: Elimination Loss of leaving group (Cl-) restores aromaticity intermediate->product final_product Final Product: This compound product->final_product

Caption: SNAr mechanism for the synthesis.

Troubleshooting_Workflow start Low Product Yield Observed check_sm Is Starting Material Consumed (via HPLC/TLC)? start->check_sm no_sm_consumed Problem: Reaction Stalled check_sm->no_sm_consumed No sm_consumed Problem: Low Isolated Yield check_sm->sm_consumed Yes cause_temp Cause: Insufficient Temperature Solution: Verify internal temp is 120-125°C no_sm_consumed->cause_temp cause_base Cause: Inactive/No Base Solution: Check base purity & stoichiometry (min. 1.1 eq) no_sm_consumed->cause_base cause_reagents Cause: Poor Reagent Quality Solution: Use anhydrous reagents/solvent no_sm_consumed->cause_reagents cause_workup Cause: Poor Crystallization Solution: Follow controlled cooling & anti-solvent procedure sm_consumed->cause_workup cause_side_reactions Cause: Side Reactions (e.g., O-arylation) Solution: Strict temp control, ensure correct base is used sm_consumed->cause_side_reactions cause_degradation Cause: Product Degradation Solution: Avoid overheating (>130°C), minimize reaction time sm_consumed->cause_degradation

Caption: Troubleshooting workflow for low yield issues.

References

  • Anderson, K. W., et al. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]
  • BenchChem. (2025). High-Boiling Point Solvents for Nucleophilic Aromatic Substitution: Application Notes and Protocols. Available at: BenchChem Technical Support. (Simulated reference based on common knowledge).
  • Google Patents.Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine. (Patent No. EP1230231B1).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Michigan State University Department of Chemistry.Substitution Reactions of Benzene and Other Aromatic Compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD.Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis.
  • PubChem.this compound. National Center for Biotechnology Information.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube.
  • Varian, Inc. (2008). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Chromatographic Science, 46(7), 635-639.
  • Wikipedia.N,N-Diisopropylethylamine.

Sources

optimizing reaction conditions for the synthesis of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and overcome common challenges encountered during this synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, which is a key intermediate in the preparation of antifungal agents like posaconazole.[1][2] The most common synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.

Low or No Product Formation

Question: I am not seeing any significant formation of my desired product, this compound. What are the likely causes?

Answer: Low or no product formation in this SNAr reaction can be attributed to several factors. Let's break down the possibilities:

  • Insufficient Reaction Temperature: This reaction requires a significant activation energy. The literature suggests temperatures in the range of 110-125°C are necessary for the reaction to proceed efficiently.[1][3] Ensure your reaction is reaching and maintaining the target temperature.

  • Inactive Aryl Halide: The reactivity of the aryl halide is crucial. While 4-chloronitrobenzene is commonly used, 4-bromonitrobenzene or 4-fluoronitrobenzene can also be employed. The reactivity order is generally F > Cl > Br. If you are using a less reactive halide, a higher temperature or longer reaction time may be necessary.

  • Poor Quality Starting Materials: The purity of your starting materials, 4-(1-piperazinyl)phenol and the 4-halo-nitrobenzene, is critical. Impurities in 4-(1-piperazinyl)phenol can interfere with the reaction.

  • Inappropriate Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (Hünig's base) or triethylamine, is essential to neutralize the hydrohalic acid formed during the reaction without competing with the piperazine nucleophile.[1][3] Using a nucleophilic base could lead to unwanted side reactions.

Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the potential side reactions?

Answer: The formation of multiple products is a common issue. Here are the likely side reactions and impurities:

  • Diarylation of Piperazine: Piperazine has two secondary amine groups, both of which can undergo N-arylation. While the second nitrogen is less reactive due to steric hindrance and electronic effects after the first substitution, diarylation can occur, especially with prolonged reaction times or an excess of the aryl halide.

  • Side Reactions Involving the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a potential nucleophile and could react with the aryl halide under certain conditions, although this is less likely given the higher nucleophilicity of the secondary amine.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in your product.

  • Degradation Products: At high temperatures, some degradation of starting materials or the product may occur, leading to colored impurities.

To minimize these side products, it is crucial to control the stoichiometry of the reactants, optimize the reaction time, and maintain a consistent temperature.

Difficulties in Product Purification

Question: I am struggling to purify the product. It precipitates out, but it's still not clean. What are the best practices for purification?

Answer: The product, this compound, is a solid that often precipitates from the reaction mixture upon cooling.[3] Here are some tips for effective purification:

  • Controlled Precipitation: Instead of rapid cooling, allow the reaction mixture to cool gradually to room temperature and then further cool in an ice bath. This promotes the formation of larger, more easily filterable crystals.

  • Washing Sequence: A thorough washing of the crude product is critical. A typical and effective washing sequence involves:

    • An alcohol like isopropanol to remove organic impurities.

    • Warm water to remove any remaining salts and water-soluble impurities.[3]

  • Recrystallization: If the product is still impure after washing, recrystallization from a suitable solvent system is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis of this compound from 4-(1-piperazinyl)phenol and a 4-halo-nitrobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the attack of the nucleophilic piperazine nitrogen on the electron-deficient aromatic ring of the 4-halo-nitrobenzene, followed by the elimination of the halide ion. The strong electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.

Reaction Pathway Diagram

sn_ar_mechanism start 4-(1-Piperazinyl)phenol + 4-Chloronitrobenzene intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack product This compound intermediate->product Elimination of Cl- base Base (e.g., DIPEA) hcl HCl base->hcl Neutralization synthesis_choice start Choose Synthetic Route snar Nucleophilic Aromatic Substitution (SNAr) start->snar buchwald Buchwald-Hartwig Amination start->buchwald cost Cost-Effective? snar->cost Generally mild_conditions Milder Conditions Required? buchwald->mild_conditions Often

Caption: Choosing between SNAr and Buchwald-Hartwig.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established literature procedures. [1][3] Materials:

  • 4-(1-piperazinyl)phenol

  • 4-Chloronitrobenzene

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Isopropanol

  • Water

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.4 eq), and N-methyl-2-pyrrolidone (NMP).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the suspension.

  • Heat the reaction mixture to 120-125°C and maintain this temperature for 5-7 hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 75-80°C.

  • Gradually cool the mixture to room temperature, then further cool to -10 to -5°C to precipitate the product.

  • Filter the solid product and wash sequentially with isopropanol and warm water (35-40°C).

  • Dry the product under vacuum at 50°C to a constant weight.

ParameterRecommended Value
Temperature120-125°C
SolventN-Methyl-2-pyrrolidone (NMP)
BaseN,N-Diisopropylethylamine (DIPEA)
Reaction Time5-7 hours

References

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol - Technical Disclosure Commons. (2022, September 19).
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (n.d.). IUCr.
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. (n.d.).
  • 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. (n.d.). Pharmaffiliates.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • Advanced Organic Module | English | Green Chemistry - University of Scranton. (n.d.).
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • This compound - ChemBK. (2024, April 9).
  • This compound - PubChem. (n.d.). NIH.
  • US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine - Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges in the purification of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS 112559-81-6). This molecule is a crucial intermediate in the synthesis of various pharmaceuticals, including triazole-based antifungal agents like itraconazole and posaconazole.[1][2] Its successful purification is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind these challenges and provide robust, validated protocols to overcome them.

Compound Properties at a Glance

A clear understanding of the physicochemical properties of your target compound is the first step in designing a successful purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₆H₁₇N₃O₃[1][3]Provides the elemental composition and molecular weight.
Molecular Weight ~299.33 g/mol [2][4]Essential for calculating molar equivalents and reaction yields.
Appearance Yellow to Brown Solid[2][5]Color can indicate purity; darker colors often suggest impurities or degradation.
Melting Point >90°C (decomposes)[1][3][5]CRITICAL: Avoid excessive heat during recrystallization to prevent product loss.
Solubility Soluble in DMF, Ethanol; Slightly soluble in hot DMSO.[3][5]Key for selecting appropriate solvents for recrystallization and chromatography.
Storage Store at 2-8°C, under an inert atmosphere.[2]Indicates potential sensitivity to air, moisture, or ambient temperature.

Part 1: Synthesis & Workup Troubleshooting

The purification process begins the moment the reaction is complete. Challenges during the initial workup can significantly complicate downstream steps.

FAQ 1: My reaction mixture is a dark, homogenous solution in NMP/DMF. How do I effectively isolate the crude product?

Answer: This is a common scenario, as the synthesis often employs high-boiling polar aprotic solvents like N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) at elevated temperatures (120-125°C).[1][6] The goal is to precipitate your product while leaving starting materials and byproducts in solution.

The most effective method is "anti-solvent precipitation."

Causality: Your product, while soluble in the hot reaction solvent, is significantly less soluble in less polar solvents (anti-solvents) like isopropanol or water. By carefully adding an anti-solvent to the cooled reaction mixture, you dramatically decrease the product's solubility, forcing it to precipitate as a solid.

Recommended Protocol: Anti-Solvent Precipitation

  • Allow the reaction mixture to cool to 75-80°C. This is a critical step to prevent uncontrolled "crashing out" of the product which can trap impurities.

  • Slowly add a volume of isopropanol (typically 3-5 volumes relative to the NMP/DMF) to the stirred reaction mixture.[7] You should observe the formation of a yellow precipitate.

  • Continue stirring and allow the suspension to cool to room temperature over at least one hour. For maximal recovery, you can further cool the mixture to 0-5°C.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with fresh isopropanol to remove residual NMP/DMF and soluble impurities.

  • Follow with a wash using warm water (35-40°C) to remove any inorganic salts (e.g., from the base used in the reaction).[7]

  • Dry the crude product under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[7]

FAQ 2: After adding the anti-solvent, my product "oiled out" instead of precipitating as a solid. What went wrong?

Answer: "Oiling out" occurs when the product comes out of solution at a temperature above its melting point or as a supersaturated liquid phase. Given the low, decomposing melting point of this compound (>90°C), this is a frequent issue if the precipitation is not carefully controlled.

Causality: This is often caused by:

  • Too Rapid Addition of Anti-Solvent: This creates localized areas of very low solubility, causing the product to crash out of solution too quickly.

  • Insufficient Cooling: If the solution is still too hot when the anti-solvent is added, the product's melting point may be depressed by the solvent mixture, leading to a liquid phase separation.

Troubleshooting Steps:

  • Re-heat: Gently warm the mixture until the oil redissolves completely.

  • Add More "Good" Solvent: Add a small amount of the original reaction solvent (e.g., DMF) to increase the overall solubility.

  • Cool Slower & Seed: Allow the solution to cool much more slowly. If you have a small crystal of pure product, add it to the solution (seeding) to encourage controlled crystal growth.

  • Agitate Vigorously: Sometimes, vigorous stirring can break up the oil and induce crystallization.

Part 2: Recrystallization Challenges

Recrystallization is a powerful technique for purifying solids, but it comes with its own set of challenges.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude solid in minimum hot solvent (e.g., Ethanol, DMF). cool Allow solution to cool slowly start->cool decision_crystals Do crystals form? cool->decision_crystals filter Isolate crystals by filtration. Wash with cold solvent. Dry. decision_crystals->filter Yes troubleshoot_no_crystals TROUBLESHOOTING decision_crystals->troubleshoot_no_crystals No yes_crystals Yes no_crystals No end Pure Product filter->end scratch 1. Scratch flask with glass rod. troubleshoot_no_crystals->scratch seed 2. Add a seed crystal. scratch->seed boil_off 3. Boil off some solvent to concentrate. seed->boil_off add_anti 4. Add an anti-solvent (e.g., water) dropwise until cloudy. boil_off->add_anti add_anti->cool Re-cool

Caption: Troubleshooting flowchart for recrystallization.

FAQ 3: I can't find a single solvent that works for recrystallization. The compound is either too soluble or not soluble enough.

Answer: This is a classic case where a two-solvent (or solvent/anti-solvent) system is required. Based on its known properties, a good choice would be dissolving the compound in a hot polar solvent where it is highly soluble and then adding a less polar anti-solvent in which it is poorly soluble.

Causality: Recrystallization works based on the principle that solubility increases with temperature. An ideal single solvent dissolves the compound when hot but not when cold. When no single solvent fits this profile, a mixed system is used to fine-tune the solubility.

Recommended Protocol: Two-Solvent Recrystallization

  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., hot ethanol or DMF) dropwise until the solid just dissolves. Keep the solution at or near boiling.

  • Once fully dissolved, slowly add a "poor" solvent (anti-solvent), such as deionized water, dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolate the purified crystals by vacuum filtration.

FAQ 4: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield is a common frustration. Assuming the initial crude product was relatively pure, the loss is typically due to using too much solvent or premature crystallization.

Troubleshooting Steps:

  • Use the Minimum Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. Any excess will keep more of your product dissolved in the mother liquor upon cooling.[8]

  • Cool Slowly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent. Slow cooling encourages the growth of larger, purer crystals.

  • Second Crop Recovery: Do not discard the filtrate (mother liquor) immediately. You can often recover a "second crop" of crystals by boiling off a portion of the solvent to re-concentrate the solution and repeating the cooling process.[8] Be aware that the purity of the second crop is generally lower than the first.

Part 3: Column Chromatography Purification

When recrystallization fails to remove closely related impurities, flash column chromatography is the next logical step.

Chromatography_Workflow start Crude Product tlc 1. Develop TLC Solvent System (Goal: Target Rf ≈ 0.3, good separation) start->tlc pack 2. Pack Silica Gel Column (Slurry pack is recommended) tlc->pack load 3. Load Sample (Dissolve in min. solvent or dry load) pack->load elute 4. Elute Column & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

Caption: General workflow for flash column chromatography.

FAQ 5: My compound is streaking badly on the TLC plate and the column. What's causing this and how do I fix it?

Answer: Streaking is a tell-tale sign of an interaction between your compound and the stationary phase, which for this molecule is almost certainly due to the basic piperazine nitrogen.

Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in your piperazine ring can undergo an acid-base interaction with these silanols. This causes a portion of your compound to "stick" to the silica, leading to poor peak shape and a continuous "streak" rather than a tight band.

Solution: Deactivate the Silica Gel The most effective way to combat this is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.

Recommended Protocol: Chromatography with a Basic Modifier

  • Solvent System Selection: Start by developing a solvent system using ethyl acetate/hexanes or dichloromethane/methanol.

  • Add a Modifier: To your chosen eluent, add 0.5-1% triethylamine (Et₃N) or ammonia (as a solution in methanol). For example, a 30% Ethyl Acetate in Hexanes eluent would become 30:69.5:0.5 Ethyl Acetate:Hexanes:Triethylamine.

  • Run TLC: You should observe that the spot on your TLC plate is now much tighter and rounder.

  • Column Purification: Use this same base-modified eluent for your flash column. This will ensure your compound elutes smoothly without streaking, leading to a much better separation.

FAQ 6: My compound won't come off the column, even with a very polar solvent system.

Answer: This is a frustrating situation that suggests either decomposition on the silica or irreversible binding.

Causality & Troubleshooting:

  • Decomposition: The compound may not be stable on silica gel. You can test this by spotting a TLC plate with your compound, letting it sit for an hour, and then eluting it to see if new spots (decomposition products) have appeared.[9] If it is unstable, you may need to switch to a more inert stationary phase like alumina (neutral or basic) or consider reverse-phase chromatography.[9]

  • Inadequate Solvent Polarity: Ensure your "very polar" system is appropriate. For this molecule, a system like 10-20% methanol in dichloromethane (with 1% triethylamine) should be sufficient to elute it.

  • Precipitation on the Column: If you loaded the sample in a solvent in which it is only sparingly soluble, it might have precipitated at the top of the column when it met the less polar mobile phase. This can sometimes be fixed by switching to a much stronger eluent to redissolve and push the compound down the column.

References

  • ChemBK. (2024). This compound.
  • LookChem. (n.d.). 112559-81-6(this compound) Product Description.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • PubChem - National Institutes of Health. (n.d.). This compound.
  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Pharmaffiliates. (n.d.). CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MB-Farms. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Google Patents. (n.d.). US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine.

Sources

Technical Support Center: Resolving Impurities in "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity and impurity-related challenges during their chromatographic analysis. As an intermediate in the synthesis of important pharmaceuticals like Itraconazole, ensuring the purity of this compound is of utmost importance.[1][2] This document provides in-depth, experience-based guidance in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: My main peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is a frequent observation and can often be attributed to secondary interactions between the basic piperazine moiety and residual silanols on the silica-based stationary phase. The phenolic hydroxyl group can also contribute to this phenomenon.

  • Causality: At a typical reversed-phase HPLC pH (between 3 and 7), the piperazine nitrogens can be protonated, leading to ionic interactions with deprotonated, acidic silanols on the column packing. This mixed-mode interaction can cause the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The predicted pKa of the phenolic hydroxyl group is around 12.18. The piperazine nitrogens will have their own pKa values, typically in the range of 7-9. To minimize silanol interactions, try adjusting the mobile phase pH. A lower pH (e.g., 2.5-3.5 with trifluoroacetic acid or formic acid) will fully protonate the piperazine moiety and suppress the ionization of silanols, leading to a more symmetrical peak shape.

    • Use of a High-Purity, End-Capped Column: Modern HPLC columns with high-purity silica and advanced end-capping are designed to minimize accessible silanols. If you are using an older column, switching to a newer generation C18 or a phenyl-hexyl column can significantly improve peak shape.

    • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. However, be aware that TEA can affect column longevity and is not suitable for mass spectrometry detection.

Q2: I am observing a peak that elutes very early in my chromatogram, sometimes in the solvent front. What could this be?

A2: An early-eluting peak could be a highly polar impurity or one of the starting materials from the synthesis of this compound.

  • Likely Candidates:

    • 4-(1-Piperazinyl)phenol: This is one of the starting materials and is more polar than the final product due to the free secondary amine on the piperazine ring.

    • Degradation Products: Depending on sample handling and storage, polar degradation products could have formed.

  • Identification and Resolution:

    • Spiking Study: Inject a standard of 4-(1-piperazinyl)phenol to confirm if the retention times match.

    • Gradient Adjustment: A shallower gradient at the beginning of the run can help to better resolve this early-eluting peak from the solvent front.

Q3: I see a late-eluting peak in my chromatogram with a very broad shape. What is its likely identity?

A3: A late-eluting, broad peak is often indicative of a more non-polar, and possibly less soluble, impurity.

  • Potential Impurity: A likely candidate is the bis-substituted product, 1,4-bis(4-nitrophenyl)piperazine. This can form if a molecule of piperazine reacts with two molecules of 4-chloronitrobenzene. This impurity is significantly more non-polar than the desired product and will be retained longer on a reversed-phase column.

  • Troubleshooting:

    • Increase Organic Content: Extend the gradient to a higher percentage of organic solvent (e.g., acetonitrile or methanol) to ensure this impurity elutes in a reasonable time.

    • Increase Column Temperature: Raising the column temperature can decrease the viscosity of the mobile phase and improve the mass transfer of this larger molecule, resulting in a sharper peak.

    • Check Solubility: Ensure your sample is fully dissolved in the injection solvent. If the bis-substituted product has poor solubility, it can lead to broad, misshapen peaks.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to identifying and resolving specific impurity-related issues.

Guide 1: Unidentified Peak Co-eluting with the Main Analyte

Q: I have a shoulder on my main peak, suggesting a co-eluting impurity. How can I resolve and identify it?

A: A co-eluting impurity is a significant challenge for accurate quantification. The goal is to alter the selectivity of the chromatographic system to achieve separation.

  • Systematic Approach:

    • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter the elution order and resolve the co-eluting peaks.

    • Modify the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds. Systematically adjust the pH of the aqueous portion of your mobile phase in small increments (e.g., 0.2 pH units) and observe the effect on the peak shape and resolution.

    • Change the Stationary Phase: If mobile phase modifications are unsuccessful, changing the column chemistry is the next logical step. A phenyl-hexyl column can provide different selectivity for aromatic compounds compared to a standard C18 column due to pi-pi interactions.

    • Forced Degradation Study: To understand if the impurity is a degradation product, perform a forced degradation study.[3] Exposing the sample to stress conditions (acid, base, oxidation, heat, light) can help to selectively generate the impurity, aiding in its identification by techniques like LC-MS.

Proposed HPLC Method for Initial Analysis
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column providing good retention for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure good peak shape for the basic piperazine moiety.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 20% to 80% B over 20 minutesA broad gradient to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Detection UV at 290 nmA wavelength where the nitrophenyl chromophore has significant absorbance.[5]
Injection Vol. 10 µLA standard injection volume.
Sample Prep. Dissolve in 50:50 Acetonitrile:WaterEnsures solubility and compatibility with the mobile phase.

Part 3: Experimental Workflows and Visualizations

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity observed during the HPLC analysis of this compound.

impurity_identification_workflow start Unidentified Peak Observed check_rt Compare Retention Time to Known Impurities start->check_rt spiking Perform Spiking Study with Standards check_rt->spiking Match lc_ms LC-MS Analysis for Mass Identification check_rt->lc_ms No Match identified Impurity Identified spiking->identified forced_degradation Forced Degradation Study lc_ms->forced_degradation synthesis Synthesize Potential Impurity forced_degradation->synthesis nmr NMR for Structural Elucidation synthesis->nmr nmr->identified

Caption: Logical workflow for the identification of an unknown impurity.

Potential Impurities and their Origin

The synthesis of this compound typically involves the reaction of 4-(1-piperazinyl)phenol with 4-chloronitrobenzene.[1] This reaction can lead to several potential impurities.

impurity_synthesis cluster_reactants Reactants cluster_products Reaction Outcome SM1 4-(1-Piperazinyl)phenol (Starting Material 1) Product This compound (Desired Product) SM1->Product Impurity1 Unreacted SM1 (Process Impurity) SM1->Impurity1 SM2 4-Chloronitrobenzene (Starting Material 2) SM2->Product Impurity2 Unreacted SM2 (Process Impurity) SM2->Impurity2 Impurity3 1,4-bis(4-nitrophenyl)piperazine (Side-Product) SM2->Impurity3

Caption: Potential impurities arising from the synthesis process.

References

  • ChemBK. (2024). This compound.
  • BMC Chemistry. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • National Center for Biotechnology Information. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • ResearchGate. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • Pharmaffiliates. (n.d.). 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • PubChem. (n.d.). This compound.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ChemSrc. (2023). CAS#:112559-81-6 | this compound.
  • PubMed. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography.
  • ResearchGate. (2018). Study of the chromatographic behavior of selected antipsychotic drugs on RP-TLC based on quantitative structure–retention relationships.

Sources

Technical Support Center: Stability and Degradation of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS No: 112559-81-6). This molecule is a critical intermediate in the synthesis of advanced pharmaceutical compounds, including triazole-based antifungal agents like itraconazole[1]. Understanding its stability and degradation profile under various stress conditions is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential degradation pathways and offering robust troubleshooting protocols for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of this compound.

Q1: What are the primary structural liabilities of this molecule?

A1: The structure of this compound contains several functional groups susceptible to degradation under stress conditions. Understanding these "hot spots" is key to predicting its stability.

  • Piperazine Ring: The C-N bonds within the piperazine ring are susceptible to both acid and base-catalyzed hydrolysis, as well as oxidative cleavage. The nitrogen atoms themselves can be targets for oxidation, forming N-oxides.

  • Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can be reduced to an amino group (-NH2) under reductive stress. This transformation significantly alters the electronic properties and chromatographic behavior of the molecule.

  • Phenolic Group: The hydroxyl group on the phenol ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This is often observed as a color change in the sample under oxidative or high-pH conditions.

  • Tertiary Amine Linkages: The bonds connecting the phenyl and nitrophenyl rings to the piperazine nitrogen are tertiary amine linkages, which can be susceptible to oxidative degradation.

Q2: What are the standard stress conditions required for a forced degradation study?

A2: Forced degradation studies, also known as stress testing, are essential for developing stability-indicating analytical methods.[2] The goal is to generate potential degradation products that could form under normal storage conditions. Typical conditions include:

  • Acid Hydrolysis: Exposure to a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Stress: Exposing the solid or solution to high heat (e.g., >90°C).[3][4]

  • Photolytic Stress: Exposing the solid or solution to controlled UV and visible light.

Q3: What are the recommended storage conditions for this compound?

A3: Based on supplier recommendations and the molecule's known liabilities, it should be stored in a well-sealed container in a dry environment. For long-term storage, refrigeration is recommended to minimize thermal degradation.[5][6] It should also be protected from prolonged exposure to light.

Part 2: Troubleshooting Guide for Degradation Studies

This section is formatted to address specific issues you may encounter during your experimental work.

Q1: "My HPLC analysis shows a significant loss of the parent peak after treatment with 0.1 M HCl at 80°C. What is the likely cause and how can I confirm it?"

A1: This observation strongly suggests acid-catalyzed hydrolysis. The acidic environment protonates the nitrogen atoms of the piperazine ring, making the adjacent C-N bonds more susceptible to nucleophilic attack by water. This can lead to the cleavage of the piperazine ring or the separation of one of the aromatic rings from the piperazine core.

Protocol: Confirmatory Acid Degradation Study

  • Sample Preparation: Prepare a solution of the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl at a concentration of 1 mg/mL.

  • Stress Condition: Heat the solution in a sealed vial at 80°C in a water bath or oven. Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Before analysis, cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH to prevent further degradation and protect the HPLC column.

  • Analysis: Analyze the sample using a validated HPLC-UV or, ideally, an LC-MS method. The mass spectrometer will be crucial for identifying the molecular weights of the degradation products, which can help confirm the cleavage points.

  • Causality Check: Look for the appearance of peaks corresponding to 4-aminophenol, 1-(4-nitrophenyl)piperazine, or other fragments consistent with hydrolysis of the C-N bonds.

Q2: "Under basic conditions (0.1 M NaOH), my sample solution turned yellow-brown, and I see several new, poorly resolved peaks in the chromatogram. What degradation is occurring?"

A2: The color change is a classic indicator of the oxidation of the phenolic group, likely forming quinone-like structures which are often colored. Under basic conditions, the phenol is deprotonated to a phenoxide ion, which is highly susceptible to oxidation. Additionally, base-catalyzed hydrolysis of the piperazine ring can occur. The poorly resolved peaks may indicate the formation of multiple, polar, or polymeric degradation products.

Protocol: Base-Catalyzed Degradation Study

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH.

  • Stress Condition: Heat the solution at 60°C, monitoring for color change. Take samples at 0, 1, 2, 4, and 8 hours.

  • Neutralization: Cool and neutralize each aliquot with an equivalent amount of 0.1 M HCl before injection.

  • Analysis: Use LC-MS to analyze the stressed samples. The mass data will help differentiate between simple hydrolysis products and those that have undergone oxidation (indicated by a mass increase of +14, +16, or other values corresponding to oxygen addition or dehydrogenation).

  • Causality Check: Compare the degradation profile with a sample stressed under basic but anaerobic conditions (sparged with nitrogen) to determine the role of atmospheric oxygen in the degradation process.

Q3: "After adding 3% H₂O₂, my parent compound degraded rapidly at room temperature. What are the expected oxidative degradation products?"

A3: Hydrogen peroxide is a powerful oxidizing agent that can attack multiple sites on the molecule. The most probable degradation pathways are:

  • N-Oxidation: Oxidation of the nitrogen atoms in the piperazine ring to form mono- or di-N-oxides.

  • Ring Opening: Oxidative cleavage of the piperazine ring, which can lead to products like ethylenediamine (EDA) and other fragments.[7]

  • Phenol Oxidation: Oxidation of the phenol to a hydroquinone or a quinone.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

Workflow: Characterizing Oxidative Degradants

G cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis prep Prepare 1 mg/mL solution in ACN/Water stress Add 3% H₂O₂. Incubate at RT. Time points: 0, 1, 2, 4 hr prep->stress analysis Analyze via LC-MS/MS stress->analysis characterize Characterize degradants by mass shift (e.g., +16 Da for N-oxide) and fragmentation patterns. analysis->characterize

Caption: Workflow for Oxidative Degradation Analysis.

Q4: "My photostability study shows about 15% degradation under ICH Q1B conditions. What pathway is responsible?"

A4: Photolytic degradation is likely initiated by the nitrophenyl moiety, which acts as a chromophore absorbing UV radiation. This can lead to two primary pathways:

  • Nitro Group Reduction: The excited state of the nitro group can be reduced to a nitroso or amino group. This is a common photolytic pathway for nitroaromatic compounds.

  • Radical Reactions: Photo-excitation can lead to the formation of radical species, which can attack the piperazine ring or the phenolic ring, leading to complex degradation products, including polymers.

Protocol: Photostability Assessment

  • Sample Exposure: Expose a solution (e.g., 0.5 mg/mL in ACN/water) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Sample: Protect an identical set of samples from light with aluminum foil.

  • Analysis: At the end of the exposure period, analyze both the light-exposed and control samples by HPLC-UV and LC-MS.

  • Causality Check: A significant difference in the purity and degradation profile between the exposed and control samples confirms photolytic degradation. The LC-MS data can help identify if the primary degradant corresponds to a reduction of the nitro group (mass change of -30 Da for NO₂ to NH₂) or other products.

Part 3: Summary of Predicted Degradation Pathways

The following table summarizes the most probable degradation events based on the molecule's structure and established chemical principles.

Stress ConditionPrimary Labile Site(s)Predicted Degradation ProductsPotential Mechanism
Acidic Piperazine C-N bonds1-(4-Nitrophenyl)piperazine, 4-AminophenolHydrolysis
Basic Phenolic -OH, Piperazine C-N bondsQuinone-type structures, hydrolysis productsOxidation, Hydrolysis
Oxidative Piperazine N-atoms, Phenolic -OHN-Oxides, Ring-opened products, QuinonesOxidation
Thermal Entire moleculeComplex mixture, potential polymerizationBond cleavage, auto-oxidation
Photolytic Nitrophenyl group4-(4-(4-Aminophenyl)-1-piperazinyl)phenolNitro group reduction

Hypothetical Degradation Pathways of this compound

// Node Definitions Parent [label="4-(4-(4-Nitrophenyl)-1-\npiperazinyl)phenol", fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Prod1 [label="1-(4-Nitrophenyl)piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Prod2 [label="4-Aminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ox_Prod1 [label="N-Oxide Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Ox_Prod2 [label="Quinone-type Species", fillcolor="#F1F3F4", fontcolor="#202124"]; Photo_Prod [label="4-(4-(4-Aminophenyl)-1-\npiperazinyl)phenol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges (Pathways) Parent -> Acid_Prod1 [label=" Acid Hydrolysis ", color="#4285F4", fontcolor="#4285F4"]; Parent -> Acid_Prod2 [label=" Acid Hydrolysis ", color="#4285F4", fontcolor="#4285F4"]; Parent -> Ox_Prod1 [label=" Oxidation (H₂O₂) ", color="#EA4335", fontcolor="#EA4335"]; Parent -> Ox_Prod2 [label=" Oxidation (Base/O₂) ", color="#EA4335", fontcolor="#EA4335"]; Parent -> Photo_Prod [label=" Photolysis (UV/Vis) ", color="#34A853", fontcolor="#34A853"]; }

Caption: Predicted major degradation pathways under different stress conditions.

References

  • Proposed degradation pathways for 4-nitrophenol based on this study.
  • Forced Degradation – A Review. - Biomedical Journal of Scientific & Technical Research. [Link]
  • Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.
  • This compound.
  • This compound. - ChemBK. [Link]
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. - PASL. [Link]
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. - Frontiers in Chemistry. [Link]
  • Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. - Dalton Transactions. [Link]
  • Biodegradation of p-nitrophenol by engineered strain.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. - Journal of Environmental Chemical Engineering. [Link]
  • Thermal degradation of piperazine and its structural analogs.
  • Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation.

Sources

Technical Support Guide: Temperature Control in the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a key building block in the synthesis of antifungal agents like itraconazole and posaconazole, achieving high purity and yield is paramount.[1][2] This document provides in-depth, experience-driven advice on the critical role of temperature control throughout the synthesis, presented in a practical question-and-answer format to address issues you may encounter in the lab.

Section 1: Core Principles of the Synthesis and Thermal Management

The most common laboratory and industrial synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, 4-(1-piperazinyl)phenol acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-chloronitrobenzene. The nitro group on the 4-chloronitrobenzene is crucial, as its strong electron-withdrawing nature activates the ring for nucleophilic attack.

Temperature is the single most important parameter to control in this reaction. It directly influences reaction rate, side-product formation, and the final purity of the product. An optimal thermal profile ensures the reaction proceeds to completion efficiently while minimizing the formation of impurities that can be difficult to remove. While SNAr is a robust method, alternatives like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offer a different approach that can sometimes be performed under milder conditions but requires careful selection of catalysts and ligands.[3][4][5]

Section 2: Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis, with a focus on the causality behind each procedural step.

Q1: What is the optimal temperature for the main reaction, and why is it so high?

A: The optimal temperature for the reaction between 4-(1-piperazinyl)phenol and 4-chloronitrobenzene is typically in the range of 110°C to 125°C .[1][2] This elevated temperature is necessary to provide sufficient thermal energy to overcome the activation energy of the SNAr reaction. While the nitro group helps, breaking and forming bonds on an aromatic ring is an energy-intensive process. Below this range, the reaction rate is impractically slow, leading to incomplete conversion even after extended reaction times.

Q2: I see a controlled cooling step to 75-80°C before adding the anti-solvent. Can I just let it cool to room temperature?

A: This step is critical for achieving high purity and should not be skipped. Cooling the reaction mixture from 125°C directly to room temperature can cause rapid, uncontrolled precipitation of the product. This "crashing out" often traps unreacted starting materials and solvent within the crystal lattice, leading to a product that is difficult to purify. By holding the temperature at 75-80°C while slowly adding the anti-solvent (isopropanol), you are performing a controlled crystallization.[1] At this temperature, the product's solubility is reduced enough to initiate crystallization, but still high enough to allow for the slow, orderly formation of pure crystals, excluding impurities into the mother liquor.

Q3: My yield is low. Could the final cooling step be the problem?

A: Absolutely. After the initial crystallization and stirring at room temperature, a final cooling step to between -10°C and -5°C is often employed before filtration.[1] The principle here is maximizing recovery. The solubility of your product, while low at room temperature, is not zero. By chilling the slurry further, you significantly decrease the product's solubility in the isopropanol/NMP mixture, ensuring that the maximum amount of product precipitates out of the solution before you collect it by filtration. Skipping or shortening this step will leave product dissolved in the filtrate, directly reducing your isolated yield.

Q4: How can I effectively monitor the reaction at such a high temperature?

A: The industry-standard method is High-Performance Liquid Chromatography (HPLC) .[1] Small aliquots of the reaction mixture can be carefully withdrawn, quenched, and analyzed. This allows you to track the disappearance of the starting materials (specifically the 4-(1-piperazinyl)phenol) and the appearance of the product. The reaction is typically considered complete when the area of the starting material peak is less than 1-2% relative to the product peak. This prevents "overcooking" the reaction, which can lead to side products.

Q5: Are there modern alternatives to conventional heating that offer better temperature control?

A: Yes, microwave-assisted synthesis is an excellent alternative. Microwave irradiation provides rapid and uniform heating throughout the reaction vessel, which can dramatically reduce reaction times from many hours to mere minutes.[6][7] This rapid heating can also minimize the formation of thermal degradation byproducts. The optimal temperature in a microwave synthesis may range from 60°C to 120°C, depending on the specific conditions and reagents used.[8]

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Low or No Product Yield Reaction temperature was too low. Verify the internal temperature of the reaction mixture reached and was maintained at 110-125°C. Use a calibrated thermometer or probe placed directly in the reaction mixture, not just measuring the heating mantle or oil bath temperature.
Reaction time was insufficient. Monitor the reaction with HPLC. Do not rely solely on time. Ensure the limiting reagent has been consumed before proceeding with workup.[1]
Product is Impure (e.g., discolored, multiple spots on TLC) Reaction was overheated or heated for too long. Exceeding 130-135°C can cause thermal degradation of the solvent (NMP) or the product itself, leading to colored impurities.[9] Adhere strictly to the recommended temperature range and use HPLC monitoring to determine the reaction endpoint.
Improper crystallization during workup. The cooling profile is critical. Avoid rapid cooling. Follow the two-stage cooling process: first to 75-80°C for anti-solvent addition, then to room temperature, and finally to sub-zero temperatures before filtration.[1]
Product Fails to Precipitate or Crystallize Incorrect anti-solvent or insufficient volume. Isopropanol is a proven anti-solvent for this system.[1] Ensure the correct volume is added slowly. Adding it too quickly can create localized areas of high supersaturation, which may not lead to effective crystallization.
Insufficient cooling. The final chilling step to -10°C is essential to reduce solubility and force precipitation. Ensure your cooling bath can reach and maintain this temperature.[1]

Section 4: Visualizations & Protocols

Synthesis Workflow with Critical Temperature Checkpoints

The following diagram illustrates the key stages of the synthesis, highlighting the points where precise temperature control is mandatory for success.

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. S(N)Ar Reaction cluster_workup 3. Product Isolation A Combine Reactants: 4-(1-piperazinyl)phenol 4-chloronitrobenzene Base (DIPEA) Solvent (NMP) B Heat to 110-125°C A->B Room Temp C Maintain & Stir (5-7 hours) Monitor by HPLC B->C Critical Heating D Cool to 75-80°C C->D Reaction Complete E Slowly Add Isopropanol (Maintain 75-80°C) D->E Controlled Cooling F Cool to 20-25°C (Stir Overnight) E->F Crystallization G Chill to -10 to -5°C F->G Yield Maximization H Filter & Wash Product G->H Final Slurry I Dry Under Vacuum (50°C) H->I Wet Cake

Sources

effect of base on the synthesis of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

The synthesis of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol, a key intermediate for pharmaceuticals like Itraconazole and Posaconazole, is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2][3] This guide provides an in-depth analysis of a frequently overlooked yet critical parameter: the choice and role of the base. Misunderstanding the function of the base is a common source of failed reactions, low yields, and complex purification challenges.

This document moves beyond a simple recitation of protocol steps to provide a mechanistic understanding and a robust troubleshooting framework, empowering researchers to optimize this crucial synthesis.

Section 1: The "Why" - Mechanistic Role of the Base

The synthesis involves the reaction between 1-(4-hydroxyphenyl)piperazine and an activated aryl halide, typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The reaction proceeds via an SNAr mechanism, which is fundamentally different from SN1 or SN2 reactions.[4][5]

The Core Reaction: 1-(4-hydroxyphenyl)piperazine + 1-chloro-4-nitrobenzene → this compound + HCl

The key steps are:

  • Nucleophilic Attack: The secondary amine on the piperazine ring of 1-(4-hydroxyphenyl)piperazine attacks the carbon atom bearing the leaving group (e.g., chlorine) on the 1-chloro-4-nitrobenzene. This step is facilitated by the electron-withdrawing nitro group (-NO2), which makes the aromatic ring electron-deficient and susceptible to attack.[4][6]

  • Formation of Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is stabilized by resonance, delocalizing onto the nitro group.[6][7][8]

  • Elimination & Aromaticity Restoration: The leaving group (Cl-) is expelled, and the aromaticity of the ring is restored, yielding the final product.

So, where does the base fit in?

The reaction generates a strong acid byproduct (HCl or HF). In the absence of a base, this acid will immediately protonate the nitrogen atom of the starting piperazine, our nucleophile.

Piperazine-NH + HCl → Piperazine-N+H2 Cl-

This protonated amine is no longer nucleophilic and cannot participate in the reaction. Consequently, the reaction will stop after a theoretical maximum of 50% conversion, as half of the starting material is consumed to neutralize the acid produced by the other half.

The primary role of the base is to act as an acid scavenger . It neutralizes the generated acid, preventing the deactivation of the nucleophile and allowing the reaction to proceed to completion.

Diagram: Mechanism of Action

The following diagram illustrates the SNAr mechanism and the critical intervention point of the base.

SNAr_Mechanism Reactants 1-(4-hydroxyphenyl)piperazine + 1-chloro-4-nitrobenzene Attack Reactants->Attack Nucleophilic Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Product_HCl Product + HCl Meisenheimer->Product_HCl Elimination of Cl- Base Base (e.g., DIPEA, Et3N, K2CO3) Product_HCl->Base HCl is generated Deactivated Protonated Nucleophile (Reaction Stops) Product_HCl->Deactivated NO BASE PRESENT: Nucleophile Protonation FinalProduct Final Product + Base·HCl Salt Base->FinalProduct Acid Scavenging

Caption: SNAr mechanism and the role of the base.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on base-related problems.

Issue 1: Low or No Product Yield with Full Starting Material Recovery

  • Question: "My TLC/LC-MS analysis shows only unreacted starting materials, even after heating for several hours. I added a base. What could be wrong?"

  • Answer & Troubleshooting Steps:

    • Verify Base Stoichiometry: The most common error is using a catalytic amount of base. For this reaction, the base is a reagent, not a catalyst. You need at least one equivalent to neutralize the acid produced. A common practice is to use 1.5-2.0 equivalents to maintain a basic environment.[1][2]

    • Check Base Strength (pKa): The base must be strong enough to effectively neutralize the generated HCl or HF. Tertiary amines like triethylamine (Et3N, pKa of conjugate acid ~10.7) or N,N-diisopropylethylamine (DIPEA, pKa ~10.7) are effective.[1][2][9] Inorganic bases like potassium carbonate (K2CO3) are also widely used.[10][11] Ensure your chosen base is not too weak (e.g., sodium bicarbonate).

    • Temperature Check: SNAr reactions require significant activation energy. Many procedures require temperatures between 80-150 °C.[1][2][12] Ensure your reaction is heated sufficiently, typically in a high-boiling polar aprotic solvent like DMSO, DMF, or N-methylpyrrolidone (NMP).[1][2]

Issue 2: Reaction Stalls at ~50% Conversion

  • Question: "My reaction proceeds smoothly at first, but then stops completely when about half of my starting material is consumed. What's happening?"

  • Answer & Troubleshooting Steps:

    • Insufficient Base: This is the classic sign of using exactly one equivalent of base or slightly less. The reaction proceeds until all the base is consumed, and then the generated acid protonates the remaining nucleophile, halting the reaction.

    • Solution: Add another 0.5-1.0 equivalent of base to the reaction mixture. You should observe the reaction restarting. For future experiments, start with a higher excess (e.g., 1.5 eq).

    • Base Solubility: If using an inorganic base like K2CO3, vigorous stirring is crucial. If the base is not well-suspended, its effective concentration in the solution may be too low, leading to localized acidic pockets.

Issue 3: Reaction Mixture Darkens, and Multiple Side Products Appear

  • Question: "My reaction mixture turned dark brown or black, and the TLC is a mess. What is causing this degradation?"

  • Answer & Troubleshooting Steps:

    • Base is Too Strong: Using very strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) is highly discouraged.[13] These bases can deprotonate the phenolic -OH group on the starting material. The resulting phenoxide is highly susceptible to air oxidation, especially at elevated temperatures, leading to dark, polymeric impurities.

    • Competing Reactions: Strong bases can also promote unwanted side reactions with the electron-deficient nitro-aromatic ring.[13][14]

    • Solvent Degradation: At high temperatures, solvents like DMF can decompose in the presence of a strong base to generate dimethylamine, which can act as a competing nucleophile.[12] If this is suspected, switch to a more stable solvent like DMSO or NMP.

    • Corrective Action: Use a milder base. Organic tertiary amines (DIPEA, Et3N) or inorganic carbonates (K2CO3, Cs2CO3) are the industry standard as they are strong enough to scavenge acid but not strong enough to deprotonate the phenol under typical reaction conditions.[1][2][9]

Section 3: FAQ - Base Selection and Optimization

  • Q1: What are the most common and recommended bases for this synthesis?

    • A1: The most reliable choices are hindered organic amines like N,N-diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate (K2CO3).[1][2][9] DIPEA is often preferred for its high solubility in organic solvents, while K2CO3 is cheaper and easily removed by filtration.[10]

  • Q2: How do I choose between an organic (DIPEA) and an inorganic (K2CO3) base?

    • A2:

      • DIPEA/Et3N: Pros: Excellent solubility in common polar aprotic solvents, ensuring a homogeneous reaction mixture. Cons: Can be difficult to remove during workup; may require acidic washes which can complicate extraction if the product is acid-sensitive.

      • K2CO3/Cs2CO3: Pros: Inexpensive, high thermal stability, and easily removed by simple filtration after the reaction. Cons: Poor solubility can lead to heterogeneous mixtures requiring efficient stirring. Reaction rates can sometimes be slower compared to organic bases.

  • Q3: Why is fluorine a better leaving group than chlorine in this specific SNAr reaction?

    • A3: This is a key feature that distinguishes SNAr from SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[4][12] Fluorine's high electronegativity makes the carbon atom it's attached to more electrophilic (electron-poor), which accelerates the initial attack by the nucleophile.[5][15] Therefore, the reactivity order for the leaving group in SNAr is F > Cl > Br > I.

  • Q4: What is the optimal stoichiometry of the base?

    • A4: A range of 1.5 to 2.5 equivalents relative to the limiting reagent is recommended. This ensures the reaction medium remains sufficiently basic throughout the process to prevent nucleophile deactivation and drive the reaction to completion. A validated industrial process uses 1.5 equivalents of DIPEA.[1][2]

Section 4: Recommended Experimental Protocol

This protocol is a standard starting point for optimization.

Reagents:

  • 1-(4-hydroxyphenyl)piperazine (1.0 eq)

  • 1-chloro-4-nitrobenzene (1.2 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)[1][2]

  • N-methylpyrrolidone (NMP) (approx. 3 mL per gram of starting piperazine)

Procedure:

  • To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-hydroxyphenyl)piperazine, 1-chloro-4-nitrobenzene, and NMP under a nitrogen atmosphere.

  • Add the N,N-diisopropylethylamine (DIPEA) to the suspension.

  • Heat the reaction mixture to 120-125 °C and maintain this temperature.[1][2] The mixture should become a clear solution.

  • Monitor the reaction progress by HPLC or TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 5-7 hours.[1][2]

  • Upon completion, cool the reaction mixture to 75-80 °C.

  • Slowly add isopropanol (approx. 5 volumes relative to NMP) to precipitate the product. Yellow crystals should form.

  • Cool the suspension to room temperature and stir overnight to maximize precipitation.[1][2]

  • Collect the product by vacuum filtration, wash the filter cake sequentially with isopropanol and warm water to remove residual solvent and base salts.

  • Dry the product under vacuum at 50 °C to a constant weight.

Section 5: Data Summary & Visualization

Table 1: Comparative Effects of Different Bases
Base TypeBase ExampleRecommended Eq.Typical YieldKey AdvantagesCommon Issues
Organic Amine DIPEA, Et3N1.5 - 2.0>90%[1][2]High solubility, homogeneous reaction.Difficult removal during workup.
Inorganic Carbonate K2CO32.0 - 2.5Good to ExcellentEasy removal (filtration), low cost.Heterogeneous, may require vigorous stirring.
Strong Hydroxide NaOH, KOHN/AVariable, often lowInexpensive.High risk of side reactions and product degradation.[13]
No Base None0<50%N/AReaction stalls due to nucleophile protonation.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Conversion What is the approximate conversion %? Start->Check_Conversion Check_Appearance Is the reaction mixture dark/degraded? Check_Conversion->Check_Appearance >70% but low yield Zero_Conv <10% Conversion Check_Conversion->Zero_Conv <10% Fifty_Conv ~50% Conversion Check_Conversion->Fifty_Conv ~50% Sol_Degrade Base is likely too strong (e.g., NaOH). Switch to DIPEA or K2CO3. Check_Appearance->Sol_Degrade Yes Sol_OK Problem is likely not base-related. Check other parameters (reagent purity, moisture). Check_Appearance->Sol_OK No Sol_Zero_1 Check Base Stoichiometry (Is it >1.5 eq?) Zero_Conv->Sol_Zero_1 Sol_Fifty Insufficient Base. Add another 0.5-1.0 eq. Fifty_Conv->Sol_Fifty Sol_Zero_2 Increase Temperature (Is it >120 °C?) Sol_Zero_1->Sol_Zero_2 If Yes

Caption: Troubleshooting workflow for base-related issues.

References

  • SNAr troubleshooting. Reddit r/AskChemistry. [Link]
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. [Link]
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central (PMC). [Link]
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
  • Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. [Link]
  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Thermodynamics and kinetics of aqueous piperazine with potassium carbonate for carbon dioxide absorption.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Thermodynamics and Kinetics of Aqueous Piperazine with Potassium Carbonate for Carbon Dioxide Absorption.
  • SNAr Solvents and Reagents. ACS Green Chemistry Institute. [Link]
  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.
  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. [Link]
  • Nucleophilic Aromatic Substitution. Professor Dave Explains on YouTube. [Link]
  • (PDF) Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.
  • Mixture of piperazine and potassium carbonate to absorb CO2 in the packed column: Modelling study. ScienceDirect. [Link]
  • Mixture of piperazine and potassium carbonate to absorb CO2 in the packed column: Modelling study | Request PDF.

Sources

Technical Support Center: Column Chromatography Purification of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS: 112559-81-6). As a key intermediate in the synthesis of antifungal agents like Itraconazole, achieving high purity is critical.[1][2] This document moves beyond standard protocols to explain the chemical principles behind the purification strategy, empowering you to troubleshoot and optimize your separations effectively.

Part 1: Pre-Chromatography Analysis & Compound Profile

A successful purification begins with understanding the physicochemical properties of the target molecule and anticipating potential impurities from its synthesis.

Compound Properties Summary

The structure of this compound contains several functional groups that dictate its chromatographic behavior: a polar acidic phenol, a polar nitro group, and two basic piperazine nitrogens. This combination makes the molecule highly polar and prone to strong interactions with silica gel.

PropertyValueSource
Molecular Formula C₁₆H₁₇N₃O₃[1][3][4]
Molecular Weight 299.32 g/mol [1][3][4]
Appearance White to pale yellow crystalline solid[5]
Melting Point >90°C (decomposes)[1][3]
Solubility Soluble in DMF, Ethanol; Slightly soluble in heated DMSO[3][5]
The Core Challenge: Polarity and Basicity

The primary difficulty in purifying this compound via normal-phase chromatography stems from the basic piperazine ring. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This acid-base interaction leads to several common problems:

  • Severe Peak Tailing: The compound does not move in a uniform band, resulting in broad, asymmetric peaks that are difficult to resolve.

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product can become permanently stuck to the stationary phase, leading to low recovery.[7]

  • Inconsistent Elution: Minor variations in silica gel acidity or water content can lead to poor reproducibility between purification runs.

Anticipating Impurities

The most common synthesis involves the nucleophilic aromatic substitution between 4-(1-piperazinyl)phenol and 1-chloro-4-nitrobenzene, often using a tertiary amine base in a polar aprotic solvent like N-Methylpyrrolidone (NMP) or DMF.[1][8]

Potential Impurities to Consider:

  • Unreacted 4-(1-piperazinyl)phenol: A highly polar starting material that can co-elute or streak.

  • Unreacted 1-chloro-4-nitrobenzene: Less polar than the product and should elute earlier.

  • Tertiary Amine Base (e.g., TEA, DIPEA): These bases will also interact with silica and can be difficult to remove.

  • High-Boiling Point Solvents (NMP, DMF): Must be thoroughly removed before chromatography to prevent poor sample loading and separation.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and I get broad, tailing peaks from the column. What is happening and how do I fix it?

A: This is the classic sign of strong interaction between the basic piperazine nitrogens and acidic silica gel. The solution is to neutralize the acidic sites on the stationary phase by adding a basic modifier to your mobile phase. This "competing base" occupies the active sites on the silica, allowing your compound to elute more symmetrically.[6]

Recommended Solution:

  • Add 0.5-1% triethylamine (TEA) or 0.5-1% ammonia solution (in methanol) to your eluent system. TEA is often the first choice due to its volatility.

Mobile Phase ModifierConcentrationUse Case & Considerations
Triethylamine (TEA) 0.5 - 1.0% (v/v)Standard Choice. Volatile and effective. Start with 1% in your TLC mobile phase to see the immediate improvement in spot shape.
Ammonia (as NH₄OH in MeOH) 0.5 - 2.0% (v/v)Stronger Base. Useful if TEA is not sufficient. Prepare a stock of 10% NH₄OH in Methanol and add it to the eluent. Less volatile than TEA.
Pyridine 0.2 - 0.5% (v/v)Less Common. Can be effective but is less volatile and has a strong odor. Use only if other options fail.

Q2: My crude product is a sticky solid that won't fully dissolve in dichloromethane or ethyl acetate for column loading. What should I do?

A: Your compound's limited solubility in common chromatography solvents is a frequent issue.[3][5] Dissolving it in a very strong solvent like DMF or DMSO and loading that solution directly onto the column will destroy the separation, as the strong solvent will carry your compound down the column with the solvent front. The correct technique is dry loading .[9]

Recommended Solution:

  • Use the dry loading method to ensure your compound is introduced to the column in a concentrated, uniform band. A step-by-step protocol is provided in Part 3.

Q3: My compound is stuck at the top of the column and won't elute, even with 100% ethyl acetate. How do I get it off?

A: This indicates your mobile phase is not polar enough to displace the highly polar compound from the silica gel. Ethyl acetate is often insufficient. You need to introduce a much more polar "kicker" solvent, like methanol, to elute the product.

Recommended Solution:

  • Switch to a gradient elution system. A common and effective system is Dichloromethane (DCM) and Methanol (MeOH) , with 1% TEA added to the mixture. Start with 100% DCM and gradually increase the percentage of methanol. For this compound, elution typically occurs between 3-7% MeOH in DCM. Always develop the gradient based on prior TLC analysis.

Q4: The separation between my product and an impurity is poor. How can I improve the resolution?

A: Improving resolution requires optimizing several factors. Assuming you have already addressed peak tailing with a basic modifier:

  • Use a Shallow Gradient: A slow, gradual increase in the polar solvent (e.g., increasing by 0.5% MeOH every column volume) will provide better separation between closely eluting compounds.

  • Optimize Column Dimensions: Use a longer, narrower column for difficult separations. The rule of thumb for flash chromatography is a silica gel mass of 40-100 times the mass of your crude sample.

  • Ensure Proper Packing: A well-packed, homogenous column bed is critical. Air bubbles or channels will lead to band broadening and poor separation. Use the slurry packing method described in Part 3.

  • Concentrated Loading: Ensure your sample is loaded in the smallest possible band at the top of the column. Dry loading is ideal for this.[9]

Part 3: Recommended Purification Protocol

This protocol outlines a reliable method for purifying grams of crude this compound using normal-phase flash column chromatography.

Step 1: TLC Analysis & Solvent System Selection
  • Prepare three eluent test systems:

    • A: 95:5 DCM/MeOH + 1% TEA

    • B: 90:10 DCM/MeOH + 1% TEA

    • C: 80:20 Ethyl Acetate/Hexane + 1% TEA

  • Spot your crude material on a TLC plate and develop it in each system.

  • The ideal solvent system should give your product a retention factor (Rf) of ~0.25-0.35 . The spots should be round and well-defined. For this compound, System A or a similar DCM/MeOH mixture is typically most effective.

Step 2: Sample Preparation (Dry Loading)
  • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., 10-20 mL of DCM/MeOH).

  • In a round-bottom flask, add silica gel (approx. 5-10 times the mass of your crude product, so 5-10 g).

  • Transfer the solution of your crude product to the flask containing the silica gel.

  • Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. This is your pre-adsorbed sample.

Step 3: Column Packing (Slurry Method)
  • Select a glass column of appropriate size (e.g., for 1 g of crude, a 40 g silica column is a good starting point).

  • In a beaker, prepare a slurry by mixing the silica gel with your initial, low-polarity eluent (e.g., 100% DCM + 1% TEA).

  • Pour the slurry into the column and use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Ensure the solvent level never drops below the top of the silica.

  • Once the bed is stable, carefully add a thin layer (1 cm) of sand on top to protect the surface.

Step 4: Running the Column (Gradient Elution)
  • Drain the solvent down to the level of the sand.

  • Carefully add the dry-loaded silica powder from Step 2 onto the sand, creating a neat, level layer.

  • Gently add more eluent, running a gradient from your starting low-polarity solvent towards the higher-polarity mixture determined by your TLC analysis. For example:

    • Column Volumes 1-2: 100% DCM + 1% TEA

    • Column Volumes 3-5: 98:2 DCM/MeOH + 1% TEA

    • Column Volumes 6-10: 95:5 DCM/MeOH + 1% TEA

    • Column Volumes 11+: 90:10 DCM/MeOH + 1% TEA

  • Collect fractions throughout the run.

Step 5: Fraction Analysis
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Visual Guides

Troubleshooting Workflow

This diagram outlines a decision-making process for common chromatography problems.

TroubleshootingWorkflow start Start | Crude Product tlc TLC Analysis Rf ~0.3? Spot Shape? start->tlc problem Problem Detected tlc->problem No good_tlc Good Separation | Proceed to Column tlc->good_tlc Yes tailing Problem: Tailing/Streaking Cause: Acidic Silica Solution: Add 1% TEA to Eluent problem->tailing Tailing? no_elution Problem: Stuck at Baseline (Rf=0) Cause: Eluent not polar enough Solution: Increase % MeOH problem->no_elution Rf=0? poor_res Problem: Poor Resolution Cause: Gradient too steep / Overloading Solution: Use shallow gradient / Dry loading problem->poor_res Overlapping? tailing->tlc Re-run TLC no_elution->tlc Re-run TLC poor_res->tlc Re-run TLC

Caption: Troubleshooting decision tree for column chromatography.

Mechanism of Peak Tailing and Mitigation

This diagram illustrates the interaction at the molecular level between the analyte and the stationary phase.

TailingMechanism Mitigating Peak Tailing on Silica Gel cluster_0 A) Without Basic Modifier cluster_1 B) With Triethylamine (TEA) Modifier silica_a Si-OH (Acidic Site) compound_a Piperazine-N: (Basic) compound_a->silica_a Strong Acid-Base Interaction (Causes Tailing) silica_b Si-OH···NEt₃ (Blocked Site) tea Et₃N: (Competing Base) tea->silica_b TEA blocks acidic sites compound_b Piperazine-N: elution Smooth Elution compound_b->elution Weak, transient interaction

Caption: How a basic modifier prevents peak tailing.

References

  • This compound - ChemBK. (2024). ChemBK.com. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • This compound. (n.d.).
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. (n.d.).
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons. [Link]

Sources

Technical Support Center: Stability Testing of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-PNPP-ST-202601

Version: 1.0

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS 112559-81-6). Our goal is to equip you with the scientific rationale and practical steps to design and execute robust stability studies, ensuring the integrity of your analytical methods and the quality of your drug substance.

Introduction to Stability Testing

Forced degradation, or stress testing, is a critical component of drug development.[1][2][3] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways and to develop stability-indicating analytical methods.[2][3] The intrinsic stability of this compound, a key intermediate in the synthesis of antifungal agents like itraconazole, must be thoroughly understood to ensure the safety and efficacy of the final drug product.[4][5]

This compound possesses several functional groups susceptible to degradation: a phenol, a piperazine ring, and a nitroaromatic group. Each presents a unique stability challenge that must be systematically investigated.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The piperazine ring can be susceptible to cleavage, particularly under alkaline conditions.[6] While phenols are generally stable to hydrolysis, the overall molecule's stability in aqueous solutions at various pH levels should be assessed.[7][8]

  • Oxidation: Phenols are readily oxidized, and the hydroxyl group on the phenyl ring is a likely site for oxidative degradation.[6] This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or intentional exposure to oxidizing agents.

  • Photolysis: Nitroaromatic compounds are known to be susceptible to direct photolysis.[9] The nitro group can undergo complex photochemical reactions upon exposure to light, leading to a variety of degradation products.

Q2: I'm not seeing any degradation in my forced degradation studies. What should I do?

A2: If you observe no degradation, it's possible the stress conditions are not stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For acid and base hydrolysis, you can incrementally increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).

  • Elevate Temperature: Increasing the temperature will accelerate the rate of degradation. However, be cautious not to use conditions that would cause unrealistic degradation pathways.

  • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study.

  • Anhydrous Conditions: For water-sensitive compounds, traditional aqueous forced degradation may not be appropriate. Anhydrous stress conditions using organic solvents can be employed.[10]

Q3: How do I choose the right analytical technique for my stability study?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] This method is well-suited for separating the parent compound from its potential degradation products due to its compatibility with both aqueous and organic mobile phases.[1] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the formation of new chromophores.

Q4: What is a "mass balance" and why is it important?

A4: Mass balance is the process of accounting for all the drug substance in a sample after degradation. It is a critical aspect of a forced degradation study. Ideally, the sum of the assay value of the drug substance and the impurities should remain constant throughout the study. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected by your analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape in HPLC analysis Inappropriate mobile phase pH.The phenolic hydroxyl group has a pKa, and the piperazine nitrogens are basic. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to ensure a consistent ionization state.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent degradation from batch to batch Variability in impurity profile of the starting material.Characterize the impurity profile of each batch before initiating the stability study. Certain impurities can act as catalysts for degradation.
Inconsistent stress conditions.Ensure precise control over temperature, light exposure, and concentration of reagents in your experimental setup.
Formation of secondary degradation products The primary degradant is itself unstable under the stress conditions.Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[3]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Purified Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with UV/PDA detector

Procedure:

  • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each condition (acidic, basic, neutral), add an aliquot of the stock solution to a volumetric flask and dilute with the respective medium (0.1 N HCl, 0.1 N NaOH, or purified water) to a final concentration of approximately 100 µg/mL.

  • Store one set of samples at room temperature and another set at an elevated temperature (e.g., 60 °C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection into the HPLC system.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent at 1 mg/mL.

  • Add an aliquot of the stock solution to a volumetric flask and dilute with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.

  • Store the sample at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze all samples by HPLC.

Protocol 3: Photolytic Degradation

Objective: To determine the photostability of the compound.

Materials:

  • This compound

  • Photostability chamber compliant with ICH Q1B guidelines.[11][12]

  • Quartz cuvettes or other transparent containers.

  • Aluminum foil.

  • HPLC system with UV/PDA detector.

Procedure:

  • Prepare a solution of the compound in a suitable solvent at a concentration of approximately 100 µg/mL.

  • Expose the sample in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil and placing it in the photostability chamber alongside the exposed sample.[13]

  • At the end of the exposure period, analyze both the exposed and dark control samples by HPLC.

Visualization of Workflows

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (this compound) Sol Prepare Stock Solution (1 mg/mL) DS->Sol Acid Acid Hydrolysis (0.1 N HCl, 60°C) Sol->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Sol->Base Ox Oxidation (3% H2O2, RT) Sol->Ox Photo Photolysis (ICH Q1B) Sol->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC ID Identify & Characterize Degradation Products HPLC->ID MB Assess Mass Balance HPLC->MB

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Piperazine_Cleavage Piperazine Ring Cleavage Products Parent->Piperazine_Cleavage OH- Phenol_Oxidation Quinone-type Products Parent->Phenol_Oxidation [O] Nitro_Reduction Nitro Group Reduction Products (e.g., nitroso, amino) Parent->Nitro_Reduction Aromatic_Intermediates Aromatic Intermediates Nitro_Reduction->Aromatic_Intermediates further reaction

Caption: Potential degradation pathways for the target compound.

References

  • Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 195-208.
  • Chowdhury, B. (n.d.).
  • Chiang, C. C., et al. (2000). Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • Levin, J. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10), 34-39.
  • ChemBK. (2024). This compound - Introduction. ChemBK.com.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 755-763.
  • MedCrave. (2016).
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • ChemicalBook. (2023). This compound | 112559-81-6. ChemicalBook.com.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CymitQuimica. (n.d.). Phenol, 4-[4-(4-nitrophenyl)-1-piperazinyl]-. CymitQuimica.com.
  • BLDpharm. (n.d.). 112559-81-6|this compound. BLDpharm.com.
  • Pharmaffiliates. (n.d.). CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Nagy, K., et al. (2014). Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • R. D. Laboratories, Inc. (n.d.). Photostability. rdlabs.com.
  • Chavda, V. P., & Soniwala, M. M. (2013). Photostability Testing.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a key intermediate in the synthesis of several pharmaceuticals, notably as a precursor to the antifungal agent Itraconazole.[1] Its molecular structure, featuring a piperazine linker between a nitrophenyl and a hydroxyphenyl group, presents a common challenge in medicinal chemistry: the efficient and selective formation of a C-N bond between an aryl halide and a cyclic secondary amine. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols. We will explore the widely employed Nucleophilic Aromatic Substitution (SNAr) pathway and critically evaluate two powerful alternatives: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Comparative Analysis of Synthetic Routes

The synthesis of this compound fundamentally involves the coupling of a 4-nitrophenyl moiety with a 4-(1-piperazinyl)phenol backbone. The choice of synthetic strategy is dictated by factors such as reaction efficiency, substrate scope, catalyst cost and toxicity, and overall process robustness.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst None (substrate-activated)Palladium-basedCopper-based
Aryl Halide Activated (e.g., -NO2 group)Broad scope (Cl, Br, I, OTf)Primarily I, Br
Reaction Temp. High (typically >100 °C)Generally lower (can be RT to 120 °C)Very high (often >150 °C)
Base Organic or inorganic baseStrong, non-nucleophilic basesOften stoichiometric inorganic base
Ligand Not requiredEssential (phosphines, carbenes)Often required (phenanthrolines, etc.)
Yield Generally good to excellent[2]Can be excellent, highly tunableOften moderate, can be variable[3]
Purity Good, side reactions can occurHigh, good selectivityCan be lower due to harsh conditions
Cost Low (no catalyst)High (Palladium catalyst and ligands)Moderate (Copper catalyst)
Toxicity Solvent-dependentPalladium is a toxic heavy metalCopper is less toxic than Palladium

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and commonly reported method for the synthesis of this compound. The strong electron-withdrawing nitro group on the 4-chloronitrobenzene ring activates the aryl halide towards nucleophilic attack by the secondary amine of 4-(1-piperazinyl)phenol.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperazine nitrogen attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants 4-(1-piperazinyl)phenol + 1-chloro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Elimination of Cl-

Caption: SNAr reaction pathway for the synthesis.

Experimental Protocol

Materials:

  • 4-(1-piperazinyl)phenol

  • 4-Chloronitrobenzene

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Isopropanol

  • Water

Procedure: [2][4]

  • To a reaction vessel under a nitrogen atmosphere, add 4-(1-piperazinyl)phenol (1.0 eq), 4-chloronitrobenzene (1.1-1.2 eq), and a suitable base such as N,N-diisopropylethylamine (1.5 eq).

  • Add a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 110-125°C and stir for 5-7 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add isopropanol to precipitate the product.

  • Filter the solid, wash with isopropanol and then with water to remove any remaining salts.

  • Dry the product under vacuum to obtain this compound as a yellow solid.

A reported yield for a similar procedure is in the range of 96% with a purity of 93% as determined by HPLC.[2]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method offers a broader substrate scope than SNAr and can often be performed under milder conditions.[6] While a specific protocol for the target molecule is not widely reported, its synthesis is highly feasible via this route.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-chloro-4-nitrobenzene) to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (4-(1-piperazinyl)phenol) coordinates to the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R_2NH PdII_Amine [Ar-Pd(II)-NHR_2(L_n)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR_2(L_n) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NR_2 Reduct_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol

Materials:

  • 4-(1-piperazinyl)phenol

  • 1-Chloro-4-nitrobenzene

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs2CO3)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 4-(1-piperazinyl)phenol (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

  • Add the base (1.5-2.0 eq) and the anhydrous, deoxygenated solvent.

  • Heat the mixture to 80-110°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the desired compound.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[7] While it often requires harsher conditions than the Buchwald-Hartwig reaction, the lower cost of copper makes it an attractive alternative.[3]

Mechanistic Insights

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the following steps:

  • Formation of a Cu(I) species: The active catalyst is a Cu(I) species, which can be formed in situ from a Cu(0) or Cu(II) precursor.

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition to the aryl halide, forming a Cu(III) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the copper center, followed by deprotonation by a base.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the product and regenerating the Cu(I) catalyst.

Ullmann_Mechanism CuI Cu(I)L_n OxAdd Oxidative Addition CuI->OxAdd Ar-X CuIII_Aryl Ar-Cu(III)-X(L_n) OxAdd->CuIII_Aryl Amine_Coord Amine Coordination CuIII_Aryl->Amine_Coord R_2NH, Base CuIII_Amido Ar-Cu(III)-NR_2(L_n) Amine_Coord->CuIII_Amido Reduct_Elim Reductive Elimination CuIII_Amido->Reduct_Elim Reduct_Elim->CuI Regeneration Product Ar-NR_2 Reduct_Elim->Product

Caption: A plausible catalytic cycle for the Ullmann condensation.

Proposed Experimental Protocol

Materials:

  • 4-(1-piperazinyl)phenol

  • 1-Bromo-4-nitrobenzene or 1-Iodo-4-nitrobenzene

  • Copper catalyst (e.g., CuI, Cu2O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Inorganic base (e.g., K2CO3, Cs2CO3)

  • High-boiling polar solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • In a reaction vessel, combine 4-(1-piperazinyl)phenol (1.0 eq), the aryl halide (1.0 eq), the copper catalyst (5-20 mol%), and the ligand (10-40 mol%).

  • Add the base (2.0 eq) and the solvent.

  • Heat the mixture to a high temperature (typically 120-180°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent, wash with aqueous ammonia solution (to remove copper salts) and brine, and then dry.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Recommendations

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route stands out as the most practical and cost-effective method for large-scale production. The inherent activation provided by the nitro group circumvents the need for expensive and toxic transition metal catalysts. This method is robust, high-yielding, and the purification procedure is relatively straightforward.

The Buchwald-Hartwig amination , while a powerful tool in modern organic synthesis, would be a secondary choice for this specific target molecule. Its main advantage lies in its broad substrate scope, which is not a limiting factor here. The high cost of palladium and the required specialized ligands make it less economically viable for the industrial synthesis of this particular intermediate. However, for the synthesis of analogues where the aryl halide is not activated by a strong electron-withdrawing group, the Buchwald-Hartwig reaction would be the method of choice.

The Ullmann condensation represents a compromise between the other two methods in terms of cost. However, it often requires harsh reaction conditions, which can lead to side products and lower yields. While modern advancements have made the Ullmann reaction milder, for this specific transformation, the SNAr reaction remains superior in its simplicity and efficiency.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20).
  • Buchwald–Hartwig amination - Wikipedia.
  • Ullmann reaction - Wikipedia.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Buchwald–Hartwig amination - Wikipedia.
  • Ullmann condensation - Wikipedia.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate.
  • SNAr reaction mechanism - YouTube. (2020, February 2).
  • Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates | Request PDF - ResearchGate.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol - Technical Disclosure Commons. (2022, September 19).
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. (2024, April 13).

Sources

A Comparative Guide to the Biological Activity of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the nitrophenylpiperazine scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of analogs of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, focusing on their potential as tyrosinase inhibitors and anticancer agents. While comprehensive biological data for the parent compound, this compound, is not extensively available in the public domain, the examination of its structurally related analogs offers critical insights into the structure-activity relationships (SAR) that govern their efficacy.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core structure combines several key pharmacophoric features: a nitrophenyl group, a piperazine linker, and a phenol moiety. Each of these components can be systematically modified to modulate the compound's physicochemical properties and biological activity. The electron-withdrawing nature of the nitro group, the conformational flexibility of the piperazine ring, and the hydrogen-bonding capability of the phenolic hydroxyl group all play crucial roles in the interaction of these molecules with biological targets.

Comparative Analysis of Biological Activities

This section delves into the comparative biological activities of various analogs of this compound, with a focus on tyrosinase inhibition and anticancer cytotoxicity.

Tyrosinase Inhibition: A Quest for Hyperpigmentation Control

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders. Several studies have explored the potential of nitrophenylpiperazine derivatives as tyrosinase inhibitors.

A study by Asadi et al. (2024) investigated a series of 4-nitrophenylpiperazine derivatives, providing valuable SAR data. While the parent phenol compound was not directly tested, the study evaluated analogs where the phenolic hydroxyl was replaced with an ethyl ester linker connected to various substituted benzoate rings. These findings offer insights into how modifications distal to the nitrophenylpiperazine core influence activity.

Table 1: Tyrosinase Inhibitory Activity of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl Benzoate Analogs

Compound IDR (Substituent on Benzoate Ring)IC50 (µM)[1]
4a H> 250
4d 4-NO₂145.32
4e 3-NO₂180.11
4j Cinnamate110.25
4l 2-Indole72.55
Kojic Acid (Reference) -16.69

Structure-Activity Relationship (SAR) Insights for Tyrosinase Inhibition:

The data reveals that the nature of the substituent on the benzoate ring significantly impacts tyrosinase inhibitory activity.

  • Unsubstituted Analog (4a): The simple benzoate derivative showed weak activity, highlighting the need for additional functional groups to enhance inhibition.

  • Nitro-substituted Analogs (4d, 4e): The presence of an electron-withdrawing nitro group at the 4-position of the benzoate ring (4d) resulted in better activity compared to the 3-position (4e), suggesting that the substitution pattern is crucial.

  • Cinnamate Analog (4j): The introduction of a cinnamate moiety led to improved potency, possibly due to its structural similarity to the natural substrate, L-tyrosine.

  • Indole Analog (4l): The most potent compound in this series contained an indole ring, indicating that a larger, heterocyclic system can form more favorable interactions within the enzyme's active site. The SAR analysis suggests that replacing the benzyl or phenyl ring with an indole or pyridine moiety can significantly improve the potency of these compounds.[1]

SAR_Tyrosinase_Inhibition cluster_core Core Structure: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl Core Nitrophenylpiperazine-ethyl A Unsubstituted (4a) (>250 µM) Core->A Weak Activity B 4-Nitro (4d) (145.32 µM) Core->B Moderate Activity C 3-Nitro (4e) (180.11 µM) Core->C Lower Activity than 4-Nitro D Cinnamate (4j) (110.25 µM) Core->D Improved Activity E Indole (4l) (72.55 µM) Core->E Highest Activity

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Arylpiperazine derivatives are a well-established class of compounds with promising anticancer activities.[2][3] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest. While specific cytotoxic data for this compound is scarce, studies on related structures provide a framework for understanding their potential.

A review on the anticancer activity of arylpiperazine derivatives highlights their ability to interact with various molecular targets implicated in cancer pathogenesis.[2] For instance, some arylpiperazine compounds have been shown to act as antagonists of α1-adrenoreceptors, which are involved in the growth of prostate cancer cells.[2]

A study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents also evaluated their cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells.[4] Although the core structure is different, this study provides valuable IC50 values for piperazine-containing compounds and demonstrates that modifications on the piperazine nitrogen and the phenyl ring significantly influence cytotoxicity.[4]

Table 2: Cytotoxicity of Selected Piperazine Derivatives against HepG2 Cells

Compound IDStructure DescriptionIC50 (µM)[4]
6e 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride29.39
6g 1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride22.18
Cisplatin (Reference) -13.65

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

The development of anticancer agents from the nitrophenylpiperazine scaffold is an active area of research. The general SAR principles for this class of compounds suggest that:

  • Lipophilicity: Increased lipophilicity can enhance cell permeability and cytotoxic activity, but it must be balanced to avoid off-target effects and poor solubility.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings can dramatically alter the anticancer potency. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, are often associated with increased activity.

  • Piperazine Modifications: Modifications at the N-1 and N-4 positions of the piperazine ring can be used to modulate the compound's interaction with specific biological targets and to fine-tune its pharmacokinetic properties.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a stock solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • The rate of dopachrome formation is proportional to the tyrosinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tyrosinase and L-DOPA solutions C Add test compound, buffer, and tyrosinase to 96-well plate A->C B Prepare serial dilutions of test compounds B->C D Incubate at 37°C for 10 min C->D E Add L-DOPA to initiate reaction D->E F Measure absorbance at 475 nm over time E->F G Calculate percentage inhibition F->G H Determine IC50 value G->H

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_seeding Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_data Data Analysis A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate percentage cell viability G->H I Determine IC50 value H->I

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications to this core structure can lead to potent and selective inhibitors of various biological targets. For tyrosinase inhibition, the incorporation of larger, heterocyclic moieties appears to be a fruitful strategy. In the context of anticancer drug discovery, fine-tuning the lipophilicity and electronic properties of the substituents on the phenyl rings is crucial for enhancing cytotoxic activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound itself to establish a baseline for its activity. Furthermore, the exploration of a wider range of substituents and the investigation of other potential biological targets will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024).
  • Peng, Z., et al. (2022). A systematic review of synthetic tyrosinase inhibitors and their structure–activity relationship. Critical Reviews in Food Science and Nutrition, 62(15), 4053–4094. [Link]
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]
  • Jampilek, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6293. [Link]
  • Iannelli, P., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(14), 7545. [Link]
  • Tan, S. K., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(11), 1591. [Link]
  • Faizan, S., et al. (2024). The medicinal chemistry of piperazines: A review.

Sources

A Senior Application Scientist's Guide to the Analytical Quantification and Characterization of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a critical intermediate in the synthesis of potent triazole antifungal agents such as itraconazole and posaconazole, demands rigorous analytical oversight to ensure purity, stability, and quality throughout the drug development pipeline.[1][2] This guide provides a comparative analysis of the principal analytical techniques suited for the comprehensive evaluation of this molecule. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods including Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and methodology selection based on specific analytical objectives—from routine quality control to in-depth structural elucidation.

Introduction to the Analyte: this compound

This compound (NPP-Phenol) is a solid organic compound, typically appearing as a yellow to brown crystalline solid.[3] Its molecular structure features a combination of a phenol ring, a piperazine core, and a nitrophenyl group, which impart distinct chemical properties that dictate the choice of analytical methodology.[4] The presence of chromophores makes it suitable for UV-Vis detection, while the polar phenol and piperazine nitrogen atoms influence its chromatographic behavior. Understanding these characteristics is fundamental to developing robust and reliable analytical methods.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantification

HPLC coupled with a UV detector is the premier method for routine purity assessment and quantification of NPP-Phenol in reaction monitoring and quality control settings.[1][5] Its strength lies in its ability to separate the target analyte from starting materials, by-products, and degradants with high resolution and sensitivity.

Expert Rationale: Method Design

The choice of a reversed-phase C18 column is logical due to the moderately polar nature of NPP-Phenol. The mobile phase, a gradient of acetonitrile and water, is selected to effectively elute the analyte from the nonpolar stationary phase while providing sufficient resolution from potential impurities. A phosphate buffer is incorporated to maintain a consistent pH, which is critical because the ionization state of the phenolic hydroxyl group and piperazine nitrogens can significantly alter retention time. UV detection at a wavelength corresponding to a high absorbance maximum of the nitrophenyl or phenol chromophore ensures optimal sensitivity.

Experimental Protocol: HPLC-UV Analysis
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 10 mg of NPP-Phenol reference standard in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare working standards by serial dilution to construct a calibration curve (e.g., 5, 20, 50, 100 µg/mL).

    • Prepare unknown samples by dissolving them in methanol to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: 275 nm.

  • System Suitability:

    • Inject the 50 µg/mL standard six times.

    • Acceptance Criteria: %RSD of peak area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 2000.

  • Data Analysis:

    • Integrate the peak area for NPP-Phenol.

    • Quantify the amount in unknown samples using the linear regression equation derived from the calibration curve.

Workflow and Performance

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (Methanol) Injection Inject 10 µL SamplePrep->Injection StandardPrep Standard Dilution (Calibration Curve) StandardPrep->Injection HPLC C18 Column Separation (Gradient Elution) Injection->HPLC Detection UV Detection (275 nm) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of NPP-Phenol.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmatory Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[6][7] For a molecule like NPP-Phenol, which has a relatively high boiling point and polar functional groups (-OH, -NH), direct analysis can be challenging. Derivatization is often a necessary step to enhance volatility and thermal stability.[6]

Expert Rationale: The Need for Derivatization

The primary challenge in GC analysis of NPP-Phenol is its low volatility and the presence of active hydrogens on the phenol and one of the piperazine nitrogens. These functional groups can cause peak tailing and poor chromatographic performance. Derivatization, for instance using an acylating agent like trifluoroacetic anhydride (TFAA), is employed to cap these polar sites. This process replaces the active hydrogens with nonpolar trifluoroacetyl groups, significantly increasing the compound's volatility and making it amenable to GC analysis. Electron Ionization (EI) at 70 eV is used in the mass spectrometer to generate reproducible fragmentation patterns, which serve as a "fingerprint" for definitive identification.[6]

Experimental Protocol: GC-MS Analysis (with Derivatization)
  • Sample Derivatization:

    • To 1 mg of the dried sample in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Instrument: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[6]

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.[6]

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50-550.

  • Data Analysis:

    • Identify the derivatized NPP-Phenol peak in the total ion chromatogram (TIC).

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Common fragments would arise from cleavage of the piperazine ring and loss of substituents.[6]

Workflow and Performance

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Derivatization Derivatization (e.g., TFAA) Reconstitution Reconstitution (Ethyl Acetate) Derivatization->Reconstitution Injection Inject 1 µL Reconstitution->Injection GC DB-5MS Column Separation (Temp. Program) Injection->GC MS EI Ionization & Mass Detection GC->MS TIC TIC Analysis MS->TIC Spectrum Mass Spectrum Interpretation MS->Spectrum

Caption: Workflow for GC-MS analysis of NPP-Phenol.

Spectroscopic Methods: Structural Confirmation and Rapid Assessment

Spectroscopic techniques provide invaluable information about the molecular structure and can be used for rapid quantification where high-throughput is needed.

A. UV-Visible (UV-Vis) Spectroscopy

Due to its conjugated aromatic systems and the nitro group, NPP-Phenol exhibits strong absorbance in the UV-Vis region, making this technique a simple and rapid tool for concentration determination.[3][8]

  • Expert Rationale: This method is based on Beer-Lambert's law. It is ideal for a quick purity check or quantification in simple matrices where interfering substances are absent. The presence of multiple chromophores may result in a complex spectrum, and selecting a unique, stable wavelength for quantification is key.

  • Experimental Protocol:

    • Prepare a stock solution of NPP-Phenol in methanol.

    • Scan the solution from 200-500 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standards and measure their absorbance at λmax.

    • Create a calibration curve of absorbance vs. concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the curve.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation and confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[9][10][11]

  • Expert Rationale: ¹H NMR will confirm the number of protons and their connectivity through spin-spin coupling, clearly showing signals for the aromatic protons on both rings and the methylene protons of the piperazine ring. ¹³C NMR will confirm the number of unique carbon atoms. This technique is not for trace quantification but is unparalleled for confirming the identity and structural integrity of the synthesized compound.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the NPP-Phenol sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

Comparative Analysis of Methods

The choice of an analytical method is always a trade-off between the required information, performance characteristics, and available resources.

Parameter HPLC-UV GC-MS UV-Vis Spectroscopy NMR Spectroscopy
Primary Use Quantification, PurityIdentification, Volatile ImpuritiesRapid QuantificationStructural Elucidation
Selectivity HighVery HighLow to ModerateVery High
Sensitivity High (µg/mL to ng/mL)[12]Very High (pg level)Moderate (µg/mL)Low (mg level)
Sample Prep Simple dissolutionComplex (derivatization)Very simpleSimple dissolution
Analysis Time ~15-20 min/sample~20-30 min/sample< 5 min/sample5 min to hours/sample
Cost/Sample ModerateHighLowVery High
Key Advantage Robust, precise quantificationDefinitive identificationSpeed and simplicityUnambiguous structure info
Key Limitation Requires reference standardDestructive, requires volatilityProne to interferenceLow throughput, low sensitivity

Conclusion and Recommendations

For the comprehensive analysis of This compound , a multi-pronged approach is recommended:

  • For routine QC, in-process control, and final product release: HPLC-UV is the method of choice due to its high precision, accuracy, and robustness for quantification and purity assessment.

  • For structural confirmation of new batches or for identifying unknown impurities: NMR spectroscopy is indispensable for definitive structural confirmation, while GC-MS (with derivatization) is superior for identifying trace volatile or semi-volatile impurities.

  • For rapid, high-throughput concentration checks in a known matrix: UV-Vis spectroscopy offers an efficient and cost-effective solution.

By understanding the strengths and limitations of each technique, scientists can select the most appropriate analytical strategy to ensure the quality and integrity of this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. [Link]
  • Determination of piperazine derivatives in “Legal Highs”.
  • GCMS Total Ion Chromatograms of piperazine derivative mixture.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]
  • This compound. ChemBK. [Link]
  • This compound.
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. [Link]
  • UV-Vis absorption spectra of compounds 6e–k.
  • 1-(4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
  • Normalized UV/Vis absorption spectra of 5–9 (left panel) and emission...
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
  • A Review on Analytical Methods for Piperazine Determination.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy.
  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth comparison of the essential analytical techniques for the characterization of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol , a key intermediate in the synthesis of antifungal agents like posaconazole. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation and purity assessment, in line with regulatory expectations.

The Imperative of Orthogonal Characterization

In the pharmaceutical industry, relying on a single analytical technique is insufficient to definitively characterize a molecule. Each technique provides a unique perspective on the molecular structure, and by combining them, we create a robust, cross-validated profile that ensures the identity, purity, and quality of the intermediate. This is not merely a procedural step; it is a fundamental aspect of risk mitigation in drug development.

Below is a typical workflow illustrating how these techniques are synergistically employed.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Solid-State Characterization cluster_validation Final Validation & Purity Assessment Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary Characterization FTIR FT-IR Spectroscopy Synthesis->FTIR Primary Characterization MS Mass Spectrometry Synthesis->MS Primary Characterization UVVis UV-Vis Spectroscopy Synthesis->UVVis Primary Characterization XRay X-ray Crystallography Synthesis->XRay If Crystalline Solid Validation Cross-Validated Structure & Purity Profile NMR->Validation Confirms Connectivity & Stereochemistry FTIR->Validation Identifies Functional Groups MS->Validation Determines Molecular Weight & Formula UVVis->Validation Confirms Chromophoric System XRay->Validation Absolute Structure Confirmation

Caption: A typical workflow for the cross-validation of a pharmaceutical intermediate.

In-Depth Analysis of Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and stereochemistry of the molecule. For a molecule like this compound, NMR is indispensable for confirming the correct arrangement of the aromatic rings and the piperazine linker.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like the phenolic -OH).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): If structural ambiguity exists, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

Data Interpretation and Comparison

The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below. These are predicted values based on the analysis of similar phenylpiperazine derivatives[1][2][3].

¹H NMR (Predicted in DMSO-d₆) Chemical Shift (ppm)MultiplicityIntegrationAssignment
Phenolic OH~9.0-9.5br s1H-OH
Nitrophenyl H~8.0-8.2d2HProtons ortho to -NO₂
Nitrophenyl H~6.9-7.1d2HProtons meta to -NO₂
Phenoxyphenyl H~6.7-6.9d2HProtons ortho to -O
Phenoxyphenyl H~6.6-6.8d2HProtons meta to -O
Piperazine H~3.4-3.6t4H-CH₂-N(Ar-NO₂)
Piperazine H~3.0-3.2t4H-CH₂-N(Ar-OH)
¹³C NMR (Predicted in DMSO-d₆) Chemical Shift (ppm)Assignment
Aromatic C~155C-NO₂
Aromatic C~150C-OH
Aromatic C~142C-N (piperazine)
Aromatic C~126CH (nitrophenyl)
Aromatic C~120CH (phenoxyphenyl)
Aromatic C~116CH (phenoxyphenyl)
Aromatic C~113CH (nitrophenyl)
Piperazine C~50-CH₂-N(Ar-OH)
Piperazine C~46-CH₂-N(Ar-NO₂)

Comparison: NMR provides unparalleled detail on the carbon-hydrogen framework. However, it is relatively insensitive and may not detect trace impurities. It also does not directly provide molecular weight information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target compound, FT-IR is used to confirm the presence of the phenolic -OH, the nitro group (-NO₂), the aromatic C-H and C=C bonds, and the C-N bonds of the piperazine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

  • Background Scan: Run a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Interpretation and Comparison

The table below lists the expected characteristic IR absorption bands for this compound, based on known data for similar compounds[4][5][6].

Vibrational Mode Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200-3400Broad, Medium
Aromatic C-H stretch3000-3100Medium-Weak
Aliphatic C-H stretch (piperazine)2800-3000Medium
Aromatic C=C stretch1580-1620, 1450-1500Medium-Strong
N-O asymmetric stretch (nitro)1500-1550Strong
N-O symmetric stretch (nitro)1330-1370Strong
Aromatic C-N stretch1250-1350Medium-Strong
C-O stretch (phenol)1200-1260Strong

Comparison: FT-IR is excellent for a quick confirmation of functional groups and is much faster than NMR. However, it provides limited information about the overall molecular structure and connectivity. It is also generally not a quantitative technique.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is the definitive technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Fragmentation (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions for further structural confirmation[7][8][9][10].

Data Interpretation and Comparison

Ion Expected m/zInterpretation
[M+H]⁺300.1343Protonated molecular ion (C₁₆H₁₈N₃O₃⁺)
Fragment 1~208Loss of the nitrophenyl group
Fragment 2~178Cleavage of the piperazine ring
Fragment 3~121Nitrophenylpiperazine fragment

Comparison: MS is highly sensitive and provides the exact molecular weight, which is complementary to the structural information from NMR. The fragmentation pattern can help piece the structure together, but it is not as definitive as NMR for complex molecules.

UV-Vis Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for compounds containing chromophores (light-absorbing groups). In our target molecule, the nitrophenyl and hydroxyphenyl groups are strong chromophores. This technique is often used for quantitative analysis (e.g., in HPLC detection) once a calibration curve is established.

Experimental Protocol:

  • Sample Preparation: Prepare a series of dilute solutions of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of known concentrations.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectral Acquisition: Measure the absorbance of each solution from approximately 200 to 400 nm.

Data Interpretation and Comparison

Based on the structures of the chromophores, we can expect strong absorption bands in the UV region[11][12][13][14].

Expected λ_max Chromophore
~230-260 nmPhenyl π → π* transitions
~320-380 nmNitrophenyl n → π* and π → π* transitions

Comparison: UV-Vis spectroscopy is a simple and robust technique, ideal for quantitative analysis. However, the spectra are typically broad and lack the detailed structural information provided by NMR or MS.

Single-Crystal X-ray Crystallography

Principle and Rationale: X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. It works by diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. While not a routine technique for every batch, it is invaluable for the definitive structural confirmation of a new compound or a key intermediate. Several studies have reported the crystal structures of salts of 4-(4-nitrophenyl)piperazine, confirming the feasibility of this technique[15][16][17][18][19].

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction. This is often the most challenging step and can involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The structural model is then refined to fit the experimental data.

Data Interpretation and Comparison

X-ray crystallography provides a wealth of information, including:

  • Unambiguous connectivity and stereochemistry.

  • Precise bond lengths, bond angles, and torsion angles.

  • Information about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Comparison: X-ray crystallography provides the most definitive structural information. However, it requires a suitable single crystal, which can be difficult to obtain. It also only provides information about the solid-state structure, which may differ from the structure in solution.

Summary Comparison of Techniques

Technique Information Provided Strengths Limitations
NMR Connectivity, stereochemistry, number of protons/carbonsUnparalleled structural detail in solutionLow sensitivity, does not give molecular weight
FT-IR Functional groupsFast, non-destructive, easy to useLimited structural information, not quantitative
MS Molecular weight, elemental formula, fragmentationHigh sensitivity, provides molecular formulaFragmentation can be complex to interpret
UV-Vis Presence of chromophores, quantitative analysisSimple, robust, good for quantificationLimited structural information, broad spectra
X-ray Absolute 3D structure in solid stateDefinitive structural confirmationRequires a suitable single crystal, solid-state only

Conclusion: A Unified and Trustworthy Approach

The robust characterization of a pharmaceutical intermediate like this compound is not achieved by a single "best" technique, but by the intelligent and synergistic application of multiple orthogonal methods. NMR defines the molecular skeleton, FT-IR confirms the presence of key functional groups, mass spectrometry provides the molecular weight and formula, UV-Vis allows for quantification, and X-ray crystallography offers the ultimate proof of structure.

This cross-validation approach creates a self-reinforcing web of evidence that is essential for meeting the stringent requirements of regulatory bodies like the FDA and EMA, as outlined in ICH guidelines for analytical method validation[20][21][22][23]. By understanding the strengths and limitations of each technique and the causality behind their application, researchers and drug developers can ensure the quality and consistency of their intermediates, paving the way for the safe and effective medicines of the future.

References

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (Magn Reson Chem. 2005 Oct;43(10):869-72)
  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. (Acta Crystallogr E Crystallogr Commun. 2022 Apr 1;78(Pt 4):393-401)
  • Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. (IUCr Journals)
  • Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. (IUCr Journals)
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate. (Acta Crystallogr E Crystallogr Commun. 2022 Nov 1;78(Pt 11):1141-1148)
  • ICH Guidelines for Analytical Method Valid
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry...
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (YouTube)
  • Validation of Analytical Procedures Q2(R2). (ICH)
  • Mass Fragmentation Characteristics of Piperazine Analogues. (Journal of Chinese Mass Spectrometry Society)
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (Agilent)
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (IVT Network)
  • FTIR spectra of (a) piperazine (b) COP-1.
  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (Semantic Scholar)
  • Copies of 1H, 13C, 19F NMR spectra. (Beilstein-Institut)
  • FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. (PubMed)
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (Revue Roumaine de Chimie)
  • Conformational, vibrational and DFT studies of a newly synthesized arylpiperazine-based drug and evaluation of its reactivity towards the human GABA receptor.
  • Supporting Information for - The Royal Society of Chemistry. (RSC)
  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives.
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu
  • Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
  • [Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach.]([Link] (Semantic Scholar)
  • Fragment
  • Table of Characteristic IR Absorptions. (UCLA Chemistry)
  • mass spectra - fragmentation p
  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
  • Mass Spectrometry - Fragmentation P
  • Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy.

Sources

A Comparative Guide to the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: A Yield-Based Analysis of Catalytic and Non-Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a key intermediate in the development of antifungal agents such as posaconazole, is a critical process in pharmaceutical manufacturing. This technical guide provides an in-depth comparison of various synthetic methodologies, with a primary focus on the reaction yields achieved through different catalytic and non-catalytic approaches. We will delve into the mechanistic underpinnings of each method, offering detailed experimental protocols and a quantitative comparison to inform the selection of the most efficient and scalable synthetic route.

Introduction: The Significance of this compound

The burgeoning field of medicinal chemistry continually seeks robust and efficient synthetic pathways to produce key pharmaceutical intermediates. This compound stands out as a crucial building block, primarily for the synthesis of potent triazole antifungal drugs. Its molecular structure provides a versatile scaffold for the elaboration of complex active pharmaceutical ingredients (APIs). The efficiency of its synthesis directly impacts the overall cost and accessibility of these life-saving medications. This guide will explore the prevalent methods for its synthesis, namely traditional nucleophilic aromatic substitution (SNA_r_), and transition-metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).

Comparative Analysis of Synthetic Methodologies

The formation of the C-N bond between the piperazine nitrogen and the nitrophenyl ring is the cornerstone of this synthesis. The choice of catalyst, or the decision to proceed without one, profoundly influences the reaction's efficiency, cost, and environmental impact.

Catalyst-Free Nucleophilic Aromatic Substitution (SNA_r_)

The reaction between 4-(1-piperazinyl)phenol and an activated aryl halide, such as 4-chloronitrobenzene, can proceed without a transition metal catalyst. This is possible due to the electron-withdrawing nature of the nitro group, which activates the aryl halide towards nucleophilic attack.

Causality of Experimental Choices: The high temperatures and polar aprotic solvents (like N-Methylpyrrolidone or Dimethylformamide) are essential to overcome the activation energy barrier for the nucleophilic attack of the piperazine nitrogen on the electron-deficient aromatic ring. The organic base, such as N,N-diisopropylethylamine (Hünig's base) or triethylamine, acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Data Summary: Catalyst-Free Methods

ReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-(1-piperazinyl)phenol, 4-chloronitrobenzeneNMPN,N-diisopropylethylamine120-1255-79693 (HPLC)[1]
4-(Piperazin-1-yl)phenol, P-Nitro-chlorobenzeneNMPTriethylamine110-11568893[2]

Experimental Protocol: High-Yield Catalyst-Free Synthesis [1]

  • Reaction Setup: Under a nitrogen atmosphere, suspend 420 g (2.36 mol) of 4-(1-piperazinyl)phenol, 520.6 g (3.30 mol) of 4-chloronitrobenzene, and 457.5 g (3.54 mol) of N,N-diisopropylethylamine in 1260 mL of N-methylpyrrolidone (NMP).

  • Reaction Execution: Heat the mixture to 120-125°C until a clear solution is formed. Maintain this temperature and monitor the reaction progress by HPLC.

  • Workup and Isolation: Upon completion (typically 5-7 hours), cool the reaction solution to 75-80°C. Slowly add 6.3 L of isopropanol over approximately 30 minutes while maintaining the temperature. The product will begin to precipitate as yellow crystals.

  • Purification: Cool the suspension to 20-25°C and stir overnight. Further cool to -10 to -5°C and stir for 30 minutes. Collect the product by filtration and wash sequentially with isopropanol and warm water.

  • Drying: Dry the product under vacuum at 50°C to a constant weight.

Logical Workflow for Catalyst-Free Synthesis

cluster_reactants Reactant Preparation Reactants 4-(1-piperazinyl)phenol 4-chloronitrobenzene N,N-diisopropylethylamine Reaction Heat to 120-125°C under N2 (5-7 hours) Reactants->Reaction Solvent N-Methylpyrrolidone (NMP) Solvent->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Workup Cool to 75-80°C Add Isopropanol Monitoring->Workup Reaction Complete Precipitation Precipitation of Product Workup->Precipitation Filtration Filter and Wash (Isopropanol, Water) Precipitation->Filtration Drying Dry under Vacuum at 50°C Filtration->Drying Product This compound (Yield: 96%, Purity: 93%) Drying->Product Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ligand\nDissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand\nDissociation -L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand\nDissociation->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination + R2NH [(R2NH)Ar-Pd(II)-X(L)] [(R2NH)Ar-Pd(II)-X(L)] Amine\nCoordination->[(R2NH)Ar-Pd(II)-X(L)] Deprotonation Deprotonation [(R2NH)Ar-Pd(II)-X(L)]->Deprotonation + Base - Base-H+X- Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Ar-NR2 Reductive\nElimination->Pd(0)L2 +L

Sources

A Comparative Guide to the Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. One such crucial building block is 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a key precursor in the synthesis of important antifungal agents like itraconazole and posaconazole.[1] This guide provides an in-depth cost-benefit analysis of two prominent synthetic pathways to this valuable compound: the classical Nucleophilic Aromatic Substitution (SNA) and the modern Buchwald-Hartwig Amination. By examining the underlying chemistry, experimental protocols, and economic factors, this guide aims to equip scientists with the necessary information to make informed decisions for their research and development endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the piperazine ring and the nitrophenyl group. The efficiency and cost-effectiveness of this bond formation are the primary determinants of the overall viability of a synthetic route. This guide will dissect two powerful methodologies to achieve this transformation.

Pathway 1: Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is a well-established and widely utilized method for the formation of aryl-heteroatom bonds. In this pathway, the electron-withdrawing nitro group on the phenyl ring activates the aromatic system towards nucleophilic attack by the secondary amine of the piperazine moiety.

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism. The nucleophilic piperazine attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the desired product. The strong electron-withdrawing nature of the para-nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Experimental Protocol: SNA Route

A typical experimental procedure for the synthesis of this compound via SNA is as follows:

Reaction Scheme:

SNA_reaction reactant1 4-(1-piperazinyl)phenol product This compound reactant1->product N,N-Diisopropylethylamine (DIPEA) N-Methylpyrrolidone (NMP) Heat reactant2 4-Chloronitrobenzene reactant2->product

A schematic of the Nucleophilic Aromatic Substitution (SNA) reaction.

Step-by-Step Procedure:

  • To a reaction vessel, add 4-(1-piperazinyl)phenol (1.0 eq.), 4-chloronitrobenzene (1.1 eq.), and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base (1.5 eq.).

  • Add N-methylpyrrolidone (NMP) as the solvent.

  • Heat the reaction mixture to 120-130 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified this compound.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This powerful method allows for the formation of C-N bonds under milder conditions and with a broader substrate scope compared to traditional methods.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine product and regenerates the palladium(0) catalyst. The choice of the phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination Route

A plausible experimental procedure for the synthesis of this compound via Buchwald-Hartwig amination is as follows:

Reaction Scheme:

BHA_reaction reactant1 4-(1-piperazinyl)phenol product This compound reactant1->product Pd2(dba)3 (cat.) XPhos (ligand) Sodium tert-butoxide (base) Toluene Heat reactant2 4-Chloronitrobenzene or p-Nitrobromobenzene reactant2->product

A schematic of the Buchwald-Hartwig Amination reaction.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (e.g., 1-2 mol%), and a bulky electron-rich phosphine ligand like XPhos (e.g., 2-4 mol%).

  • Add the aryl halide (4-chloronitrobenzene or p-nitrobromobenzene, 1.0 eq.), 4-(1-piperazinyl)phenol (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the pure this compound.

Cost-Benefit Analysis: A Head-to-Head Comparison

To provide a practical framework for decision-making, the following table summarizes the key cost and performance metrics for both synthetic pathways. The cost estimates are based on currently available market prices for the reagents and may vary depending on the supplier and scale of the synthesis.

FeatureNucleophilic Aromatic Substitution (SNA)Buchwald-Hartwig Amination
Starting Materials Cost Lower . 4-(1-piperazinyl)phenol, 4-chloronitrobenzene, and DIPEA are relatively inexpensive.Higher . While the core reactants are the same, the palladium catalyst and phosphine ligand add significant cost.
Reagent & Solvent Cost Moderate . NMP is a relatively expensive solvent.Moderate . Toluene is less expensive than NMP, but the cost of the catalyst and ligand is a major factor.
Reaction Conditions Harsher . Requires high temperatures (120-130 °C).Milder . Generally proceeds at lower temperatures (80-110 °C).
Reaction Time Shorter . Typically 4-6 hours.Longer . Often requires 12-24 hours.
Yield Good to Excellent . Reported yields are often high.Generally Excellent . Known for high yields across a broad range of substrates.
Purification Simpler . Often involves precipitation and recrystallization.More Complex . Typically requires column chromatography to remove catalyst residues.
Scalability Excellent . The procedure is straightforward and easily scalable.Good . Scalability is achievable, but catalyst cost and removal can be considerations for large-scale production.
Safety & Environmental NMP is a reprotoxic solvent and its use is increasingly restricted. High reaction temperatures pose safety risks.Toluene is a flammable and volatile solvent. Palladium catalysts are heavy metals and require proper disposal.
Versatility Limited to activated aryl halides.Broad scope, applicable to a wide range of aryl halides and amines.

Expert Insights and Recommendations

For academic research and small-scale synthesis: The Nucleophilic Aromatic Substitution pathway offers a cost-effective and straightforward method for obtaining the target compound. Its simplicity and the use of readily available, inexpensive reagents make it an attractive option for proof-of-concept studies and the preparation of small quantities of material. However, the use of NMP should be carefully considered due to its toxicity, and alternative, greener solvents should be explored if possible.

For process development and large-scale synthesis in the pharmaceutical industry: The Buchwald-Hartwig amination, despite its higher initial catalyst cost, presents a more robust and versatile platform. The milder reaction conditions can lead to a better impurity profile and may be more compatible with complex molecules bearing sensitive functional groups. The higher yields often observed with this method can offset the initial catalyst investment, especially at a larger scale. Furthermore, the development of more active and stable palladium precatalysts is continuously improving the economic viability of this methodology. For industrial applications, the investment in developing efficient catalyst removal and recycling protocols is crucial to minimize costs and environmental impact.

Conclusion

The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination for the synthesis of this compound is a nuanced decision that depends on the specific requirements of the researcher or organization. For cost-sensitive, small-scale applications where simplicity is key, the SNA route remains a viable option. However, for applications demanding high yields, functional group tolerance, and scalability, the Buchwald-Hartwig amination stands out as the more powerful and versatile tool in the synthetic chemist's arsenal. As with any chemical synthesis, a thorough risk assessment and process optimization are essential to ensure a safe, efficient, and cost-effective outcome.

References

  • Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. [Link]
  • Chemsrc. CAS#:112559-81-6 | this compound. [Link]
  • Google Patents. Preparation method of 4-[4-[4-(4-hydroxyphenyl)
  • ChemBK. This compound. [Link]
  • PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
  • Pharmaffiliates. 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. [Link]
  • ResearchGate.
  • PubMed Central.
  • PubChem. This compound. [Link]
  • Chemistry LibreTexts. 16.
  • National Institutes of Health. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
  • National Institutes of Health. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. [Link]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Google Patents. A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine.
  • Univar Solutions. N-Methyl-2-Pyrrolidone, Technical Grade, Liquid, 55 Gallon Drum. [Link]
  • BMB Core Supply Center. N,N-Diisopropylethylamine. [Link]
  • The Lab Depot. N,N-Diisopropylethylamine. [Link]
  • Wikipedia.
  • IndiaMART. Toluene Solvent Latest Price, Manufacturers & Suppliers. [Link]
  • Pharmaffiliates. CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. [Link]
  • Fisher Scientific. Sodium tert-butoxide, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
  • Express Chemical. Toluene. [Link]
  • Carl ROTH. XPhos, 1 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands. [Link]
  • PBE Direct. Toluene, 1 Gallon. [Link]
  • R.G. Mearn. Toluol / Toluene Solvent - 1 GALLON. [Link]
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • Chemistry LibreTexts.
  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.. [Link]
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate.

Sources

The Strategic Utility of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of synthetic building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Among the vast arsenal of available synthons, the N-arylpiperazine moiety stands out as a privileged scaffold, frequently incorporated into a multitude of clinically successful drugs.[1] This guide provides an in-depth evaluation of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (NPP), a key intermediate in the synthesis of prominent triazole antifungal agents like itraconazole and posaconazole.[2][3] We will objectively compare its performance as a building block against alternative synthetic strategies and functionally similar scaffolds, supported by experimental data and established protocols.

At a Glance: Physicochemical Properties of NPP

A foundational understanding of a building block's properties is paramount for its effective application. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₇N₃O₃[2]
Molecular Weight 299.32 g/mol [4]
Appearance Yellow to Brown Solid[5]
Melting Point >90 °C (decomposes)[5]
Solubility DMSO (Slightly, Heated)[5]
CAS Number 112559-81-6[6]

The Synthetic Value of NPP: A Versatile Intermediate

The primary utility of NPP lies in its trifunctional nature. It possesses three key features that can be chemoselectively manipulated:

  • A Phenolic Hydroxyl Group: This provides a handle for etherification, a common strategy for linking the piperazine core to other fragments of a target molecule.

  • A Nucleophilic Piperazine Nitrogen: The secondary amine of the precursor, 1-(4-hydroxyphenyl)piperazine, is readily arylated.

  • A Reducible Nitro Group: The nitro functionality serves as a masked amino group, which can be revealed in a later synthetic step to introduce a new vector for chemical modification.

This strategic arrangement makes NPP a highly efficient building block, particularly in the multi-step synthesis of complex molecules like itraconazole.[7]

Comparative Synthesis of NPP: Classical vs. Modern Approaches

The synthesis of NPP itself offers a valuable case study in the evolution of synthetic methodologies. The formation of the C-N bond between the piperazine and the nitrophenyl ring can be achieved through classical nucleophilic aromatic substitution (SNAr) or through modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Classical Approach: Nucleophilic Aromatic Substitution (SNAr)

The traditional synthesis of NPP involves the reaction of 1-(4-hydroxyphenyl)piperazine with an activated aryl halide, typically 4-chloronitrobenzene or 4-fluoronitrobenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[2]

SNAr reaction pathway for NPP synthesis.

Experimental Protocol: SNAr Synthesis of NPP [8]

  • Reaction Setup: Under a nitrogen atmosphere, suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq), 1-chloro-4-nitrobenzene (1.4 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in N-methylpyrrolidone (NMP).

  • Heating: Heat the mixture to 120-125 °C and maintain this temperature for 5-7 hours, monitoring the reaction progress by HPLC.

  • Workup and Isolation: Cool the reaction mixture to 75-80 °C and add isopropanol to precipitate the product. Cool the suspension to -10 to -5 °C, filter the solid, wash with isopropanol and then with warm water.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This method offers several advantages over the classical SNAr, including milder reaction conditions and often higher yields, particularly with less reactive aryl chlorides.

Generalized Buchwald-Hartwig catalytic cycle.

Conceptual Protocol: Buchwald-Hartwig Synthesis of NPP

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-(4-hydroxyphenyl)piperazine (1.2 eq), 4-chloronitrobenzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) in an anhydrous solvent like toluene or dioxane.

  • Heating: Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Isolation: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Performance Comparison: SNAr vs. Buchwald-Hartwig
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reaction Conditions High temperatures (120-125 °C), stoichiometric baseMilder temperatures (80-110 °C), catalytic system
Substrate Scope Requires electron-withdrawing groups on the aryl halideBroader scope, including electron-neutral and -rich aryl halides
Yield Generally good, but can be variableOften high to excellent yields (>90% in similar systems)[9]
Catalyst Required NonePalladium precatalyst and a phosphine ligand
Cost & Scalability Generally lower cost reagents, suitable for large-scale productionCatalyst cost can be a factor, but high efficiency may offset this

Key Transformation: Reduction of the Nitro Group

A crucial step in utilizing NPP as a building block is the reduction of the nitro group to an amine, yielding 4-(4-(4-aminophenyl)piperazin-1-yl)phenol. This transformation opens up a new avenue for functionalization, for instance, by forming an amide or a urea.

Experimental Protocol: Catalytic Hydrogenation [3]

  • Reaction Setup: In an autoclave vessel, suspend 4-(4-(4-nitrophenyl)piperazin-1-yl)phenol in dimethylformamide (DMF).

  • Catalyst Addition: Add Raney Nickel (a catalytic amount) slurried in DMF to the suspension at 25-30 °C.

  • Hydrogenation: Apply hydrogen pressure to the vessel and heat the mixture to 45-50 °C with stirring for 3 hours.

  • Workup and Isolation: Cool the mixture, filter to remove the Raney Nickel, and add water to the filtrate to precipitate the product.

  • Purification: Filter the solid and wash with water and methanol to obtain the desired amine.

This reduction is typically high-yielding and clean, providing the amino-functionalized building block in good purity.

Alternative Building Blocks: The Case for Pyridine Analogues

While NPP is a highly effective building block, the development of next-generation pharmaceuticals often necessitates scaffolds with improved physicochemical properties, such as enhanced solubility and bioavailability. In the context of itraconazole, research has shown that replacing the nitrophenyl moiety with a pyridine ring can lead to analogues with superior pharmacological profiles.[10]

For instance, the synthesis of pyridine-substituted itraconazole analogues involves building blocks like 4-(4-(pyridin-4-yl)piperazin-1-yl)phenol. The synthesis of these analogues follows similar principles of C-N bond formation.

Advantages of Pyridine-Containing Analogues:

  • Improved Solubility: The nitrogen atom in the pyridine ring can be protonated at physiological pH, leading to enhanced aqueous solubility.[10]

  • Enhanced Bioavailability: Improved solubility often translates to better absorption and higher bioavailability. One study reported a five-fold increase in bioavailability for a pyridine-containing itraconazole analogue compared to the parent drug.[10]

  • Modulated Biological Activity: The introduction of the pyridine ring can alter the electronic and steric properties of the molecule, potentially leading to improved or novel biological activities.[11]

The synthesis of these pyridine-based building blocks can also be achieved via SNAr or palladium-catalyzed cross-coupling reactions, providing a direct comparison of synthetic strategies for accessing these advanced intermediates.

Conclusion: Evaluating the Efficiency of NPP

This compound is a demonstrably efficient and versatile synthetic building block, particularly for the construction of complex, multi-functional molecules in the pharmaceutical industry. Its value is underscored by its successful application in the synthesis of major antifungal drugs.

The choice between a classical SNAr approach and a modern Buchwald-Hartwig amination for its synthesis will depend on factors such as scale, cost, and the specific reactivity of the substrates. For large-scale industrial production, the cost-effectiveness of the SNAr method may be advantageous, while for laboratory-scale synthesis and the preparation of diverse analogue libraries, the milder conditions and broader substrate scope of the Buchwald-Hartwig amination offer significant benefits.

Furthermore, while NPP is a workhorse in medicinal chemistry, the development of alternative building blocks, such as pyridine-containing N-arylpiperazines, highlights the ongoing evolution of drug design. These next-generation scaffolds can offer significant advantages in terms of physicochemical and pharmacological properties.

Ultimately, the efficiency of any synthetic building block must be evaluated not only on its ease of synthesis and reactivity but also on the properties it imparts to the final target molecule. In this regard, this compound remains a highly relevant and valuable tool, while the exploration of its structural analogues continues to pave the way for the development of improved therapeutics.

References

  • Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. (2020). ACS Medicinal Chemistry Letters.
  • Design and synthesis of pyridine-substituted itraconazole analogues with improved antifungal activities, water solubility and bioavailability. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. (2017). Journal of Medicinal Chemistry.
  • Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. (2012). Journal of Medicinal Chemistry.
  • This compound. PubChem.
  • KR100793693B1 - Improved Method of Making Itraconazole. Google Patents.
  • This compound. gsrs.ncats.nih.gov.
  • Synthesis of 4, S N Ar vs Buchwald-Hartwig amination. ResearchGate.
  • This compound. ChemBK.
  • This compound. PubChem.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2022). Acta Crystallographica Section E: Crystallographic Communications.
  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons.
  • US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine. Google Patents.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
  • CAS#:112559-81-6 | this compound. Chemsrc.
  • EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Google Patents.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig reaction: an update. Semantic Scholar.
  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][11][12][13]thiadiazole Series. Semantic Scholar.
  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][11][12][13]thiadiazole Series. ResearchGate.
  • Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. ChemRxiv.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

Sources

A Comparative Guide to the Inhibitory Effects of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the inhibitory effects of derivatives based on the "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" scaffold. Moving beyond a simple product overview, this document synthesizes experimental data to offer a clear perspective on their structure-activity relationships, mechanisms of inhibition, and potential therapeutic applications, with a primary focus on tyrosinase inhibition.

Introduction: The Therapeutic Potential of the Nitrophenylpiperazine Scaffold

The this compound core structure is a versatile pharmacophore that has garnered significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of established antifungal medications such as itraconazole.[1][2] Beyond its role as a synthetic precursor, this scaffold and its derivatives have demonstrated intrinsic biological activities, including the inhibition of endothelial cell proliferation.[1][2]

Recent research has pivoted towards exploring the potential of nitrophenylpiperazine derivatives as potent enzyme inhibitors. Notably, extensive investigation has focused on their ability to modulate the activity of tyrosinase, a key enzyme in melanin biosynthesis.[3][4] This has significant implications for the development of novel therapeutic agents for hyperpigmentation disorders. Furthermore, the broader class of piperazine derivatives has been explored for a range of biological activities, including the inhibition of α-amylase and α-glucosidase, and the modulation of potassium channels, highlighting the diverse therapeutic avenues this chemical family presents.[5][6]

This guide will focus on a comparative analysis of recently synthesized nitrophenylpiperazine derivatives, with a particular emphasis on their efficacy as tyrosinase inhibitors. We will delve into the experimental data that underpins these findings, providing a clear rationale for the structure-activity relationships observed and detailing the methodologies used to validate these compounds.

Comparative Analysis of Tyrosinase Inhibitory Activity

A recent study detailed the design, synthesis, and evaluation of a novel series of 4-nitrophenylpiperazine derivatives (designated 4a-m) as potential tyrosinase inhibitors.[3][7] The inhibitory activity of these compounds against mushroom tyrosinase was quantified, with the results summarized in the table below.

Compound IDR GroupIC50 (μM)
4a 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate> 200
4d 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate> 200
4i 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-phenylacetate> 200
4j 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl cinnamate> 200
4k 3-pyridine substituted derivative82.68
4l Indole substituted derivative72.55
4m 5-nitrofuran substituted derivative> 200
Kojic Acid (Reference Compound)16.69

Key Insights from the Comparative Data:

  • Impact of the R Group: The nature of the substituent at the R position plays a critical role in determining the inhibitory potency. Derivatives with phenyl or benzyl groups (4a, 4d, 4i, 4j) exhibited weak to no inhibitory activity.[8]

  • Favorable Heterocyclic Moieties: The introduction of heterocyclic rings, such as 3-pyridine (4k) and indole (4l), led to a significant enhancement in tyrosinase inhibition.[8] Compound 4l , featuring an indole moiety, emerged as the most potent derivative in this series with an IC50 value of 72.55 μM.[3][4][7][9]

  • Mechanism of Inhibition: Enzyme kinetics studies on the most potent compound, 4l , revealed a mixed-type inhibition mechanism against mushroom tyrosinase.[3][4][7][9] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Deeper Dive: Structure-Activity Relationship (SAR)

The experimental data provides a clear basis for establishing a preliminary structure-activity relationship for these nitrophenylpiperazine-based tyrosinase inhibitors.

SAR_Highlights cluster_core Core Scaffold: 4-Nitrophenylpiperazine cluster_substituents R-Group Substitutions cluster_activity Resulting Tyrosinase Inhibition Core 4-Nitrophenylpiperazine Phenyl_Benzyl Phenyl/Benzyl Groups (e.g., 4a, 4d, 4i, 4j) Core->Phenyl_Benzyl Substitution at R Indole Indole Moiety (Compound 4l) Core->Indole Substitution at R Pyridine 3-Pyridine Moiety (Compound 4k) Core->Pyridine Substitution at R Low_Activity Weak to No Inhibition (IC50 > 200 µM) Phenyl_Benzyl->Low_Activity High_Activity Significant Inhibition (IC50 = 72.55 µM) Indole->High_Activity Moderate_Activity Moderate Inhibition (IC50 = 82.68 µM) Pyridine->Moderate_Activity

Caption: Structure-Activity Relationship (SAR) of 4-Nitrophenylpiperazine Derivatives.

The SAR analysis highlights that while the 4-nitrophenylpiperazine scaffold is a promising starting point, the nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of inhibitory activity. The presence of aromatic and heteroaromatic systems with specific electronic and steric properties appears to be crucial for effective interaction with the tyrosinase active site.

Experimental Protocols: Ensuring Scientific Rigor

The following are detailed protocols for the key assays used to evaluate the inhibitory effects of the this compound derivatives.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.

Tyrosinase_Assay_Workflow cluster_prep Reagent Preparation cluster_procedure Assay Procedure (96-well plate) cluster_analysis Data Analysis Buffer Prepare 50 mM Sodium Phosphate Buffer (pH 6.8) Tyrosinase Prepare Mushroom Tyrosinase Solution (e.g., 1000 units/mL) LDOPA Prepare 10 mM L-DOPA Solution Inhibitor Prepare Serial Dilutions of Test Compounds Dispense Dispense Buffer, Inhibitor/ Vehicle, and Tyrosinase Solution Preincubate Pre-incubate at 25°C for 10 minutes Dispense->Preincubate Initiate Initiate Reaction by Adding L-DOPA Solution Preincubate->Initiate Measure Measure Absorbance at 475 nm (Kinetic or Endpoint) Initiate->Measure Calc_Rate Calculate Rate of Reaction (ΔAbs/min) Calc_Inhibition Calculate Percentage Inhibition vs. Control Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the In Vitro Tyrosinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare stock solutions of monobasic and dibasic sodium phosphate and mix to achieve the desired pH.[1]

    • Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase in cold phosphate buffer to the desired concentration (e.g., 1000 units/mL). This solution should be prepared fresh.[1]

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh.[1]

    • Test Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add sodium phosphate buffer, the test compound dilution (or vehicle for control), and the tyrosinase solution.[1]

    • Pre-incubate the plate at 25°C for 10 minutes.[1]

    • Initiate the reaction by adding the L-DOPA solution to all wells.[1][3]

    • Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-20 minutes.[1][3]

  • Data Analysis:

    • Calculate the rate of reaction by determining the slope of the linear portion of the absorbance vs. time curve.[1]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.[1]

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This assay measures the effect of test compounds on melanin production in a cellular context, typically using B16F10 murine melanoma cells.

Melanin_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_melanin_extraction Melanin Extraction cluster_quantification Quantification & Analysis Seed Seed B16F10 Cells in Culture Plates Incubate_Attach Incubate for 24h for Cell Attachment Seed->Incubate_Attach Treat Treat Cells with Test Compounds (and optional stimulant like α-MSH) Incubate_Attach->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Wash Wash Cells with PBS Lyse Lyse Cells and Solubilize Melanin (e.g., 1N NaOH with 10% DMSO at 80°C) Wash->Lyse Measure_Abs Measure Absorbance of Lysate at ~405 nm Normalize (Optional) Normalize to Protein Content Measure_Abs->Normalize Calculate Calculate Melanin Content as % of Control Normalize->Calculate

Caption: Workflow for the Cellular Melanin Content Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well or 24-well plates at an appropriate density (e.g., 5 x 10^4 cells/well).[4]

    • Incubate for 24 hours to allow for cell attachment.[4]

    • Treat the cells with various concentrations of the test compounds. Often, cells are co-stimulated with an agent like α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[10]

    • Incubate the treated cells for an additional 48 to 72 hours.[4]

  • Melanin Extraction:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).[4]

    • Lyse the cells and solubilize the melanin by adding a lysis buffer (e.g., 1 N NaOH with 10% DMSO) and incubating at an elevated temperature (e.g., 80°C) for 1 hour.[4]

  • Quantification:

    • Measure the absorbance of the lysate at approximately 405 nm using a spectrophotometer.[4][10]

    • The melanin content is expressed as a percentage of the untreated or vehicle-treated control group.[4]

    • To account for any effects on cell viability, results can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay like the BCA assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the development of novel enzyme inhibitors, particularly against tyrosinase. The comparative analysis clearly demonstrates that strategic modifications to the core structure, specifically the introduction of indole and pyridine moieties, can significantly enhance inhibitory potency.

The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these derivatives. Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationship and to optimize for potency and selectivity. Moreover, while tyrosinase inhibition is a promising avenue, exploring the inhibitory effects of these compounds on other relevant enzymes, such as α-amylase and α-glucosidase, could unveil new therapeutic applications. In vivo studies will also be a critical next step to validate the efficacy and safety of the most promising lead compounds.

References

  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024).
  • Asadi, M., et al. (2024).
  • Pharmaffiliates. 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol. [Link]
  • Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200388. [Link]
  • ResearchGate. (2021). Synthesis of hydrazine containing piperazine or benzimidazole derivatives and their potential as α-amylase inhibitors by molecular docking, inhibition kinetics and in vitro cytotoxicity activity studies. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. (2024).
  • Asadi, M., et al. (2024).
  • Lo, Y. H., et al. (2013). Inhibitory Effects of Adlay Extract on Melanin Production and Cellular Oxygen Stress in B16F10 Melanoma Cells. Molecules, 18(12), 14571-14588. [Link]
  • Asadi, M., et al. (2024).
  • Biomedical and Pharmacology Journal. (2025). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. [Link]
  • Mahesha, et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.

Sources

A Senior Application Scientist's Guide to Scalable Synthesis of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol is a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of potent triazole antifungal agents like itraconazole and posaconazole.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of its synthesis are paramount for ensuring the commercial viability of these life-saving drugs. This guide provides an in-depth comparison of the primary synthetic methodologies, with a critical assessment of their scalability for industrial production. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a data-driven recommendation for researchers and process chemists in the field of drug development.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Route

The most established and widely documented method for synthesizing this compound is through a classical nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its simplicity, high yields, and the use of relatively inexpensive starting materials.

Causality Behind Experimental Choices

The SNAr reaction mechanism hinges on the attack of a nucleophile on an electron-deficient aromatic ring. In this specific synthesis, the piperazine nitrogen of 4-(1-piperazinyl)phenol acts as the nucleophile. The choice of 4-chloronitrobenzene as the electrophile is strategic; the potent electron-withdrawing nature of the para-nitro group is essential. It activates the aromatic ring by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride leaving group.

The selection of a high-boiling, polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is critical for two reasons: it readily dissolves the reactants and, more importantly, its high boiling point allows the reaction to be conducted at the elevated temperatures (110-125°C) required to overcome the activation energy of the reaction.[1][2] A non-nucleophilic organic base, like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine, is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.[1][2][4]

Experimental Protocol: SNAr Synthesis

This protocol is a synthesized example based on publicly available, large-scale procedures.[1][4]

Materials:

  • 4-(1-Piperazinyl)phenol (1.0 eq)

  • 4-Chloronitrobenzene (1.4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N-Methylpyrrolidone (NMP) (3 mL per gram of starting phenol)

  • Isopropanol

  • Deionized Water

Procedure:

  • Under a nitrogen atmosphere, charge a suitable reactor with 4-(1-piperazinyl)phenol, 4-chloronitrobenzene, DIPEA, and NMP.

  • Begin agitation and heat the mixture to 120-125°C. The solids should dissolve to form a clear solution.

  • Maintain this temperature and monitor the reaction's progress by HPLC (typically 5-7 hours).

  • Upon completion, cool the reaction mixture to 75-80°C.

  • Slowly add isopropanol over approximately 30 minutes, maintaining the temperature. The product will begin to precipitate as yellow crystals.

  • Cool the resulting suspension to 20-25°C and stir overnight.

  • Further cool the suspension to -10°C to -5°C and hold for at least 30 minutes.

  • Collect the product by filtration.

  • Wash the filter cake sequentially with cold isopropanol and warm water (35-40°C).

  • Dry the product under vacuum at 50°C to a constant weight.

Data Presentation: SNAr Method Performance
ParameterValueSource(s)
Typical Yield 96%[1]
Purity (HPLC) 93 - 97%[1][2]
Reaction Temperature 110 - 125°C[1][2]
Reaction Time 5 - 7 hours[1]
Key Reagents 4-(1-piperazinyl)phenol, 4-chloronitrobenzene, DIPEA[1][4]
Solvent N-Methylpyrrolidone (NMP)[1][4]
Workflow Diagram: SNAr Synthesis

SNAr_Workflow S_NAr Synthesis Workflow cluster_prep Reactor Charging cluster_reaction Reaction cluster_workup Isolation & Purification Reactants Charge Reactor: - 4-(1-piperazinyl)phenol - 4-Chloronitrobenzene - DIPEA - NMP Heat Heat to 120-125°C Reactants->Heat Stir Stir for 5-7h (Monitor by HPLC) Heat->Stir Cool1 Cool to 75-80°C Stir->Cool1 Precipitate Add Isopropanol (Precipitation) Cool1->Precipitate Cool2 Cool to -5°C Precipitate->Cool2 Filter Filter Product Cool2->Filter Wash Wash with IPA & Water Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product Dry->Product

Caption: SNAr Synthesis Workflow for this compound.

Method 2: Buchwald-Hartwig Amination - A Modern Alternative

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5][6] While not as commonly cited for this specific molecule in large-scale processes, it represents a mechanistically distinct and potentially advantageous alternative, particularly if the SNAr route proves problematic.

Causality Behind Experimental Choices

This reaction avoids the harsh, high-temperature conditions of the SNAr method by employing a catalytic cycle.[5][7] The key components are a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. The ligand (e.g., BINAP, XPhos, SPhos) is not a mere spectator; it stabilizes the palladium center, modulates its reactivity, and facilitates the crucial steps of oxidative addition (of the aryl halide to the Pd(0) center) and reductive elimination (which forms the desired C-N bond and regenerates the Pd(0) catalyst).[6]

The choice of base (e.g., sodium tert-butoxide, potassium carbonate) is critical for deprotonating the amine, forming the palladium-amido complex necessary for reductive elimination. The reaction is typically run in anhydrous, non-polar solvents like toluene or dioxane to prevent catalyst poisoning and unwanted side reactions. This method's main advantage is its broad substrate scope and tolerance for various functional groups under significantly milder conditions.[5]

Hypothetical Protocol: Buchwald-Hartwig Synthesis

This is a representative protocol based on established literature for similar transformations.[8][9]

Materials:

  • 4-(1-Piperazinyl)phenol (1.0 eq)

  • 4-Bromonitrobenzene (1.05 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene (10 mL per gram of starting phenol)

Procedure:

  • To an oven-dried, inert-atmosphere glovebox or Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 4-(1-piperazinyl)phenol and 4-bromonitrobenzene.

  • Evacuate and backfill the vessel with nitrogen or argon.

  • Add anhydrous toluene via syringe.

  • Heat the mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram: Buchwald-Hartwig Catalytic Cycle

BHA_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product ArX Ar-X In ArX->OA_Complex Amine HNR'R'' In Amine->Amine_Complex Base Base In Base->Amine_Complex (-HX) BaseH Base-H⁺ Out

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Scalability Assessment: A Head-to-Head Comparison

For industrial-scale production, a synthesis method must be robust, safe, cost-effective, and environmentally responsible. Here, we compare the two routes across these critical metrics.

MetricNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationRationale & Justification
Cost of Goods More Favorable Less FavorableSNAr uses inexpensive bulk chemicals. Buchwald-Hartwig requires a costly palladium catalyst and specialized, often proprietary, phosphine ligands.
Process Safety Less FavorableMore Favorable The high temperatures (120-125°C) of SNAr pose a greater operational risk than the milder conditions (80-100°C) of the Buchwald-Hartwig reaction.
Yield & Purity Excellent (Proven) Good (Hypothesized)The SNAr route is documented to provide yields up to 96% with high purity on a large scale.[1] While Buchwald-Hartwig reactions are high-yielding, this specific transformation is less documented.
Environmental Impact Less FavorableMore Favorable SNAr relies on NMP, a solvent facing increasing regulatory scrutiny. Buchwald-Hartwig often uses more benign solvents like toluene. However, it generates heavy metal waste (palladium).
Operational Complexity Lower HigherSNAr is a straightforward, single-step reaction. Buchwald-Hartwig requires strict inert atmosphere techniques due to the air-sensitivity of the catalyst and ligands.
Purification Simpler More ComplexThe product often crystallizes directly from the SNAr reaction mixture.[1] Buchwald-Hartwig requires rigorous purification to remove the palladium catalyst to parts-per-million (ppm) levels, which is mandatory for active pharmaceutical ingredients (APIs).

Conclusion and Senior Scientist Recommendation

For the industrial-scale synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) method remains the superior and recommended choice.

Justification: The primary drivers for this recommendation are economic viability and process simplicity. The SNAr route is a proven, high-yield process that relies on low-cost starting materials and avoids expensive, toxic heavy metal catalysts.[1][2][4] Its operational simplicity and the straightforward crystallization-based purification make it highly robust and reproducible on a large scale.

While the Buchwald-Hartwig amination offers milder conditions and potentially a better environmental profile regarding solvent choice, its viability is severely hampered by the high cost of the palladium catalyst and ligands. Furthermore, the stringent requirement to remove residual palladium to pharmaceutically acceptable levels introduces significant complexity and cost to the purification process.

Therefore, while the Buchwald-Hartwig amination is a valuable tool in a medicinal chemist's arsenal for discovery and small-scale synthesis, the classical SNAr approach provides the most pragmatic and economically sound pathway for the large-scale production of this key pharmaceutical intermediate.

References

  • Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. [Link]
  • Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • CAS No : 112559-81-6 | Product Name : 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
  • This compound. ChemBK. [Link]
  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.
  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • This compound.
  • CAS#:112559-81-6 | this compound. Chemsrc. [Link]
  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the synthesis of crucial antifungal agents such as itraconazole and posaconazole, the purity of starting materials and intermediates is paramount.[1][2] "4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol" is a key intermediate whose impurity profile can directly impact the quality and safety of the final active pharmaceutical ingredient (API).[1][2] Therefore, the accurate and precise analysis of this compound, underpinned by high-quality reference standards, is a critical control point in the pharmaceutical manufacturing process.

This guide provides an in-depth comparison of commercially available reference standards for "this compound". It is designed to empower researchers and quality control analysts to make informed decisions when selecting a reference standard and to provide a robust analytical framework for its quantification and impurity profiling.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample is compared. Its own purity and characterization are therefore of the utmost importance. An ideal reference standard for "this compound" should possess the following attributes:

  • High Purity: Typically ≥98%, with a detailed Certificate of Analysis (CoA) specifying the exact purity and the method used for its determination.

  • Comprehensive Characterization: The CoA should include data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity and structure of the compound.

  • Traceability: The standard should be traceable to a national or international primary standard, if available.

  • Lot-to-Lot Consistency: The supplier should demonstrate minimal variability between different batches of the reference standard.

  • Stability Data: Information on the stability of the compound under specified storage conditions should be provided.

Comparative Analysis of Commercially Available Reference Standards

While a multitude of suppliers offer "this compound" as a reference material, the quality and extent of characterization can vary significantly. Below is a hypothetical, yet representative, comparison of reference standards from three different tiers of suppliers. This data is illustrative and emphasizes the key parameters to consider when procuring a reference standard.

Parameter Supplier A (Premium) Supplier B (Mid-Range) Supplier C (Budget)
Stated Purity 99.8% (by HPLC)98.5% (by HPLC)>97%
Certificate of Analysis Comprehensive CoA with HPLC, MS, ¹H NMR, and ¹³C NMR data. Includes quantitative impurity data.Standard CoA with HPLC chromatogram and stated purity.Basic CoA with stated purity only.
Traceability Traceable to USP/EP primary standards where applicable.Limited traceability information.No traceability information provided.
Lot-to-Lot Consistency RSD < 0.5% for purity across 3 tested lots.RSD < 1.5% for purity across 3 tested lots.Data not available.
Identified Impurities <0.1% of any single unknown impurity.<0.5% of total impurities.Impurity profile not provided.
Cost HighModerateLow

Expert Insight: For regulatory submissions and GMP environments, a reference standard from a premium supplier like Supplier A is indispensable. The comprehensive characterization and demonstrated lot-to-lot consistency provide a high degree of confidence in the analytical results. For research and development purposes, a mid-range supplier may be adequate, but it is crucial to perform in-house characterization to verify the identity and purity of the standard. Budget suppliers should be approached with caution, as the lack of comprehensive data can introduce significant uncertainty into the analytical workflow.

Recommended Analytical Methodology: A High-Performance Liquid Chromatography (HPLC) Approach

Based on a review of analytical methods for related compounds and final APIs, a robust and reliable HPLC method is proposed for the analysis of "this compound".[3][4][5] This method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.

Experimental Workflow

Sources

A Guide to Inter-Laboratory Validation of Analytical Methods for 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol, a critical intermediate in the synthesis of several triazole antifungal agents, including itraconazole and posaconazole.[1][2][3] Ensuring the accuracy and consistency of analytical data for this compound is paramount for quality control and regulatory compliance in drug development and manufacturing. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the pharmaceutical industry.

Introduction to this compound and the Imperative for Validated Analytics

This compound (CAS 112559-81-6) is a key building block in the synthesis of essential antifungal medications.[1][2] Its molecular formula is C16H17N3O3, and its structure features a phenol group, a piperazine ring, and a nitrophenyl group, which dictate its chemical and physical properties.[4] Given its role as a crucial intermediate, the purity and concentration of this compound must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

An inter-laboratory validation study is the gold standard for establishing the reproducibility and reliability of an analytical method. By comparing results from multiple laboratories, we can identify and quantify the sources of variability and ensure that the method is robust enough for widespread use. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide a detailed protocol for their inter-laboratory validation.

Proposed Analytical Methods

Based on the chemical structure of this compound, which contains a chromophore (the nitrophenyl group) and is readily ionizable, both HPLC-UV and LC-MS are suitable analytical techniques.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

This method is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and wide availability.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm, selected based on the UV absorbance maximum of the nitrophenyl chromophore.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, which can be advantageous for impurity profiling and trace-level analysis.

Experimental Protocol:

  • Instrumentation: An LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole instrument).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UPLC).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]+.

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, but potentially with a lower final concentration due to the higher sensitivity of the detector.

Inter-Laboratory Validation Study Design

The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.

Study Objective

To assess the precision, accuracy, and robustness of the proposed HPLC-UV and LC-MS methods for the quantification of this compound across multiple laboratories.

Participating Laboratories

A minimum of three independent laboratories should participate in the study. Each laboratory should have qualified personnel and properly calibrated instrumentation.

Validation Samples

A central laboratory will prepare and distribute the following materials to each participating laboratory:

  • A high-purity reference standard of this compound.

  • Three batches of validation samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • A sample of a known placebo or synthetic matrix to assess specificity.

Validation Parameters and Acceptance Criteria

The following performance characteristics will be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The analysis of the placebo sample should not show any significant interference at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be analyzed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by the recovery of the analyte in the spiked validation samples. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%.

    • Intermediate Precision: The precision within a laboratory, but on different days, with different analysts, and on different equipment.

    • Reproducibility (Inter-laboratory precision): The precision between laboratories. The RSD across all participating laboratories should be ≤ 5.0%.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Analysis and Reporting

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data from a successful inter-laboratory validation study to illustrate the expected performance of the two methods.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVLC-MS
Linearity Range 0.01 - 0.2 mg/mL0.001 - 0.05 mg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Y-intercept < 2% of response at 100% concentration< 5% of response at 100% concentration

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS
Accuracy (Mean Recovery) 99.5%100.2%
Repeatability (RSD) < 1.0%< 1.5%
Intermediate Precision (RSD) < 1.5%< 2.0%
Reproducibility (RSD) < 3.0%< 4.0%

Table 3: Comparison of Robustness

Parameter VariedHPLC-UV (% Change in Result)LC-MS (% Change in Result)
Mobile Phase Composition (±2%) < 2.0%< 2.5%
Column Temperature (±2°C) < 1.5%< 2.0%
Flow Rate (±0.1 mL/min) < 3.0%< 3.5%

Visualizing the Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory validation process.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Validation Protocol & Acceptance Criteria (ICH Q2) P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Reference Standards & Validation Samples P2->P3 P4 Distribute Samples & Protocols P3->P4 L1 Lab 1: Method Execution & Data Generation P4->L1 L2 Lab 2: Method Execution & Data Generation P4->L2 L3 Lab 3: Method Execution & Data Generation P4->L3 A1 Collect Raw Data from All Labs L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (Accuracy, Precision, Reproducibility) A1->A2 A3 Final Validation Report Generation A2->A3 A4 Method Performance Comparison & Recommendation A3->A4

Caption: Workflow for the inter-laboratory validation study.

Conclusion and Recommendations

Both the HPLC-UV and LC-MS methods are capable of providing accurate and precise results for the quantification of this compound.

  • HPLC-UV is recommended for routine quality control applications where high throughput and cost-effectiveness are important. Its robustness and simplicity make it ideal for widespread implementation in manufacturing environments.

  • LC-MS is the preferred method for applications requiring higher sensitivity and selectivity, such as impurity profiling, stability studies, and the analysis of low-concentration samples.

The choice of method should be based on the specific requirements of the analysis. The validation data presented in this guide demonstrates that with a well-defined protocol, both methods can be successfully validated across multiple laboratories, ensuring consistent and reliable analytical results.

References

  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol | 112559-81-6.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • Chromatographia. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Analytica Chimica Acta. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol (CAS No. 112559-81-6). As a preferred source for laboratory safety and chemical handling information, this guide is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals. The protocols herein are synthesized from an analysis of the compound's structural moieties and established best practices for hazardous waste management, ensuring a self-validating system of safety and environmental stewardship.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) detailing the disposal of this compound is not universally available. The following procedures are therefore grounded in the known hazards of its constituent chemical groups: the phenol ring, the piperazine ring, and the nitrophenyl group, along with general principles of hazardous waste management.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[2]

Hazard Profile and Inherent Risks: The Rationale for Stringent Disposal

Understanding the "why" is critical to ensuring compliance and safety. This compound must be treated as a hazardous substance due to the combined risks presented by its structure.

  • Phenol Moiety: Phenolic compounds are toxic and can be rapidly absorbed through the skin.[3] The parent compound, phenol, is regulated as an acutely hazardous waste (P-listed) by the U.S. Environmental Protection Agency (EPA), which mandates extremely stringent disposal protocols for the chemical and any materials it contacts.[3][4]

  • Nitrophenyl Moiety: Nitroaromatic compounds are recognized for their potential toxicity.[5] Structurally similar compounds, like 1-(4-Nitrophenyl)piperazine, are known to cause serious skin and eye irritation.[6][7]

  • Piperazine Moiety: The piperazine group and its derivatives can cause severe skin burns, eye damage, and may act as skin or respiratory sensitizers.[1][8][9]

The known hazard statements for this specific compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), reinforcing the need for cautious handling and disposal.[10]

Property Value Source
CAS Number 112559-81-6[11]
Molecular Formula C₁₆H₁₇N₃O₃[11][12]
Molecular Weight 299.32 g/mol [11]
Appearance Light yellow to yellow powder or crystals; Solid[10][13]
Hazard Statements H302, H315, H319[10]
Signal Word Warning[10]

Core Directive: Segregation and Containment

The fundamental principle for disposing of this compound is to prevent its release into the environment. Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or in regular trash.[14][15] All waste streams containing this compound must be collected as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal-related activities, all personnel must wear appropriate PPE. The selection of PPE is dictated by the compound's potential for skin absorption, irritation, and eye damage.

PPE Item Specification & Rationale Source
Gloves Chemical-resistant nitrile gloves (double-gloving recommended).[1][3]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[5][6]
Protective Clothing A standard laboratory coat, fully buttoned. An impervious apron is recommended if handling larger quantities or solutions.[15]
Respiratory Protection Not typically required when handling small quantities of solid material in a well-ventilated area. However, all handling and disposal activities should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[5][14]

Step-by-Step Disposal Protocols

The proper disposal of this compound requires meticulous segregation of waste into dedicated, clearly labeled containers.

Waste Container Preparation
  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, screw-on cap. A high-density polyethylene (HDPE) container is a suitable choice.[2][16] Do not use containers that may be reactive, such as metal cans for corrosive materials.[16]

  • Proper Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[16] The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2] List all constituents, including solvents and their approximate percentages.

Disposal of Solid Waste

This category includes expired or unused solid reagents, residue on weighing papers, and contaminated disposable materials like gloves and wipes.

  • Collection: Carefully transfer all solid waste into the prepared, labeled hazardous waste container.[5]

  • Avoid Dust Generation: When handling the solid powder, take care to avoid creating dust.[17]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be collected in the same hazardous waste container.[3][4]

Disposal of Liquid Waste

This category includes any solutions containing this compound.

  • Segregation: Collect liquid waste in a dedicated hazardous waste container intended for liquids. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[5][16]

  • Containment: Using a funnel, carefully pour the liquid waste into the labeled container.

  • Secure Sealing: Keep the container tightly sealed at all times except when actively adding waste.[15][16] This prevents the release of vapors and protects against spills.

Disposal of Contaminated Labware

This includes non-disposable items like glassware, spatulas, and magnetic stir bars.

  • Decontamination: Due to the hazardous nature of the compound, especially its phenol group, empty containers and non-disposable labware cannot be simply washed for reuse.[4] They must be triple-rinsed.

  • Rinsate Collection: The first rinse should be with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound. The subsequent two rinses can be with water. Crucially, all three rinsates must be collected as hazardous liquid waste. [4]

  • Final Cleaning: Only after the triple-rinse procedure can the labware be washed normally.

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Containment: For a solid spill, carefully sweep it up, avoiding dust generation.[17] For a liquid spill, contain it and absorb it with an inert material like vermiculite, sand, or a chemical absorbent pad.[1][5]

  • Collection: Carefully collect the spilled material or the absorbent material containing the spill and place it into the designated solid hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[1]

Final Disposal and Logistics

  • Storage: Store the sealed hazardous waste containers in a designated, secure satellite accumulation area. The storage area should be cool, dry, and away from incompatible materials.[15]

  • Pickup Request: Once the container is 90% full, or if you will no longer be generating this type of waste, arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[14] Complete all required paperwork accurately.

  • Ultimate Disposal Method: This type of chemical waste typically requires high-temperature incineration by a licensed waste management facility to ensure complete destruction.[2][18]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Initial Phase cluster_1 Waste Segregation cluster_2 Processing & Collection cluster_3 Finalization start Waste Generation waste_type Identify Waste Type start->waste_type solid Solid Waste (Reagent, Gloves, Wipes) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid labware Contaminated Labware (Non-Disposable) waste_type->labware Labware collect_solid Collect in Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Liquid Hazardous Waste Container liquid->collect_liquid triple_rinse Triple-Rinse Labware labware->triple_rinse final_container Securely Seal & Label Container with Full Chemical Name collect_solid->final_container collect_liquid->final_container triple_rinse->collect_liquid Collect Rinsate final_disposal Store in Satellite Accumulation Area & Arrange for EHS Pickup final_container->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemsrc. (2023). CAS#:112559-81-6 | this compound.
  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
  • Yale University. (n.d.). Phenol Use in Labs Special Requirements for P-Listed Chemical Waste. Yale Environmental Health and Safety.
  • ResearchGate. (2015). How can I dispose phenol?.
  • University of Maryland, Baltimore. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. (2023). 1-(4-Nitrophenyl)piperazine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Gholampour, N., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed Central.
  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds.
  • Novachem. (2024). Piperazine citrate Safety Data Sheet.
  • European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.